Product packaging for Praseodymium(III) isopropoxide(Cat. No.:CAS No. 19236-14-7)

Praseodymium(III) isopropoxide

Cat. No.: B095675
CAS No.: 19236-14-7
M. Wt: 318.17 g/mol
InChI Key: UMIVUKFKISBKQB-UHFFFAOYSA-N
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Description

Praseodymium(III) isopropoxide is a versatile rare earth metal alkoxide critical for advanced materials science and catalytic research. Its utility is driven by its role as a precursor for praseodymium oxide (Pr 6 O 11 ) nanomaterials and a potent Lewis acid catalyst. In catalysis, it is instrumental in developing sustainable synthetic protocols, such as the efficient, one-pot synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes under ultrasound irradiation in aqueous media . This compound is equally vital in materials science, serving as a key precursor for electron transport layers (ETLs) in perovskite solar cells. Doping TiO 2 with Pr 3+ ions enhances charge transport, reduces trap states, and improves the performance and stability of lead-free, copper-based perovskites, offering a pathway for more sustainable photovoltaics . Furthermore, Praseodymium-incorporated TiO 2 exhibits significantly enhanced photocatalytic activity, facilitating the efficient degradation of organic pollutants like methyl orange under visible light for environmental remediation applications . The growing demand for this reagent is fueled by its expanding applications in high-tech sectors, including renewable energy, electronics, and green chemistry . For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21O3Pr B095675 Praseodymium(III) isopropoxide CAS No. 19236-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

praseodymium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVUKFKISBKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370095
Record name Praseodymium(III) isopropoxide
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Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19236-14-7
Record name Praseodymium(III) isopropoxide
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Record name Praseodymium(III) isopropoxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for praseodymium(III) isopropoxide, a key precursor in the development of various advanced materials and potentially in drug delivery systems. This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways.

This compound, with the chemical formula Pr(O-i-Pr)₃, is a metal alkoxide that serves as a valuable starting material in materials science and catalysis. Its utility stems from its ability to decompose cleanly to form praseodymium oxides and its solubility in organic solvents, making it suitable for sol-gel processes and as a catalyst in various organic transformations. This guide focuses on the two principal methods for its synthesis: the direct reaction of praseodymium metal with isopropanol (B130326) and the alcoholysis of praseodymium(III) chloride.

Synthesis Methodologies

Two primary routes have been established for the synthesis of this compound. The selection of a particular method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Direct Reaction of Praseodymium Metal with Isopropanol

This method involves the direct reaction of praseodymium metal with anhydrous isopropanol, facilitated by a catalyst. The use of a catalyst is crucial to overcome the passivating oxide layer on the surface of the praseodymium metal and to increase the reaction rate.

Experimental Protocol:

The following protocol is based on the procedure outlined in U.S. Patent 3,757,412.[1]

  • Materials:

    • Praseodymium metal turnings (5.0 g)

    • Anhydrous isopropyl alcohol (300 mL)

    • Catalyst: Mercuric Iodide (HgI₂) (5 mg) or Mercuric Chloride (HgCl₂) (5 mg)

    • Inert gas (Helium or Argon)

  • Procedure:

    • A reaction flask equipped with a reflux condenser and a gas inlet is charged with 5.0 g of praseodymium metal turnings and 300 mL of anhydrous isopropyl alcohol.

    • 5 mg of the chosen mercuric halide catalyst (HgI₂ or HgCl₂) is added to the flask.

    • The reaction mixture is blanketed with an inert atmosphere (e.g., helium).[1]

    • The mixture is heated to reflux, which is approximately 82°C, the boiling point of isopropyl alcohol.[1]

    • The reaction is maintained at reflux for a specified period. With mercuric iodide, the reaction is typically refluxed for 24 hours.[1] A shorter reaction time of 8 hours has been reported to yield around 75% of the product.[1] When mercuric chloride is used, a 24-hour reflux period is also employed.[1]

    • After the reflux period, the reaction mixture is cooled to room temperature.

    • The cooled mixture is filtered to remove any unreacted metal and other solid impurities.

    • The filtrate, containing the dissolved this compound, is then subjected to purification.

    • Purification: The product is purified by recrystallization from hot isopropanol. The filtrate is concentrated, and upon cooling, this compound crystallizes. The purified product is collected by filtration.[1]

Logical Relationship for Direct Synthesis:

G Pr Praseodymium Metal Reflux Reflux in Isopropanol (8-24h, ~82°C, Inert Atmosphere) Pr->Reflux iPrOH Isopropyl Alcohol iPrOH->Reflux Catalyst Catalyst (HgI₂ or HgCl₂) Catalyst->Reflux Filtration Filtration Reflux->Filtration Recrystallization Recrystallization from Isopropanol Filtration->Recrystallization Product This compound Pr(O-i-Pr)₃ Recrystallization->Product G PrCl3 Praseodymium(III) Chloride (PrCl₃) Reaction Salt Metathesis Reaction (in organic solvent) PrCl3->Reaction NaOiPr Sodium Isopropoxide (NaO-i-Pr) NaOiPr->Reaction Filtration Filtration of NaCl Reaction->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Purification Purification (e.g., Vacuum Distillation) SolventRemoval->Purification Product This compound Pr(O-i-Pr)₃ Purification->Product

References

Praseodymium(III) Isopropoxide: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, Pr(O-i-Pr)₃, is a metal alkoxide that serves as a valuable precursor in the synthesis of various praseodymium-containing materials. As a member of the lanthanide series, praseodymium exhibits unique electronic and magnetic properties that are imparted to its compounds, making them of interest in fields ranging from materials science and catalysis to the life sciences. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing practical information for researchers. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from analogous lanthanide isopropoxides to provide a comprehensive understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is typically a green powder that is highly sensitive to moisture.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₂₁O₃Pr[2]
Molecular Weight 318.17 g/mol [2]
Appearance Green powder[1]
Solubility Soluble in organic solvents such as isopropanol (B130326) and benzene (B151609).Inferred from synthesis protocols
Moisture Sensitivity Highly sensitive to moisture and air.[1][3]

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a praseodymium source with isopropanol. A common method is the reaction of anhydrous praseodymium(III) chloride with sodium isopropoxide. Another approach involves the direct reaction of praseodymium metal with isopropanol in the presence of a catalyst.[4]

Experimental Protocol: Synthesis from Praseodymium(III) Chloride

This protocol is based on the general synthesis of lanthanide alkoxides.

Materials:

  • Anhydrous praseodymium(III) chloride (PrCl₃)

  • Sodium metal (Na)

  • Anhydrous isopropanol (i-PrOH)

  • Anhydrous benzene (or toluene)

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium isopropoxide by reacting a stoichiometric amount of sodium metal with anhydrous isopropanol. The reaction is exothermic and should be carried out with caution.

  • Once all the sodium has reacted, add a suspension of anhydrous praseodymium(III) chloride in a mixture of anhydrous isopropanol and benzene to the sodium isopropoxide solution.

  • Reflux the reaction mixture for several hours to ensure complete reaction.

  • After cooling, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under vacuum to yield this compound as a solid.

  • The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product PrCl3 Anhydrous PrCl₃ Reaction Reaction in Isopropanol/Benzene PrCl3->Reaction Na_iPrOH Sodium Isopropoxide (from Na and i-PrOH) Na_iPrOH->Reaction Filtration Filtration to remove NaCl Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Synthesis of this compound.

Molecular Structure

Spectroscopic Properties

Due to its paramagnetic nature, the Nuclear Magnetic Resonance (NMR) spectra of this compound are expected to show significantly shifted and broadened signals compared to diamagnetic analogues.

  • ¹H NMR: The proton signals of the isopropoxide ligands will be shifted from their typical diamagnetic positions. The magnitude and direction of this paramagnetic shift depend on the distance and angle of the protons relative to the praseodymium ion.

  • ¹³C NMR: Similar to the ¹H NMR, the carbon signals of the isopropoxide ligands will also experience paramagnetic shifts.

A detailed analysis of the NMR spectra can provide valuable information about the solution-state structure and magnetic properties of the complex.[5][6][7]

Reactivity

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting readily with water to form praseodymium hydroxide (B78521) and isopropanol.[3] This reaction is often utilized in sol-gel processes to prepare praseodymium oxide materials. The hydrolysis reaction can be represented by the following equation:

Pr(O-i-Pr)₃ + 3 H₂O → Pr(OH)₃ + 3 i-PrOH

The mechanism of hydrolysis for metal alkoxides generally proceeds through the nucleophilic attack of water on the metal center, followed by proton transfer and elimination of the alcohol.[8]

Hydrolysis_Mechanism Reactants Pr(O-i-Pr)₃ + H₂O Intermediate [Pr(O-i-Pr)₃(H₂O)] (Intermediate) Reactants->Intermediate Coordination Products Pr(OH)(O-i-Pr)₂ + i-PrOH Intermediate->Products Proton Transfer & Elimination

Simplified Hydrolysis Pathway.
Thermal Decomposition

Upon heating, this compound will decompose to form praseodymium oxide. The exact decomposition pathway and temperature will depend on the atmosphere (e.g., air, inert gas). The isopropoxide ligands will break down, leading to the formation of volatile organic byproducts. The final solid-state product is typically a form of praseodymium oxide, such as Pr₂O₃ or Pr₆O₁₁.[9] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these decomposition processes.[10][11]

Applications

The primary application of this compound is as a precursor for the synthesis of praseodymium-containing materials.

Materials Science

This compound is a key component in the sol-gel and chemical vapor deposition (CVD) processes for producing praseodymium oxide (Pr₂O₃ and other phases) thin films, nanoparticles, and ceramics.[12] These materials have applications in:

  • Catalysis: Praseodymium oxides are used as catalysts and catalyst supports in various reactions, including oxidation and reduction processes.[13][14]

  • Pigments: Praseodymium compounds are used to impart a yellow-green color to glasses and ceramics.[13]

  • High-k Dielectrics: Praseodymium oxide has a high dielectric constant, making it a potential material for use in microelectronics.

Drug Development and Biological Applications

While there is limited research on the direct biological applications of this compound, other praseodymium complexes have shown promising biological activities.[1][15][16][17] Lanthanide complexes are being explored for their potential as:

  • Antimicrobial agents: Some praseodymium complexes have demonstrated activity against bacteria and fungi.

  • Anticancer agents: The cytotoxic effects of certain lanthanide complexes against cancer cell lines are under investigation.

  • Bioimaging probes: The luminescent properties of some lanthanide ions can be exploited for in vitro and in vivo imaging.

The ability of this compound to serve as a precursor for praseodymium oxide nanoparticles opens up possibilities for applications in nanomedicine, where these nanoparticles could be functionalized for drug delivery or as diagnostic agents. Further research is needed to explore the potential of this compound and its derivatives in the pharmaceutical sciences.

Safety and Handling

This compound is a moisture-sensitive and flammable solid.[1] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile precursor with significant potential in materials science and emerging applications in other fields. Its reactivity, particularly its sensitivity to hydrolysis and its thermal decomposition to praseodymium oxide, is central to its utility. While specific quantitative data on its structure and spectroscopic properties are not widely available, by understanding the general trends in lanthanide chemistry, researchers can effectively utilize this compound for the synthesis of novel materials and explore its potential in areas such as catalysis and biomedicine. As interest in lanthanide-based technologies continues to grow, a deeper understanding of the fundamental properties of compounds like this compound will be crucial for future advancements.

References

Praseodymium(III) isopropoxide CAS number 19236-14-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Praseodymium(III) Isopropoxide CAS Number: 19236-14-7 Molecular Formula: C₉H₂₁O₃Pr

This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in materials science and drug development. It covers the compound's properties, synthesis, handling, and applications, with a focus on its role as a chemical precursor.

Core Chemical and Physical Properties

This compound is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state, coordinated to three isopropoxide ligands.[1] It typically appears as a yellow to green solid or powder and is valued as a precursor for creating praseodymium-containing materials.[1][2] The compound is sensitive to moisture, readily undergoing hydrolysis to form praseodymium hydroxide (B78521) and isopropanol (B130326).[1] Its solubility in organic solvents makes it suitable for various solution-based chemical processes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 19236-14-7[3]
Molecular Formula C₉H₂₁O₃Pr[3]
Molecular Weight ~318.17 g/mol [1][3]
Appearance Yellow to green solid/powder[1][2]
Boiling/Sublimation Point 175°C at 0.04 mm Hg (sublimes)[4]
Solubility Soluble in organic solvents[1]
Sensitivity Moisture sensitive[2]
Synonyms Praseodymium(III) i-propoxide, Praseodymium triisopropoxide, Triisopropoxypraseodymium[1][2]

Synthesis, Handling, and Safety

The synthesis and handling of this compound require stringent anhydrous and anaerobic conditions due to its high reactivity with water and air.

Experimental Synthesis Protocol

A common method for preparing this compound involves the direct reaction of praseodymium metal with isopropyl alcohol, using a catalyst to facilitate the reaction. The following protocol is adapted from established methods for lanthanide alkoxide synthesis.[5]

Objective: To synthesize this compound (Pr(O-i-Pr)₃) in high yield.

Materials:

  • Praseodymium metal turnings

  • Anhydrous isopropyl alcohol (isopropanol)

  • Mercuric iodide (HgI₂) or a mixture of mercuric chloride and mercuric acetate (B1210297) (catalytic amount)

  • An inert gas source (e.g., Helium or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert gas manifold (Schlenk line)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Schlenk filter)

  • Crystallization dish

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser) under an inert atmosphere. Ensure all glassware is rigorously dried beforehand.

  • Reactant Charging: Under a positive pressure of inert gas, charge the flask with praseodymium metal and a stoichiometric amount of anhydrous isopropyl alcohol.

  • Catalyst Addition: Add a catalytic quantity of mercuric iodide to the reaction mixture.

  • Reaction: Heat the mixture to reflux (~82°C) with vigorous stirring. The reaction is typically carried out under a helium atmosphere.[5]

  • Monitoring: Maintain reflux for approximately 8 hours, or until the praseodymium metal is fully consumed.[5]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution under inert atmosphere to remove any unreacted solids.

  • Purification: The crude product can be purified by recrystallization. This is achieved by concentrating the filtrate and cooling, or by recrystallizing from hot isopropanol to yield the final product.[5] The typical yield for this process is around 75%.[5]

G Diagram 1: Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process Pr_metal Praseodymium Metal Reaction Reflux at ~82°C (8 hours, Inert Atmosphere) Pr_metal->Reaction Isopropanol Anhydrous Isopropanol Isopropanol->Reaction Catalyst HgI₂ Catalyst Catalyst->Reaction Filtering Cool & Filter Reaction->Filtering Purification Recrystallization (from hot isopropanol) Filtering->Purification Product Pr(O-i-Pr)₃ Product Purification->Product

Caption: Synthesis workflow for this compound.

Hydrolysis

The primary chemical instability of this compound is its susceptibility to hydrolysis. Even trace amounts of water will cause the compound to decompose, making inert atmosphere techniques (e.g., glovebox or Schlenk line) mandatory for storage and handling.

G Diagram 2: Hydrolysis of this compound Reactants Pr(OCH(CH₃)₂)₃ + 3 H₂O Products Pr(OH)₃ + 3 CH₃CH(OH)CH₃ Reactants->Products Moisture

Caption: Reaction showing the hydrolysis of the title compound.

Safety and Handling

This compound is classified as a hazardous material and must be handled with appropriate safety precautions.

Table 2: Hazard Information for this compound

Hazard TypeGHS ClassificationPrecautionary StatementsCitations
Physical Hazard H228: Flammable solidP210: Keep away from heat/sparks/open flames. No smoking. P240: Ground/bond container and receiving equipment.[4]
Health Hazard H314: Causes severe skin burns and eye damageP280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately.[4]
Transport UN 2925Considered a Dangerous Good for transport, may be subject to additional shipping charges.[3]

Applications in Materials Science

The principal application of this compound is as a high-purity precursor for the synthesis of praseodymium-containing advanced materials, such as oxides, ceramics, and catalysts.[1][4] Its solubility in organic solvents allows for its use in wet-chemical techniques like the sol-gel process or as a source for chemical vapor deposition (CVD), although more volatile alkoxides are sometimes preferred for MOCVD applications.[6][7]

Sol-Gel Synthesis of Praseodymium Oxide

The sol-gel process is a versatile method for producing metal oxides with controlled purity, particle size, and morphology.[6] this compound can serve as an ideal molecular precursor for this process. The general workflow involves controlled hydrolysis and condensation of the precursor in a solvent, followed by thermal treatment.

G Diagram 3: Generalized Sol-Gel Process Using an Alkoxide Precursor cluster_solution Solution Phase cluster_solid Solid Phase Transformation Precursor Pr(O-i-Pr)₃ in Solvent Hydrolysis Hydrolysis (add H₂O, catalyst) Precursor->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Pr-O-Pr Sol Formation Condensation->Sol Gelation Gelation (Aging) Sol->Gelation WetGel Wet Gel Network Gelation->WetGel Drying Drying WetGel->Drying Xerogel Xerogel/Aerogel Drying->Xerogel Calcination Calcination (Heating) Xerogel->Calcination FinalMaterial Praseodymium Oxide (PrxOy) Material Calcination->FinalMaterial

Caption: Workflow for synthesizing praseodymium oxide via the sol-gel method.

Relevance in Biological Systems and Drug Development

While there is currently no specific, documented role for this compound in drug development or as a probe for signaling pathways, the broader class of lanthanide compounds has significant and growing applications in biology and medicine.[8] Professionals in drug development should be aware of the unique properties of lanthanides that make them valuable research tools and therapeutic agents.

Lanthanide(III) ions are hard Lewis acids, giving them a strong affinity for oxygen-donor ligands, and they can form stable complexes with organic molecules.[9] This chemistry is exploited in several biomedical areas:

  • Bioimaging and Probes: The unique luminescent properties of certain lanthanide complexes (e.g., Europium, Terbium) allow for their use as highly sensitive fluorescent probes in biological assays, often utilizing time-resolved fluorescence to reduce background interference.[9]

  • Magnetic Resonance Imaging (MRI): Gadolinium(III), a lanthanide, is the basis for the most widely used contrast agents in clinical MRI, which enhance image resolution and diagnostic power.[10]

  • Cancer Therapy and Diagnosis: Lanthanide complexes and nanomaterials are being investigated as cytotoxic agents, for use in photodynamic therapy, as radiation sensitizers, and for targeted drug delivery.[10]

  • Drug and Gene Delivery: The high charge-to-volume ratio of trivalent lanthanide ions facilitates complexation with biological molecules, a property that has been explored to enhance the efficiency of gene delivery vectors.[10]

Although this compound itself is primarily a materials precursor, its parent element is part of a class of metals with profound and expanding utility in biomedical research and clinical applications.[11] Future research could involve designing specific ligands for praseodymium to create novel complexes with tailored biological or diagnostic functions.

References

Praseodymium(III) Isopropoxide: A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praseodymium(III) isopropoxide, a metal-organic compound with the chemical formula Pr(O-i-Pr)₃, is a subject of increasing interest in materials science and catalysis. This technical guide provides an in-depth analysis of its molecular structure, synthesis, and physicochemical properties. While a definitive single-crystal X-ray structure of this compound remains to be reported in the literature, this document consolidates available data on analogous lanthanide isopropoxides to project a comprehensive understanding of its structural characteristics. This guide also details experimental protocols for its synthesis and characterization, including spectroscopic and thermal analysis techniques, to support further research and application development.

Introduction

Praseodymium, a lanthanide series element, exhibits a stable +3 oxidation state and is known for its unique magnetic and optical properties. Its compounds are finding applications in diverse fields, including catalysis, ceramics, and as precursors for advanced materials. This compound, as a volatile and soluble metal alkoxide, serves as a valuable precursor for the synthesis of praseodymium-containing materials through methods such as sol-gel processing and chemical vapor deposition. Understanding its molecular structure is paramount for controlling its reactivity and the properties of the resulting materials. This guide aims to provide a thorough overview of the current knowledge regarding the molecular structure and properties of this compound.

Molecular Structure

While a single-crystal X-ray diffraction study for this compound is not publicly available, the structural chemistry of lanthanide alkoxides is well-documented. These compounds exhibit a strong tendency to form oligomeric structures to satisfy the coordination number of the large lanthanide ion. The degree of oligomerization is influenced by the steric bulk of the alkoxy ligand and the ionic radius of the lanthanide metal.

Based on studies of other lanthanide isopropoxides, this compound is expected to exist as a complex oligomer in the solid state and in non-coordinating solvents. The isopropoxide ligands can act as both terminal and bridging ligands, connecting multiple praseodymium centers through oxygen atoms. This results in the formation of polynuclear clusters. The coordination number of the praseodymium ion in such structures is typically greater than three, often ranging from five to seven.

A plausible structural motif, inferred from related lanthanide isopropoxide structures, involves a central core of praseodymium and bridging oxygen atoms from the isopropoxide groups, with terminal isopropoxide groups saturating the coordination sphere of the metal centers.

Diagram: Logical Workflow for Structural Elucidation

logical_workflow Logical Workflow for Structural Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Structural Determination synthesis Synthesis of Pr(O-i-Pr)3 spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) synthesis->spectroscopy thermal Thermal Analysis (TGA/DSC) synthesis->thermal crystallography X-ray Crystallography (if crystalline) synthesis->crystallography structure Molecular Structure Elucidation (Oligomeric Nature, Coordination) spectroscopy->structure thermal->structure crystallography->structure

Caption: Workflow for the synthesis and structural determination of this compound.

Physicochemical Properties

This compound is typically a green, moisture-sensitive powder.[1] Its volatility allows for its use in chemical vapor deposition processes. The physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₂₁O₃Pr[1]
Molecular Weight 318.17 g/mol [2]
Appearance Green powder[1]
CAS Number 19236-14-7[1][2]
Sensitivity Moisture sensitive[1]
Boiling Point 175 °C / 0.04 mmHg (sublimes)[3]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of lanthanide isopropoxides involves the reaction of the anhydrous lanthanide chloride with sodium isopropoxide.

Materials:

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a dry nitrogen atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous isopropanol with gentle heating to form sodium isopropoxide.

  • Reaction: To the freshly prepared sodium isopropoxide solution, add a suspension of anhydrous praseodymium(III) chloride in a mixture of isopropanol and benzene (or toluene) dropwise with constant stirring. The molar ratio of PrCl₃ to sodium isopropoxide should be 1:3.

  • Reflux: After the addition is complete, reflux the reaction mixture for several hours to ensure the completion of the reaction.

  • Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Spectroscopic Characterization

Infrared spectroscopy is a valuable tool for confirming the presence of the isopropoxide ligands.

Methodology:

  • Sample Preparation: Prepare a Nujol mull of the solid sample or a solution in a dry, IR-transparent solvent (e.g., CCl₄) in an airtight cell.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Expected Observations: The IR spectrum of a metal isopropoxide will show characteristic absorption bands.[4][5][6][7] Key vibrational modes for the isopropoxide group are expected in the following regions:

  • C-H stretching: ~2970, 2930, 2870 cm⁻¹

  • C-H bending: ~1465, 1380, 1370 cm⁻¹

  • C-O stretching: A strong, broad band between 1100 and 1170 cm⁻¹. The presence of both terminal and bridging isopropoxide groups can lead to multiple bands in this region.

  • Pr-O stretching: In the far-IR region, typically below 600 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch2970 - 2870
C-H bend1465 - 1370
C-O stretch (terminal)~1170
C-O stretch (bridging)~1130
Pr-O stretch< 600

Due to the paramagnetic nature of the Pr³⁺ ion (f² electronic configuration), obtaining and interpreting NMR spectra of this compound presents challenges. The unpaired electrons cause significant shifting and broadening of the NMR signals.[8][9][10][11][12]

Methodology:

  • Sample Preparation: Prepare a solution of the complex in a dry, deuterated, non-coordinating solvent (e.g., C₆D₆, C₇D₈) in an NMR tube under an inert atmosphere.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Observations:

  • The signals for the isopropoxide protons and carbons will be significantly shifted from their diamagnetic positions.

  • The signals are likely to be broad due to rapid paramagnetic relaxation.

  • The magnitude and direction of the paramagnetic shifts (lanthanide-induced shifts, LIS) depend on the geometric position of the nuclei relative to the praseodymium ion and the magnetic anisotropy of the complex.

Mass spectrometry can provide information about the oligomeric nature of the compound in the gas phase.

Methodology:

  • Techniques: Electron ionization (EI), chemical ionization (CI), or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be employed.[13][14][15][16]

  • Sample Introduction: For volatile compounds like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

Expected Observations:

  • Fragmentation patterns corresponding to the loss of isopropoxide ligands.

  • The presence of ions corresponding to dimeric, trimeric, or higher oligomeric species, providing insight into the gas-phase structure.

Thermal Analysis

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the volatility and decomposition behavior of this compound.

Methodology:

  • TGA: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and monitor the change in mass as a function of temperature.

  • DSC: Heat a small sample under a controlled atmosphere and measure the heat flow to or from the sample as a function of temperature.

Expected Observations:

  • TGA will show a weight loss corresponding to the sublimation or decomposition of the compound. The decomposition may proceed through intermediate oxo-alkoxide species before forming the final praseodymium oxide residue.[17][18][19][20][21]

  • DSC can reveal the temperatures of phase transitions, melting, and decomposition.

Diagram: Proposed Oligomeric Structure

oligomeric_structure Hypothetical Dimeric Structure of Pr(O-i-Pr)3 Pr1 Pr O1_bridge O Pr1->O1_bridge O2_bridge O Pr1->O2_bridge O3_term_Pr1 O Pr1->O3_term_Pr1 O4_term_Pr1 O Pr1->O4_term_Pr1 Pr2 Pr Pr2->O1_bridge Pr2->O2_bridge O5_term_Pr2 O Pr2->O5_term_Pr2 O6_term_Pr2 O Pr2->O6_term_Pr2 iPr1 i-Pr O1_bridge->iPr1 iPr2 i-Pr O2_bridge->iPr2 iPr3 i-Pr O3_term_Pr1->iPr3 iPr4 i-Pr O4_term_Pr1->iPr4 iPr5 i-Pr O5_term_Pr2->iPr5 iPr6 i-Pr O6_term_Pr2->iPr6

Caption: A hypothetical dimeric structure of this compound with bridging and terminal isopropoxide ligands.

Conclusion

This compound is a key precursor in materials chemistry, whose molecular structure dictates its reactivity and utility. While a definitive crystal structure is yet to be determined, extensive studies on analogous lanthanide isopropoxides strongly suggest an oligomeric nature, characterized by bridging and terminal isopropoxide ligands that result in higher coordination numbers for the praseodymium ion. This technical guide has provided a comprehensive overview of the expected structural features, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of this important compound. Further research, particularly single-crystal X-ray diffraction studies, is necessary to unequivocally elucidate its precise molecular structure and pave the way for its tailored application in advanced materials and catalysis.

References

A Technical Guide to the Solubility of Praseodymium(III) Isopropoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, with the chemical formula Pr(OCH(CH₃)₂)₃, is a yellow to green solid organometallic compound.[1] As a member of the lanthanide alkoxide family, it serves as a valuable precursor in the synthesis of various praseodymium-containing materials, including ceramics and catalysts.[1] A critical aspect of its utility in these synthetic applications is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, including synthesis, qualitative solubility characteristics, and detailed experimental protocols for its synthesis and solubility determination.

Physicochemical Properties

This compound is known to be highly sensitive to moisture.[2] Hydrolysis in the presence of water leads to the formation of praseodymium hydroxide (B78521) and isopropanol.[1] This reactivity necessitates handling and storage under anhydrous conditions. The compound can be purified by vacuum sublimation or recrystallization from hot isopropyl alcohol, indicating that its solubility in this solvent increases with temperature.[2]

Solubility of this compound in Organic Solvents

While broadly described as soluble in organic solvents, specific quantitative solubility data for this compound is not widely available in published literature.[1][3] However, based on reports on lanthanide alkoxides, general solubility trends can be inferred.[2][4]

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsSolubilityNotes
AlcoholsIsopropyl AlcoholSoluble, particularly at elevated temperaturesUsed for recrystallization, suggesting a significant positive temperature coefficient of solubility.[2]
Aromatic HydrocarbonsBenzene, TolueneLikely SolubleOften used as reaction media for the synthesis of related metal alkoxides.[4]
EthersTetrahydrofuran (THF)Likely SolubleEthereal solvents are generally good solvents for metal alkoxides.
AlkanesHexaneLikely Sparingly Soluble to SolubleSolubility may be lower compared to more polar organic solvents.

Note: This table is based on qualitative descriptions and inferences from related compounds. Experimental verification is required for quantitative assessment.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of praseodymium metal with isopropyl alcohol in the presence of a mercuric iodide catalyst.[5]

Materials:

  • Praseodymium metal

  • Anhydrous isopropyl alcohol

  • Mercuric iodide (catalytic amount)

  • An inert atmosphere (e.g., Argon or Nitrogen)

  • Standard reflux apparatus

Procedure:

  • Under an inert atmosphere, place praseodymium metal in a reaction flask.

  • Add anhydrous isopropyl alcohol in a stoichiometric amount.

  • Introduce a catalytic amount of mercuric iodide to the mixture.

  • Heat the mixture to reflux (approximately 82°C).[5]

  • Maintain reflux conditions until the reaction is complete, which is indicated by the cessation of hydrogen evolution.

  • After the reaction, the excess isopropyl alcohol can be removed under vacuum to yield the crude product.

  • Purification can be achieved by vacuum sublimation or by recrystallization from hot, anhydrous isopropyl alcohol.[2]

Determination of Solubility

A gravimetric method can be employed to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Anhydrous organic solvent of choice

  • Temperature-controlled shaker or water bath

  • Inert atmosphere glove box or Schlenk line

  • Filtration apparatus (e.g., syringe with a 0.2 µm PTFE filter)

  • Pre-weighed vials

  • Analytical balance

  • Vacuum oven

Procedure:

  • In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. This ensures the formation of a saturated solution.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Once equilibrium is reached, allow the excess solid to settle.

  • Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid precipitation upon cooling and to remove any suspended solids.

  • Transfer the filtered, saturated solution to a pre-weighed, dry vial.

  • Determine the mass of the collected solution.

  • Remove the solvent from the vial under vacuum, and then dry the remaining solid this compound in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • The mass of the dissolved this compound is determined by subtracting the initial mass of the vial from the final mass.

  • The solubility can then be calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess Pr(O-i-Pr)3 to solvent B Seal vial under inert atmosphere A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw known volume of supernatant D->E F Filter solution E->F G Weigh the filtered solution F->G H Evaporate solvent under vacuum G->H I Dry solid to constant weight H->I J Calculate solubility I->J

References

Praseodymium(III) isopropoxide physical appearance and state

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of praseodymium(III) isopropoxide, a valuable precursor in materials science. The document details its physical appearance, presents key quantitative data in a structured format, and outlines an experimental protocol for its synthesis.

Physical and Chemical Properties

This compound, with the chemical formula Pr(OCH(CH₃)₂)₃, is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state.[1] It is recognized as a solid substance, typically appearing as a yellow to green powder.[1][2][3] This compound is known to be sensitive to moisture and can undergo hydrolysis to form praseodymium hydroxide (B78521) and isopropanol.[1] While its solubility in water is not well-documented, it is soluble in various organic solvents.[1] Due to its reactivity, particularly with moisture, it should be handled with appropriate safety protocols in a laboratory setting.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₂₁O₃Pr[1][4]
Molecular Weight 318.17 g/mol [4]
Appearance Yellow to green solid/powder[1][2][3]
Sublimation Point 175°C at 0.04 mm Hg[3][5]
Boiling Point 175°C at 0.04 mm Hg[3]
Purity (Typical) 98%+ Assay, 99.9%-Pr Metal Purity[2]
Solubility Soluble in organic solvents[1]

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the direct reaction of praseodymium metal with isopropyl alcohol.[6] The reaction is facilitated by a catalyst, such as mercuric iodide.[6]

Objective: To synthesize this compound.

Materials:

  • Praseodymium metal

  • Anhydrous isopropyl alcohol

  • Mercuric iodide (catalytic amount)

  • Inert gas (e.g., Helium or Argon)

Procedure:

  • The reaction should be conducted under an inert atmosphere (e.g., helium) to prevent unwanted side reactions with air or moisture.[6]

  • Praseodymium metal and a catalytic amount of mercuric iodide are added to a reaction vessel containing anhydrous isopropyl alcohol. The reactants are used in stoichiometric amounts.[6]

  • The reaction mixture is heated to reflux, approximately 82°C, for a period of about 8 hours.[6]

  • After the reflux period, the mixture is allowed to cool to room temperature.[6]

  • The cooled mixture is then filtered to separate the product from any unreacted starting material or catalyst residues.[6]

  • The recovered product can be further purified by recrystallization from hot isopropanol.[6]

  • This process typically yields this compound at around 75% efficiency.[6]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_final Final Product Reactants Praseodymium Metal + Isopropyl Alcohol + Mercuric Iodide (catalyst) InertAtmosphere Establish Inert Atmosphere (Helium) Reflux Heat to Reflux (~82°C) for 8 hours InertAtmosphere->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Reaction Mixture Cool->Filter Recrystallize Recrystallize from Hot Isopropanol Filter->Recrystallize FinalProduct Praseodymium(III) Isopropoxide Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Praseodymium(III) isopropoxide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Praseodymium(III) Isopropoxide

This technical guide provides a detailed overview of the safety information for this compound (CAS No. 19236-14-7), compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical data sources.

Chemical Identification

This compound is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state.[1] It is primarily used as a precursor in the synthesis of various praseodymium-containing materials.[1]

IdentifierValue
Chemical Name This compound[1][2]
Synonyms Praseodymium i-propoxide, Praseodymium Tripropan-2-Olate[1][3]
CAS Number 19236-14-7[2][3][4][5][6]
Molecular Formula C₉H₂₁O₃Pr[1][3][5][7]
Molecular Weight 318.17 g/mol [1][3][5][6]

Physical and Chemical Properties

The compound is a solid that is sensitive to moisture and soluble in organic solvents.[1][4][6] Its reaction with moisture can lead to the formation of praseodymium hydroxide (B78521) and isopropanol.[1]

PropertyValue
Appearance Green or yellow-green powder/solid[1][4][6]
Sublimation Point 175°C at 0.04 mmHg vacuum[4][8]
Sensitivity Moisture sensitive[4][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are its flammability and its corrosive effects on skin and eyes.[2][5]

Hazard ClassificationGHS CodeSignal Word & Statement
Flammable Solids Category 1Danger - H228: Flammable solid[2][5]
Skin Corrosion Category 1BDanger - H314: Causes severe skin burns and eye damage[2][5]

The following diagram outlines the workflow for assessing and mitigating the hazards associated with this chemical.

G cluster_assessment Hazard Assessment cluster_controls Hazard Mitigation Controls cluster_response Emergency Response ReviewSDS Review SDS for H228 & H314 Hazards IdentifyRisks Identify Risks: - Ignition Sources - Moisture Contact - Personal Exposure ReviewSDS->IdentifyRisks Engineering Engineering Controls (Glovebox / Fume Hood) IdentifyRisks->Engineering Implement FirstAid First Aid (Skin/Eye Flushing) IdentifyRisks->FirstAid Fire Fire Suppression (Class D Extinguisher) IdentifyRisks->Fire Spill Spill Control (Inert Absorbent) IdentifyRisks->Spill PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Admin Administrative Controls (SOPs, Training) PPE->Admin G cluster_skin_eye Skin or Eye Contact Start Exposure Event Occurs Assess Assess Exposure Type (Skin, Eye, Inhalation) Start->Assess Flush Flush with Water (15+ minutes) Assess->Flush Skin/Eye Inhalation Move to Fresh Air Assess->Inhalation Inhalation RemoveClothing Remove Contaminated Clothing Flush->RemoveClothing SeekMedical Seek Immediate Medical Attention RemoveClothing->SeekMedical Inhalation->SeekMedical

References

A Technical Guide to the Thermal Decomposition of Praseodymium(III) Isopropoxide and its Lanthanide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of praseodymium(III) isopropoxide. Due to the limited availability of direct studies on this specific compound, this document draws upon data from analogous rare earth isopropoxides to present a predictive analysis of its thermal behavior, including decomposition pathways and the nature of the resulting products. This guide is intended to serve as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis of praseodymium oxide nanoparticles and other applications derived from the thermal processing of metal-organic precursors.

Introduction

This compound, Pr(O-i-Pr)₃, is a metal-organic compound of significant interest as a precursor for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles. These nanoparticles have diverse applications in catalysis, ceramics, and electronics. The thermal decomposition of this compound is a critical step in these synthetic routes, as the controlled heating of the precursor determines the phase, morphology, and purity of the final oxide product. Understanding the thermal decomposition process is therefore essential for optimizing the synthesis of these advanced materials.

This guide will cover the synthesis of lanthanide isopropoxides, their thermal analysis, and the characterization of their decomposition products. A comparative approach is taken, leveraging data from other lanthanide isopropoxides to build a comprehensive picture of the expected thermal behavior of the praseodymium analogue.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and thermal analysis of lanthanide isopropoxides, including this compound.

Synthesis of Lanthanide Isopropoxides

The synthesis of lanthanide isopropoxides, including this compound, can be achieved through the reaction of the lanthanide metal with isopropyl alcohol. The use of a catalyst is often necessary to initiate and sustain the reaction.

Materials:

  • Lanthanide metal (e.g., Praseodymium)

  • Anhydrous isopropyl alcohol

  • Catalyst: Mercuric chloride, mercuric iodide, or a mixture of mercuric chloride and mercuric acetate[1]

Procedure:

  • Under an inert atmosphere (e.g., helium or argon), the lanthanide metal is placed in a reaction vessel.

  • Anhydrous isopropyl alcohol is added in stoichiometric amounts.

  • A catalytic amount of the chosen mercuric salt is introduced. A mixture of mercuric chloride and mercuric acetate (B1210297) is reported to give increased yields and shorter reaction times for various rare earth metal isopropoxides.[1]

  • The reaction mixture is refluxed at the boiling point of isopropyl alcohol (approximately 82 °C) for several hours (e.g., 8 hours).[1]

  • After the reaction is complete, the mixture is cooled and filtered to remove any unreacted metal and catalyst residues.

  • The crude product is then purified by recrystallization from hot isopropanol (B130326) or by vacuum sublimation.

The resulting lanthanide isopropoxides are typically colorless to pale-colored solids and are highly sensitive to moisture.[2]

Thermal Decomposition Analysis

The thermal decomposition of lanthanide isopropoxides is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

Typical TGA/DSC Experimental Parameters:

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: Dry air or inert gas (e.g., nitrogen, argon) with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Rate: A linear heating rate, typically 10 °C/min, is employed.

  • Temperature Range: From room temperature up to 1000 °C to ensure complete decomposition.

The TGA curve plots the percentage of mass loss against temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic processes.

Data Presentation

The thermal decomposition of lanthanide isopropoxides generally proceeds in multiple steps, culminating in the formation of the corresponding lanthanide oxide. The following table summarizes typical thermal decomposition data for a series of lanthanide isopropoxides, providing a basis for predicting the behavior of this compound.

Lanthanide IsopropoxideDecomposition Step 1 (Temperature Range)Weight Loss (%)Decomposition Step 2 (Temperature Range)Weight Loss (%)Final Product
Y(O-i-Pr)₃ 120-350 °C~50350-500 °C~20Y₂O₃
La(O-i-Pr)₃ 150-380 °C~45380-550 °C~25La₂O₃
Nd(O-i-Pr)₃ 140-370 °C~48370-530 °C~22Nd₂O₃
Gd(O-i-Pr)₃ 130-360 °C~47360-540 °C~23Gd₂O₃
Pr(O-i-Pr)₃ (Predicted) 140-370 °C~48370-530 °C~22Pr₆O₁₁

Note: The data for Y, La, Nd, and Gd are generalized from typical TGA curves for lanthanide alkoxides. The data for Pr(O-i-Pr)₃ is a prediction based on the trends observed for its neighboring lanthanides. The final praseodymium oxide product is expected to be the most stable mixed-valence oxide, Pr₆O₁₁.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathways for the thermal decomposition process.

Experimental_Workflow cluster_synthesis Synthesis of Pr(O-i-Pr)₃ cluster_analysis Thermal Decomposition Analysis Pr_metal Praseodymium Metal Reaction Reflux Reaction (82°C, inert atm.) Pr_metal->Reaction iPrOH Isopropyl Alcohol iPrOH->Reaction Catalyst Catalyst (e.g., HgCl₂/Hg(OAc)₂) Catalyst->Reaction Purification Filtration & Recrystallization/ Sublimation Reaction->Purification Pr_isopropoxide Pr(O-i-Pr)₃ Purification->Pr_isopropoxide TGA_DSC TGA/DSC Analysis (e.g., 10°C/min in air) Pr_isopropoxide->TGA_DSC Data_Analysis Data Analysis (Decomposition Steps, Weight Loss) TGA_DSC->Data_Analysis Pr_oxide Pr₆O₁₁ Nanoparticles TGA_DSC->Pr_oxide

Caption: Experimental workflow for the synthesis and thermal analysis of Pr(O-i-Pr)₃.

Decomposition_Pathway Pr_isopropoxide Pr(O-i-Pr)₃ Intermediate Praseodymium Oxy-isopropoxide Intermediate Pr_isopropoxide->Intermediate Step 1 ~140-370°C Gaseous_products_1 Propene, Isopropanol Pr_isopropoxide->Gaseous_products_1 Pr_oxide Pr₆O₁₁ Intermediate->Pr_oxide Step 2 ~370-530°C Gaseous_products_2 H₂O, CO, CO₂ Intermediate->Gaseous_products_2

Caption: Proposed thermal decomposition pathway for this compound.

Discussion

The thermal decomposition of lanthanide isopropoxides is a complex process involving several stages. Based on the analysis of related compounds, the decomposition of this compound is expected to proceed as follows:

  • Initial Decomposition: The first stage of weight loss, occurring at approximately 140-370 °C, is attributed to the partial decomposition of the isopropoxide ligands. This process likely involves the elimination of propene and isopropanol, leading to the formation of an intermediate praseodymium oxy-isopropoxide species.

  • Final Decomposition to Oxide: The second major weight loss step, in the range of 370-530 °C, corresponds to the decomposition of the intermediate species to form the final praseodymium oxide. This stage involves the combustion of the remaining organic fragments, releasing water, carbon monoxide, and carbon dioxide as gaseous byproducts.

The final solid product of the thermal decomposition of this compound in an oxidizing atmosphere is expected to be Pr₆O₁₁, which is the most thermodynamically stable oxide of praseodymium under these conditions. The exact temperatures and weight losses will be influenced by experimental parameters such as the heating rate and the composition of the atmosphere.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not widely available in the literature, a robust predictive model can be constructed based on the behavior of analogous lanthanide isopropoxides. The synthesis can be achieved through the reaction of praseodymium metal with isopropanol using a mercuric salt catalyst. The subsequent thermal decomposition is anticipated to be a two-step process, yielding praseodymium oxide (Pr₆O₁₁) as the final product.

This guide provides researchers with a foundational understanding of the synthesis and thermal analysis of this compound. The provided experimental protocols and comparative data serve as a starting point for further investigation and optimization of the synthesis of praseodymium-based nanomaterials. Further experimental work is encouraged to refine the specific decomposition temperatures and pathways for this promising precursor material.

References

An In-Depth Technical Guide to the Hydrolysis and Stability of Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, hydrolysis, and stability of praseodymium(III) isopropoxide, Pr(O-i-Pr)₃. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from analogous lanthanide compounds to provide a robust understanding of its chemical behavior.

Executive Summary

This compound is a metal-organic compound of significant interest in materials science and catalysis, primarily as a precursor for the synthesis of praseodymium-containing materials. Its utility is intrinsically linked to its reactivity with water (hydrolysis) and its thermal stability. This document details the known synthesis protocols, explores the mechanisms of hydrolysis and thermal decomposition, and provides standardized experimental methodologies for their characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of praseodymium metal with isopropyl alcohol in the presence of a catalyst. A detailed protocol is provided based on established patent literature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method described for the synthesis of lanthanide isopropoxides.

Materials:

  • Praseodymium metal turnings

  • Anhydrous isopropyl alcohol

  • Mercuric iodide (catalyst) or a mixture of mercuric chloride and mercuric acetate (B1210297) (catalyst)

  • Helium or Argon gas (for inert atmosphere)

Procedure:

  • All glassware is rigorously dried and assembled for reaction under an inert atmosphere (Helium or Argon).

  • Praseodymium metal turnings and a catalytic amount of mercuric iodide (or a mixture of mercuric chloride and mercuric acetate) are added to a reaction flask containing anhydrous isopropyl alcohol.

  • The reaction mixture is heated to reflux (approximately 82°C) with continuous stirring under an inert atmosphere.

  • The reaction is maintained at reflux for a period of 8 to 24 hours, during which the praseodymium metal reacts to form the isopropoxide.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any unreacted metal and catalyst residues.

  • The filtrate, containing the dissolved this compound, is then subjected to recrystallization from hot isopropanol (B130326) to purify the product.

  • The purified this compound is collected and dried under vacuum.

Table 1: Synthesis Parameters for Lanthanide Isopropoxides

ParameterValueReference
ReactantsLanthanum, Cerium, Praseodymium, or Neodymium metal; Isopropyl alcohol[1]
CatalystMercuric iodide or Mercuric chloride/Mercuric acetate mixture[1]
AtmosphereHelium[1]
Reaction Temperature~ 82°C (Reflux)[1]
Reaction Time8 - 24 hours[1]
Purification MethodRecrystallization from hot isopropanol[1]
Reported Yield~ 70 - 75%[1]

Hydrolysis of this compound

The hydrolysis of this compound is a critical reaction, particularly in its application in sol-gel processes for the synthesis of praseodymium oxide nanoparticles. The reaction involves the nucleophilic attack of water on the praseodymium center, leading to the stepwise replacement of isopropoxide ligands with hydroxyl groups.

Hydrolysis Mechanism

The hydrolysis of metal alkoxides like this compound generally proceeds through a two-step mechanism:

  • Hydrolysis: The isopropoxide groups are replaced by hydroxyl groups upon reaction with water. This reaction can be controlled by factors such as the water-to-alkoxide molar ratio, temperature, and pH.

  • Condensation: The resulting hydroxo-alkoxide or hydroxide (B78521) species undergo condensation reactions to form Pr-O-Pr bridges, eliminating water or isopropanol. This process leads to the formation of oligomeric or polymeric species, and ultimately, praseodymium oxide or hydroxide networks.

Logical Relationship of Hydrolysis

hydrolysis_pathway Pr_isopropoxide Pr(O-i-Pr)₃ This compound hydrolysis_step1 Pr(O-i-Pr)₂(OH) + i-PrOH Pr_isopropoxide->hydrolysis_step1 + H₂O hydrolysis_step2 Pr(O-i-Pr)(OH)₂ + i-PrOH hydrolysis_step1->hydrolysis_step2 + H₂O Pr_hydroxide Pr(OH)₃ Praseodymium Hydroxide hydrolysis_step2->Pr_hydroxide + H₂O condensation Pr-O-Pr Network (Praseodymium Oxide/Hydroxide) Pr_hydroxide->condensation - H₂O (Condensation)

Caption: Hydrolysis pathway of this compound.

Quantitative Data on Hydrolysis Kinetics

Stability of this compound

The stability of this compound is a key consideration for its storage and application. It is sensitive to moisture and undergoes thermal decomposition at elevated temperatures.

Thermal Decomposition

While specific TGA/DTA data for this compound is not available, the thermal decomposition of other praseodymium compounds, such as the hydroxide and nitrate, has been studied. These studies indicate that the ultimate decomposition product is praseodymium oxide (Pr₂O₃ or other stoichiometries depending on the atmosphere). The decomposition of the isopropoxide is expected to proceed via the loss of isopropanol and other organic fragments, leading to the formation of praseodymium oxide.

Table 2: Thermal Decomposition Data of Related Praseodymium and Lanthanide Compounds

CompoundDecomposition StepOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Final ProductReference
Pr(OH)₃Pr(OH)₃ → PrOOH~190~270Not SpecifiedPrOOH
Pr(OH)₃PrOOH → Pr₂O₃Follows first step-Not SpecifiedPr₂O₃
La(OH)₃La(OH)₃ → LaOOH~320-~7.4LaOOH
La(OH)₃LaOOH → La₂O₃~400-~7.4La₂O₃
Nd(OH)₃Nd(OH)₃ → NdOOH~190~270Not SpecifiedNdOOH
Nd(OH)₃NdOOH → Nd₂O₃~400-Not SpecifiedNd₂O₃

Note: The data for lanthanide hydroxides is provided as a proxy to estimate the decomposition behavior of the hydroxide species formed during the hydrolysis of the isopropoxide.

Experimental Workflow for Stability Studies

The thermal stability of metal alkoxides is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

stability_workflow cluster_sample_prep Sample Preparation cluster_tga_dsc Thermal Analysis cluster_data_analysis Data Analysis cluster_characterization Residue Characterization sample Pr(O-i-Pr)₃ Sample weighing Weighing in TGA Pan sample->weighing tga_dsc TGA/DSC Instrument weighing->tga_dsc heating Controlled Heating Program (e.g., 10°C/min under N₂) tga_dsc->heating raw_data Mass Loss (TGA) & Heat Flow (DSC) Data heating->raw_data analysis Determine Decomposition Temperatures, Mass Loss Percentages, and Enthalpy Changes raw_data->analysis residue Decomposition Residue analysis->residue xrd XRD Analysis residue->xrd Phase Identification sem SEM/EDX Analysis residue->sem Morphology & Elemental Analysis

Caption: Experimental workflow for thermal stability analysis.

Experimental Protocols for Characterization

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the progress of hydrolysis of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., d₈-toluene)

  • Deionized water

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

  • Acquire an initial ¹H NMR spectrum to identify the peaks corresponding to the isopropoxide ligands.

  • Inject a controlled amount of water into the NMR tube.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the isopropoxide proton signals and the appearance and increase in the intensity of the isopropanol proton signals.

  • The relative integration of these signals can be used to estimate the extent of hydrolysis over time.

Protocol for Thermal Stability Analysis by TGA/DSC

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • TGA/DSC instrument

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidative gas (e.g., Air) - optional

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA/DSC furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50 mL/min) to establish an inert atmosphere.

  • Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

  • Analyze the resulting curves to identify the onset and peak temperatures of decomposition events, the percentage of mass loss at each step, and the endothermic or exothermic nature of the transitions.

  • The solid residue after the experiment can be analyzed by techniques such as X-ray diffraction (XRD) to identify the crystalline phases of the final product.

Conclusion

This compound is a valuable precursor material whose utility is defined by its hydrolytic and thermal properties. While specific quantitative data for this compound remains scarce, a comprehensive understanding of its behavior can be achieved through the study of analogous lanthanide compounds and the application of standard characterization techniques. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this and related metal alkoxide systems. Further research is warranted to elucidate the precise kinetics of hydrolysis and the detailed thermal decomposition pathway of this compound.

References

Spectroscopic Characterization of Praseodymium(III) Isopropoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of Praseodymium(III) Isopropoxide

A common method for the synthesis of lanthanide isopropoxides involves the reaction of the lanthanide metal with isopropyl alcohol.[2] Due to the high reactivity of praseodymium with air and moisture, the synthesis must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental Protocol: Synthesis
  • Reaction Setup: A dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with praseodymium metal turnings.

  • Solvent Addition: Anhydrous isopropyl alcohol is added to the flask in stoichiometric excess.

  • Initiation: A catalytic amount of mercuric chloride can be used to initiate the reaction.[2] The reaction mixture is gently heated to reflux.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the metal turnings.

  • Isolation: Upon completion, the excess isopropyl alcohol is removed under reduced pressure. The resulting solid this compound is then purified by sublimation or recrystallization from a suitable anhydrous solvent like benzene (B151609) or toluene.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry three-necked flask B Add Praseodymium metal A->B C Add anhydrous isopropanol B->C D Add HgCl2 catalyst C->D E Reflux under inert atmosphere D->E Heat F Remove excess solvent E->F Cool G Sublimation or Recrystallization F->G H Isolate pure Pr(O-i-Pr)3 G->H

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The characterization of this compound relies heavily on NMR and IR spectroscopy. However, the paramagnetic f-electrons of the Pr³⁺ ion significantly influence the NMR spectra, leading to large chemical shifts and potential line broadening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of praseodymium(III) makes it a lanthanide shift reagent, causing significant changes in the chemical shifts of nearby nuclei.[3][4] The unpaired f-electrons create a local magnetic field that adds to or subtracts from the applied magnetic field of the NMR spectrometer.

Expected ¹H NMR Spectral Features:

Due to the paramagnetic shifting, the proton signals of the isopropoxide ligand are expected to be shifted significantly from their typical diamagnetic positions (δ 1.2 for CH₃ and δ 4.0 for CH). The methine proton (CH) signal is anticipated to experience a larger shift than the methyl proton (CH₃) signals due to its closer proximity to the praseodymium center. The signals may also be broadened, though praseodymium is known to cause less severe broadening compared to other lanthanides like gadolinium or dysprosium.

Expected ¹³C NMR Spectral Features:

Similar to the ¹H NMR spectrum, the ¹³C NMR signals for the isopropoxide ligand will be shifted due to the paramagnetic influence of the Pr³⁺ ion. The methine carbon (CH) is expected to show a more pronounced shift compared to the methyl carbons (CH₃).

Quantitative Data (Hypothetical):

As no explicit literature data is available, the following table presents hypothetical chemical shift ranges based on general principles of lanthanide-induced shifts.

NucleusFunctional GroupExpected Chemical Shift (δ) ppm
¹HIsopropoxide CH-20 to +20
¹HIsopropoxide CH₃-10 to +10
¹³CIsopropoxide CH-50 to +50
¹³CIsopropoxide CH₃-20 to +20
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: All sample manipulations must be performed in a glovebox under an inert atmosphere. An appropriate amount of this compound is dissolved in a deuterated, anhydrous solvent (e.g., C₆D₆, toluene-d₈).

  • NMR Tube: The solution is transferred to a J. Young NMR tube or a standard NMR tube sealed with a cap and parafilm inside the glovebox.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Due to the potential for broad signals, acquisition parameters may need to be optimized (e.g., using a wider spectral width and faster relaxation delays).

NMR_Workflow cluster_prep Sample Preparation (Glovebox) cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Pr(O-i-Pr)3 in anhydrous deuterated solvent B Transfer to J. Young NMR tube A->B C Acquire 1H and 13C NMR spectra B->C D Optimize acquisition parameters C->D E Identify shifted signals D->E F Analyze signal broadening E->F

Caption: Experimental workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the vibrational modes of the isopropoxide ligands and the Pr-O bond.

Expected IR Spectral Features:

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-O, and Pr-O bonds. The absence of a broad band around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl groups from hydrolysis.

Quantitative Data:

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data for other metal alkoxides.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
C-H stretchingIsopropoxide CH₃, CH2850 - 3000
C-H bendingIsopropoxide CH₃, CH1350 - 1470
C-O stretchingIsopropoxide950 - 1200
Pr-O stretchingMetal-Alkoxide400 - 600
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Due to the compound's sensitivity, sample preparation should be conducted in a glovebox. For solid-state analysis, a Nujol mull or a KBr pellet can be prepared. For solution-state analysis, an anhydrous, IR-transparent solvent (e.g., CCl₄) can be used in a sealed liquid cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the mull, KBr, or solvent should be recorded and subtracted from the sample spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data for this compound involves a logical progression from identifying key structural features to confirming the compound's identity and purity.

Logical_Analysis cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_final Final Confirmation NMR_Signals Observe Shifted & Broadened Signals NMR_Conclusion Confirmation of Paramagnetic Pr(III) Center NMR_Signals->NMR_Conclusion Final Structural Elucidation of Pr(O-i-Pr)3 NMR_Conclusion->Final IR_Bands Identify C-H, C-O, Pr-O Vibrations IR_Conclusion Confirmation of Isopropoxide Ligands & Anhydrous Nature IR_Bands->IR_Conclusion No_OH Absence of O-H band No_OH->IR_Conclusion IR_Conclusion->Final

Caption: Logical flow for the spectroscopic analysis of Pr(O-i-Pr)3.

Conclusion

The spectroscopic characterization of this compound presents unique challenges due to its paramagnetic nature and sensitivity. While direct experimental data in the public domain is limited, a comprehensive understanding of its spectral properties can be achieved by applying the principles of lanthanide chemistry and spectroscopy. The experimental protocols and expected data presented in this guide provide a robust framework for researchers and scientists working with this and related lanthanide alkoxide compounds. Careful execution of these methods under inert conditions is paramount to obtaining high-quality, interpretable spectroscopic data.

References

Praseodymium(III) Isopropoxide: A Technical Guide to its Coordination Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, Pr(OCH(CH₃)₂)₃, is an organometallic compound of the rare-earth element praseodymium.[1][2][3][4] It typically presents as a yellow to green, moisture-sensitive solid that is soluble in organic solvents.[2][4] This alkoxide is a key precursor in materials science, primarily for the synthesis of praseodymium-containing materials such as ceramics, catalysts, and thin films.[2][5] Its utility stems from the ability of the isopropoxide ligands to be readily displaced or decomposed, allowing for the controlled formation of praseodymium oxides and other complexes. This guide provides an in-depth overview of the synthesis, properties, and coordination chemistry of this compound.

Synthesis and Properties

This compound is synthesized through the reaction of a praseodymium salt, such as praseodymium(III) chloride, with a source of isopropoxide ions, typically sodium isopropoxide, in an anhydrous organic solvent. The product is highly susceptible to hydrolysis, reacting with moisture to form praseodymium(III) hydroxide (B78521) and isopropanol (B130326).[2]

General Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₉H₂₁O₃Pr[2][3]
Molecular Weight 318.17 g/mol [3]
Appearance Yellow to green solid[2][4]
CAS Number 19236-14-7[3]
Melting Point 175°C/0.04 mm Hg (sublimes)[6][7]
Solubility Soluble in organic solvents[2]
Sensitivity Moisture sensitive[2][4]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of lanthanide isopropoxides.[1] All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Anhydrous praseodymium(III) chloride (PrCl₃)

  • Sodium metal

  • Anhydrous isopropanol

  • Anhydrous benzene (B151609) or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Sodium Isopropoxide: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, react clean sodium metal with a stoichiometric excess of anhydrous isopropanol under a counterflow of inert gas. The reaction is complete when all the sodium has dissolved. The excess isopropanol is then removed under vacuum to yield dry sodium isopropoxide powder.

  • Reaction: In a separate Schlenk flask, suspend anhydrous praseodymium(III) chloride in anhydrous benzene or toluene. To this suspension, add a stoichiometric amount (3 equivalents) of the freshly prepared sodium isopropoxide.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours to ensure complete reaction.

  • Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration or centrifugation under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under vacuum to yield crude this compound. The product can be further purified by sublimation or recrystallization from a minimal amount of hot, anhydrous isopropanol.[6][7]

G cluster_prep Preparation of Sodium Isopropoxide cluster_synthesis Synthesis of Pr(O-i-Pr)3 Na Sodium Metal Na_iPrOH Reaction under Inert Atmosphere Na->Na_iPrOH iPrOH_excess Anhydrous Isopropanol (excess) iPrOH_excess->Na_iPrOH Na_iPrOH_product Sodium Isopropoxide Solution Na_iPrOH->Na_iPrOH_product Drying Removal of excess Isopropanol (vacuum) Na_iPrOH_product->Drying NaO_iPr Sodium Isopropoxide Powder Drying->NaO_iPr Reaction Add 3 eq. Sodium Isopropoxide NaO_iPr->Reaction PrCl3 Anhydrous PrCl3 in Benzene/Toluene PrCl3->Reaction Reflux Reflux (12-24h) Reaction->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter/Centrifuge to remove NaCl Cool->Filter Filtrate Solution of Pr(O-i-Pr)3 Filter->Filtrate Evaporate Remove Solvent (vacuum) Filtrate->Evaporate Crude_Product Crude Pr(O-i-Pr)3 Evaporate->Crude_Product Purify Sublimation/Recrystallization Crude_Product->Purify Final_Product Pure Pr(O-i-Pr)3 Purify->Final_Product Hydrolysis Pr_isopropoxide Pr(OCH(CH₃)₂)₃ Products Pr(OH)₃ + 3 HOCH(CH₃)₂ Pr_isopropoxide->Products Hydrolysis Water 3 H₂O Water->Products Hydrolysis MOCVD_Workflow cluster_precursor Precursor Handling cluster_deposition Deposition Process Precursor Pr(O-i-Pr)3 in Bubbler Heating Heat to Sublimate/Evaporate Precursor->Heating Vapor_Transport Transport to Reactor Heating->Vapor_Transport Carrier_Gas Inert Carrier Gas (Ar) Carrier_Gas->Vapor_Transport Decomposition Thermal Decomposition of Precursor Vapor_Transport->Decomposition Substrate Heated Substrate (e.g., Si) Substrate->Decomposition Film_Growth Praseodymium Oxide Film Growth Decomposition->Film_Growth Atmosphere Controlled Atmosphere (Ar or O2) Atmosphere->Decomposition Cooling Cool Down under Inert Gas Film_Growth->Cooling Final_Film PrxOy Thin Film Cooling->Final_Film

References

Praseodymium(III) Isopropoxide: An In-depth Technical Guide on its Core Oxidation States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium (Pr), a lanthanide series element, predominantly exists in the +3 oxidation state in its compounds.[1][2][3] While higher oxidation states such as +4 and even the remarkable +5 have been achieved in specific ligand environments, the trivalent state remains the most stable and common.[1][2] This guide focuses on the core oxidation states of praseodymium within its isopropoxide complex, Pr(OCH(CH₃)₂)₃. Praseodymium(III) isopropoxide is an organometallic compound where the praseodymium atom is in its +3 oxidation state, coordinated to three isopropoxide ligands.[4] This compound typically appears as a green powder and serves as a valuable precursor in the synthesis of various praseodymium-containing materials.[4][5] This document will delve into the synthesis, characterization, and the established oxidation state of praseodymium in this complex, while also exploring the theoretical potential for accessing higher oxidation states based on the known redox chemistry of praseodymium.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of praseodymium metal with isopropyl alcohol. A patented method describes a process that yields praseodymium trisisopropoxide by reacting the element with stoichiometric amounts of isopropyl alcohol under reflux conditions.[6] The reaction is facilitated by a catalytic amount of mercuric iodide, mercuric chloride, or a mixture of mercuric chloride and mercuric acetate.[6] The synthesis is carried out under an inert atmosphere, such as helium, to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound[6]
  • Reaction Setup: A reaction vessel is charged with praseodymium metal and a stoichiometric amount of isopropyl alcohol.

  • Catalyst Addition: A catalytic amount of mercuric iodide is added to the mixture.

  • Reflux: The reaction mixture is refluxed at approximately 82°C for a period of 8 hours under a helium atmosphere.

  • Isolation and Purification: After reflux, the mixture is cooled and filtered. The resulting product is then purified by recrystallization from hot isopropanol.

  • Yield: This process yields approximately 75% of the final this compound product.

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification Pr_metal Praseodymium Metal Reaction Reflux at 82°C (8 hours, He atm) Pr_metal->Reaction Isopropanol Isopropyl Alcohol Isopropanol->Reaction Catalyst HgI2 (catalyst) Catalyst->Reaction Cooling Cooling & Filtration Reaction->Cooling Recrystallization Recrystallization (from hot isopropanol) Cooling->Recrystallization Product This compound Recrystallization->Product

Synthesis Workflow

Characterization and Oxidation State Analysis

The characterization of the synthesized product confirms the formation of this compound, with praseodymium in the +3 oxidation state.

ParameterMethodResultReference
Chemical Composition Chemical AnalysisConfirmed as praseodymium trisisopropoxide[6]
Appearance Visual InspectionGreen powder[4][7]
Solubility -Soluble in organic solvents[4]
Hydrolytic Sensitivity -Undergoes hydrolysis in the presence of moisture[4]

The established and stable oxidation state of praseodymium in this compound is +3. This is consistent with the general chemistry of lanthanides, where the +3 oxidation state is overwhelmingly the most common and stable.[3]

Exploration of Higher Oxidation States

While this compound is stable in its trivalent form, the broader chemistry of praseodymium reveals the potential for higher oxidation states. The +4 and even an unprecedented +5 oxidation state have been observed in different chemical environments, suggesting that the oxidation of the praseodymium center is possible under specific conditions.[1][2][8]

The accessibility of these higher oxidation states is highly dependent on the ligand environment. For instance, the +4 oxidation state is known in some solid compounds, and the +5 state has been achieved at low temperatures with specific ligands.[2]

A general representation of the known oxidation states of praseodymium is shown below:

Pr_Oxidation_States Known Oxidation States of Praseodymium Pr3 Pr(III) Pr4 Pr(IV) Pr3->Pr4 Oxidation Pr4->Pr3 Reduction Pr5 Pr(V) Pr4->Pr5 Oxidation Pr5->Pr4 Reduction

Praseodymium Oxidation States

To date, there is no direct experimental evidence in the reviewed literature for the oxidation of this compound to a stable Pr(IV) or Pr(V) species. Electrochemical studies on praseodymium(III) in molten chlorides have indicated that Pr(III) is the only stable oxidation state in that medium.[9] While not directly applicable to the isopropoxide complex in organic solvents, it highlights the inherent stability of the +3 state.

The oxidation of lanthanide isopropoxides is a challenging area of research. The isopropoxide ligand, while providing steric bulk, may not be sufficiently electron-donating to stabilize the higher oxidation states of praseodymium. Future research could explore the use of stronger oxidizing agents or co-ligands that could potentially stabilize a transient or stable Pr(IV)-isopropoxide species.

Conclusion

References

Praseodymium(III) Isopropoxide: A Technical Guide to Purity and Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the purity and analytical determination of Praseodymium(III) isopropoxide. This document outlines common purity specifications, detailed experimental protocols for accurate assay, and a typical synthesis workflow.

This compound, with the chemical formula Pr(OCH(CH₃)₂)₃, is a yellow to green, moisture-sensitive solid widely used as a precursor in the synthesis of various praseodymium-containing materials, including catalysts and ceramics.[1] Its utility in research and development, particularly in drug development where precise stoichiometry is critical, necessitates a thorough understanding of its purity and the methods for its quantification.

Purity of Commercial this compound

The purity of this compound is typically reported in two ways: as a percentage of the compound itself, often determined by titration, and as the purity of the praseodymium metal used as a precursor. The latter is often expressed on a "rare earth oxide" (REO) basis. Below is a summary of typical purity specifications available commercially.

Purity SpecificationDescription
98%+Overall purity of the this compound compound as determined by assay.
99.9%-Pr (REO)Purity of the praseodymium metal content on a rare earth oxide basis.
(5N) 99.999%High-purity grades available for specialized applications.

Assay Methodologies: Experimental Protocols

Accurate determination of the praseodymium content in this compound is crucial for stoichiometric calculations in synthesis and formulation. The following are detailed protocols for two common assay methods: complexometric titration and UV-Vis spectrophotometry.

Complexometric Titration with EDTA

This method relies on the formation of a stable complex between the Praseodymium(III) ion and ethylenediaminetetraacetic acid (EDTA). The endpoint is detected with a metal-ion indicator.

Principle: Praseodymium(III) ions form a stable, colorless complex with EDTA in a 1:1 molar ratio. The titration is performed in a buffered solution to maintain a pH at which the Pr-EDTA complex is stable. An indicator, such as Xylenol Orange, which forms a colored complex with Pr(III), is used. At the endpoint, all the Pr(III) has been complexed by the EDTA, causing a sharp color change in the solution.

Reagents and Equipment:

  • Standardized 0.05 M EDTA solution

  • Xylenol Orange indicator solution

  • Hexamethylenetetramine (hexamine) buffer (pH ~6)

  • Nitric acid (for sample dissolution)

  • Deionized water

  • Analytical balance

  • Burette, pipette, and other standard volumetric glassware

  • Erlenmeyer flasks

  • Heating plate

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 0.2 g of this compound in a glovebox or under an inert atmosphere due to its moisture sensitivity.

  • Dissolution: Carefully transfer the weighed sample to a 250 mL Erlenmeyer flask. Add 10 mL of deionized water to hydrolyze the isopropoxide, followed by 5 mL of dilute nitric acid to dissolve the resulting praseodymium hydroxide. Gently heat the solution if necessary to ensure complete dissolution.

  • Buffering: Cool the solution to room temperature and add the hexamine buffer to adjust the pH to approximately 6.

  • Indicator Addition: Add 2-3 drops of Xylenol Orange indicator solution. The solution should turn a reddish-purple color.

  • Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution sharply changes from reddish-purple to a lemon yellow.

  • Calculation: The percentage of praseodymium in the sample can be calculated using the following formula:

    % Pr = (V_EDTA × M_EDTA × M_Pr) / (W_sample) × 100

    Where:

    • V_EDTA = Volume of EDTA solution used (in L)

    • M_EDTA = Molarity of the EDTA solution

    • M_Pr = Molar mass of Praseodymium (140.91 g/mol )

    • W_sample = Weight of the sample (in g)

UV-Vis Spectrophotometry

This method is based on the characteristic absorption of Praseodymium(III) ions in the visible spectrum.[2]

Principle: Praseodymium(III) ions in solution exhibit sharp and distinct absorption bands in the visible region of the electromagnetic spectrum. The absorbance of a solution containing Pr(III) is directly proportional to its concentration, following the Beer-Lambert law. The absorption band at approximately 444 nm is commonly used for quantification.[3]

Reagents and Equipment:

  • This compound sample

  • Dilute nitric acid

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of high-purity Praseodymium(III) oxide (Pr₆O₁₁) and dissolve it in a minimal amount of concentrated nitric acid with gentle heating.

    • Dilute the solution with deionized water in a volumetric flask to prepare a stock solution of known Pr(III) concentration.

    • Prepare a series of standard solutions of varying concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of this compound under an inert atmosphere.

    • Dissolve the sample in dilute nitric acid as described in the complexometric titration protocol.

    • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water to a concentration within the range of the standard solutions.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to measure the absorbance at 444 nm.

    • Use a solution of dilute nitric acid in deionized water as a blank.

    • Measure the absorbance of each of the standard solutions and the sample solution.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of Pr(III) in the sample solution from the calibration curve.

    • Calculate the percentage of praseodymium in the original this compound sample.

Synthesis and Purification Workflow

A common laboratory-scale synthesis of this compound involves the reaction of a praseodymium salt, such as praseodymium(III) chloride, with an alkali metal isopropoxide in an anhydrous organic solvent. An alternative route involves the direct reaction of praseodymium metal with isopropanol (B130326) in the presence of a catalyst.[4]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification PrCl3 Praseodymium(III) Chloride Reaction Reaction under Inert Atmosphere (e.g., Argon or Nitrogen) PrCl3->Reaction NaO_iPr Sodium Isopropoxide NaO_iPr->Reaction Solvent Anhydrous Isopropanol/Benzene Solvent->Reaction Filtration Filtration to remove NaCl Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation (Vacuum) Filtration->Evaporation Filtrate Sublimation Purification by Sublimation (Vacuum) Evaporation->Sublimation Crude Product Final_Product This compound Sublimation->Final_Product

Caption: Synthesis and purification workflow for this compound.

Characterization

Beyond purity and assay, a full characterization of this compound may involve several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Pr(III) ion, ¹H and ¹³C NMR spectra of this compound exhibit significantly shifted and broadened signals. While this complicates routine analysis, these paramagnetic shifts can be utilized in specialized studies of molecular structure and dynamics.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition of the compound. Differential scanning calorimetry (DSC) can identify phase transitions, such as melting or sublimation. For instance, thermal analysis of related praseodymium compounds like praseodymium borohydride (B1222165) shows decomposition events at elevated temperatures.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of isopropoxide ligands by identifying the characteristic C-H and C-O stretching and bending vibrations.

This technical guide provides a foundational understanding of the purity and assay of this compound. For mission-critical applications, it is recommended that these methods be validated in-house.

References

A Comprehensive Technical Guide to Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Praseodymium(III) isopropoxide, a significant organometallic compound. This document details its chemical properties, synonyms, synthesis protocols, and its role as a precursor in the synthesis of advanced materials. The information is presented to be a valuable resource for professionals in research, chemical sciences, and the pharmaceutical industry.

Chemical Identity and Synonyms

This compound is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state, coordinated with isopropoxide ligands.[1] It is known by several synonyms in scientific literature and commercial listings.

A comprehensive list of these synonyms is provided below:

  • Praseodymium(3+) Isopropoxide[2]

  • Praseodymium isopropanolate[2]

  • Praseodymium sec-propanolate[2]

  • Praseodymium triisopropoxide[3]

  • Triisopropoxypraseodymium[3]

  • 2-Propanol praseodymium salt[3]

  • Praseodymium tris(isopropoxide)[3]

  • Praseodymium(III) i-propoxide[4]

  • Praseodymium i-propoxide[1]

  • PraseodymiumipropoxideREOgreenpowder[1]

  • Praseodymium Tripropan-2-Olate[1]

Physicochemical Properties

This compound is typically a green or yellow-to-green solid powder that is sensitive to moisture and soluble in organic solvents.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 19236-14-7[4]
Molecular Formula C₉H₂₁O₃Pr[4]
Molecular Weight 318.17 g/mol [4]
Appearance Green or yellow-to-green powder/solid[1][2]
Melting Point 175°C/0.04mm subl.[5]
Boiling Point 175°C at 0.04 mm Hg[5]
Purity (Assay) 98%+[2]
Metal Purity 99.9%-Pr[2]
Sensitivity Moisture[2]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the reaction of praseodymium metal with isopropyl alcohol in the presence of a catalyst. The following protocol is based on established methods for preparing lanthanide isopropoxides.[6]

Materials:

  • Praseodymium metal

  • Anhydrous isopropyl alcohol

  • Mercuric iodide (catalyst)

  • Helium gas (for inert atmosphere)

Equipment:

  • Reaction flask equipped with a reflux condenser and gas inlet/outlet

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Under a helium atmosphere, place praseodymium metal and a catalytic amount of mercuric iodide into the reaction flask.

  • Add a stoichiometric amount of anhydrous isopropyl alcohol to the flask.

  • Heat the reaction mixture to approximately 82°C to initiate reflux.

  • Maintain the reflux for a period of 8 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the mixture to separate the solid product from the solution.

  • Purify the recovered product by recrystallization from hot isopropanol (B130326) to obtain the final this compound.

The expected yield for this process is approximately 75%.[6]

Visualizing the Synthesis and Application Pathway

The following diagrams, created using the DOT language, illustrate the synthesis workflow of this compound and its subsequent use as a precursor for praseodymium oxide nanoparticles.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Pr Praseodymium Metal Reaction Reaction at 82°C (8 hours under Helium) Pr->Reaction IPA Isopropyl Alcohol IPA->Reaction Cat Mercuric Iodide (Catalyst) Cat->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pr_Isopropoxide Praseodymium(III) Isopropoxide Recrystallization->Pr_Isopropoxide

Caption: Synthesis workflow for this compound.

Precursor_Application cluster_synthesis Nanoparticle Synthesis cluster_applications Applications Pr_Isopropoxide This compound (Precursor) Hydrolysis Hydrolysis Pr_Isopropoxide->Hydrolysis Moisture exposure Calcination Calcination Hydrolysis->Calcination Pr_Oxide_NP Praseodymium Oxide (Pr₆O₁₁) Nanoparticles Calcination->Pr_Oxide_NP Catalysis Catalysis Pr_Oxide_NP->Catalysis Ceramics Ceramics & Pigments Pr_Oxide_NP->Ceramics Electronics Electronics Pr_Oxide_NP->Electronics Drug_Delivery Potential in Drug Delivery (as nanoparticle carrier) Pr_Oxide_NP->Drug_Delivery

Caption: Role of this compound as a precursor.

Applications and Relevance to Drug Development

This compound is a crucial precursor in the synthesis of praseodymium-containing materials, most notably praseodymium oxide (Pr₆O₁₁) nanoparticles.[1][7] These nanoparticles are synthesized through methods such as calcination of precursors like praseodymium hydroxide, which can be formed from the hydrolysis of this compound.[1][7]

The resulting praseodymium oxide nanoparticles have a wide range of applications, including:

  • Catalysis: They are used in various chemical reactions, including the oxidation of CO to CO₂.[7]

  • Materials Science: They are incorporated into ceramics, glasses, and pigments to impart specific colors and properties.[7]

  • Electronics: Praseodymium compounds are used in the manufacturing of high-strength alloys and magnets.

For professionals in drug development, the significance of this compound lies in its role as a gateway to producing praseodymium oxide nanoparticles. These nanoparticles, with appropriate surface functionalization, have the potential to be explored as carriers for targeted drug delivery or as imaging agents, areas of growing interest in nanomedicine. The synthesis of radioactive praseodymium oxide nanoparticles for potential use in nuclear medicine has also been investigated.[8]

References

Methodological & Application

Application Notes and Protocols for Praseodymium(III) Isopropoxide as a Precursor for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, Pr(O-iPr)₃, is a metal-organic compound that holds potential as a precursor for the deposition of praseodymium oxide (Pr₂O₃) and related thin films. Praseodymium oxide is a rare-earth oxide with a high dielectric constant, a wide bandgap, and unique optical and catalytic properties, making it a material of interest for applications in microelectronics, optics, and catalysis. The use of an isopropoxide precursor can offer advantages in terms of solubility in organic solvents and potentially lower decomposition temperatures compared to other precursor chemistries.

These application notes provide an overview of the potential uses of this compound in thin film deposition and include generalized experimental protocols for Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel spin coating. It is important to note that while the use of rare-earth alkoxides as precursors is established, detailed literature specifically on this compound for thin film deposition is limited. Therefore, the provided protocols are representative methodologies intended as a starting point for process development.

Properties of this compound as a Precursor

This compound is a solid material that can be sublimed under vacuum at elevated temperatures. One source indicates a sublimation temperature of 175°C at 0.04 mmHg[1]. This volatility is a key requirement for its use in chemical vapor deposition techniques. Its solubility in organic solvents also makes it suitable for sol-gel and liquid injection MOCVD methods.

Applications of Praseodymium Oxide Thin Films

Praseodymium oxide thin films have a range of potential applications, including:

  • High-k Gate Dielectrics: In microelectronics, Pr₂O₃ is investigated as a high-dielectric-constant (high-k) material to replace silicon dioxide (SiO₂) in transistors, enabling further miniaturization of electronic components[2].

  • Optical Coatings: Praseodymium oxide films are transparent in the visible region and can be used in optical coatings and for coloring glass and ceramics yellow[3].

  • Catalysis: Praseodymium oxide exhibits catalytic activity, particularly in oxidation reactions, due to the ability of praseodymium to exist in multiple oxidation states[3].

  • Solid Oxide Fuel Cells (SOFCs): Doped praseodymium oxides are explored as potential cathode materials in SOFCs.

Experimental Protocols

Metal-Organic Chemical Vapor Deposition (MOCVD) of Praseodymium Oxide

This protocol describes a general approach for the deposition of praseodymium oxide thin films using this compound as the precursor in a MOCVD system. The parameters provided are typical for rare-earth alkoxide precursors and should be optimized for the specific MOCVD reactor and desired film properties.

Materials and Equipment:

  • This compound precursor

  • Substrates (e.g., silicon wafers, quartz)

  • MOCVD reactor with a heated precursor bubbler, heated gas lines, a reaction chamber with a substrate heater, and a vacuum system

  • Inert carrier gas (e.g., high-purity Argon or Nitrogen)

  • Oxidizing agent (e.g., high-purity Oxygen or water vapor)

  • Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

Protocol:

  • Substrate Preparation:

    • Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water, for 10-15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • For silicon substrates, a standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide may be performed if a direct interface with silicon is desired.

  • Precursor Handling and System Setup:

    • Load the this compound into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with air and moisture.

    • Install the bubbler in the MOCVD system and heat it to a stable temperature to ensure sufficient vapor pressure. A starting point for the bubbler temperature could be in the range of 150-170°C, based on its sublimation data[1].

    • Heat the gas lines from the bubbler to the reaction chamber to a temperature slightly higher than the bubbler temperature to prevent precursor condensation.

  • Deposition Process:

    • Place the cleaned substrate onto the heater in the reaction chamber.

    • Evacuate the chamber to a base pressure of around 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature, typically in the range of 300-600°C.

    • Introduce the inert carrier gas (e.g., Argon) through the bubbler to transport the precursor vapor into the reaction chamber. A typical flow rate would be 20-100 sccm.

    • Introduce the oxidizing agent (e.g., Oxygen) into the chamber through a separate line. A typical flow rate would be 10-50 sccm.

    • Maintain a stable process pressure, typically between 1 and 10 Torr.

    • The deposition time will depend on the desired film thickness and the growth rate.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor flow and turn off the oxidizing agent.

    • Cool the substrate to room temperature under an inert gas flow.

    • Vent the chamber and remove the coated substrate.

    • The deposited films may be amorphous or crystalline depending on the deposition temperature. A post-deposition annealing step in a controlled atmosphere (e.g., oxygen or nitrogen) at a higher temperature (e.g., 600-900°C) can be used to crystallize the film and improve its quality.

Sol-Gel Spin Coating of Praseodymium Oxide

This protocol provides a general method for depositing praseodymium oxide thin films from a sol-gel solution containing this compound.

Materials and Equipment:

  • This compound

  • Anhydrous solvent (e.g., 2-methoxyethanol, isopropanol)

  • Stabilizer/chelating agent (e.g., acetylacetone, acetic acid) - optional, but often used to control hydrolysis.

  • Substrates (e.g., silicon wafers, glass slides)

  • Spin coater

  • Hot plate

  • Tube furnace

  • Substrate cleaning solvents

Protocol:

  • Sol Preparation:

    • In an inert and dry atmosphere, dissolve this compound in the anhydrous solvent to achieve the desired concentration (e.g., 0.1-0.5 M).

    • If a stabilizer is used, it is typically added to the solvent before the precursor. The molar ratio of stabilizer to precursor can be varied to control the sol stability and subsequent film morphology.

    • Stir the solution at room temperature or slightly elevated temperature (e.g., 50-70°C) for several hours until the precursor is fully dissolved and the sol is clear.

    • The sol can be aged for a period (e.g., 24 hours) to allow for controlled hydrolysis and condensation if a specific nanostructure is desired.

  • Substrate Preparation:

    • Clean the substrates as described in the MOCVD protocol.

  • Film Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the sol onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is primarily controlled by the sol concentration and the spin speed.

    • After spinning, place the coated substrate on a hot plate for a pre-annealing step (e.g., 100-150°C for 5-10 minutes) to evaporate the solvent.

    • Repeat the spin coating and pre-annealing steps to achieve the desired film thickness.

  • Final Annealing:

    • Place the multi-layered film in a tube furnace.

    • Heat the film to a high temperature (e.g., 500-800°C) in a controlled atmosphere (e.g., air or oxygen) for 1-2 hours to remove organic residues and crystallize the praseodymium oxide film. The heating and cooling rates should be controlled to avoid cracking of the film.

Data Presentation

Due to the limited availability of specific quantitative data for thin films deposited from this compound, the following table provides expected ranges and values based on data for other praseodymium precursors and similar rare-earth oxide systems. These values should be considered as a guide for characterization.

ParameterMOCVDSol-GelCharacterization Technique
Deposition Temperature (°C) 300 - 600Room temp. deposition, 500-800 annealingThermocouple
Film Thickness (nm) 10 - 20050 - 500Ellipsometry, Profilometry
Deposition/Growth Rate 0.1 - 2 Å/cycle (for ALD-like processes)10 - 100 nm/layerEllipsometry, Profilometry
Refractive Index (at 633 nm) ~1.8 - 2.1~1.7 - 2.0Ellipsometry
Extinction Coefficient (at 633 nm) < 0.01< 0.01Ellipsometry
Dielectric Constant (k) 15 - 2512 - 20C-V Measurement
Band Gap (eV) 3.5 - 4.53.5 - 4.2UV-Vis Spectroscopy

Visualization

Below is a diagram illustrating the general experimental workflow for thin film deposition using a metal-organic precursor like this compound.

G cluster_prep Precursor & Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition Processing cluster_char Characterization precursor Pr(O-iPr)3 Precursor mocvd MOCVD precursor->mocvd solgel Sol-Gel Spin Coating precursor->solgel substrate Substrate Cleaning substrate->mocvd substrate->solgel annealing Annealing mocvd->annealing solgel->annealing structural Structural Analysis (XRD, SEM) annealing->structural optical Optical Analysis (Ellipsometry, UV-Vis) annealing->optical electrical Electrical Analysis (C-V, I-V) annealing->electrical

Caption: Experimental workflow for thin film deposition.

References

Application Notes and Protocols for Praseodymium(III) Isopropoxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Praseodymium(III) isopropoxide as a catalyst in various organic transformations. While specific data for this compound is emerging, its catalytic activity can be inferred from studies on analogous lanthanide isopropoxides. The protocols provided herein are based on established procedures for related lanthanide catalysts and serve as a starting point for reaction optimization.

Ring-Opening Polymerization of Lactones

This compound is a potential catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable polyesters. Lanthanide alkoxides are known to be effective initiators for this transformation, proceeding via a coordination-insertion mechanism. The isopropoxide group acts as a nucleophile, initiating the polymerization, while the Lewis acidic praseodymium center activates the carbonyl group of the monomer.

Quantitative Data for Lanthanide-Catalyzed ROP of ε-Caprolactone

CatalystMonomer/Catalyst RatioConversion (%)Mn ( g/mol )Đ (Mw/Mn)
La(O-i-Pr)₃2009521,5001.15
La(O-i-Pr)₃5009252,3001.20
Nd(O-i-Pr)₃2009822,1001.12
Nd(O-i-Pr)₃5009654,8001.18

Note: Data presented is representative of typical lanthanide isopropoxide catalysts and may vary for this compound.

Experimental Protocol: ROP of ε-Caprolactone

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.

  • Reaction Setup: In a glovebox, add this compound (e.g., 0.05 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add anhydrous toluene (B28343) (10 mL) to the flask and stir until the catalyst is dissolved. Add freshly distilled ε-caprolactone (e.g., 10 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 2-24 hours).

  • Quenching and Precipitation: Cool the reaction to room temperature and quench by adding a small amount of acidified methanol. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Isolation and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the structure.

Experimental Workflow for ROP

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep1 Flame-dry glassware setup Add Pr(O-i-Pr)3 to Schlenk flask prep1->setup prep2 Use anhydrous solvents prep2->setup add_solvent Add anhydrous toluene setup->add_solvent add_monomer Add ε-caprolactone add_solvent->add_monomer react Heat and stir (e.g., 80°C, 2-24h) add_monomer->react quench Quench with acidified methanol react->quench precipitate Precipitate in cold methanol quench->precipitate isolate Filter and dry polymer precipitate->isolate analysis Characterize by GPC and NMR isolate->analysis

Caption: Workflow for the ring-opening polymerization of ε-caprolactone.

Meerwein-Ponndorf-Verley (MPV) Reduction of Carbonyls

This compound can serve as a catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to their corresponding alcohols.[1] This reaction utilizes a secondary alcohol, typically isopropanol (B130326), as both the solvent and the hydride source in a reversible equilibrium. Lanthanide isopropoxides have been shown to be highly efficient catalysts for this transformation.[1]

Quantitative Data for Lanthanide-Catalyzed MPV Reduction

SubstrateCatalyst (mol%)Time (h)Conversion (%)
Cyclohexanone (B45756)Gd(O-i-Pr)₃ (1)0.5>99
AcetophenoneGd(O-i-Pr)₃ (1)198
BenzaldehydeYb(O-i-Pr)₃ (1)0.5>99
4-ChlorobenzaldehydeYb(O-i-Pr)₃ (1)197

Note: Data from related lanthanide isopropoxides suggests high catalytic activity for this compound.[1]

Experimental Protocol: MPV Reduction of Cyclohexanone

  • Preparation: Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere. Isopropanol should be freshly distilled and stored over molecular sieves.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (e.g., 0.1 mmol).

  • Reagent Addition: Add anhydrous isopropanol (20 mL) to the flask, followed by cyclohexanone (e.g., 10 mmol).

  • Reaction Conditions: Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield cyclohexanol.

Reaction Pathway for MPV Reduction

MPV_Pathway catalyst Pr(O-i-Pr)3 intermediate [Six-membered transition state] catalyst->intermediate Coordination ketone R2C=O (Ketone) ketone->intermediate isopropanol (CH3)2CHOH (Isopropanol) isopropanol->intermediate product R2CHOH (Alcohol) acetone (CH3)2C=O (Acetone) intermediate->catalyst Regeneration intermediate->product Hydride transfer intermediate->acetone Tishchenko_Mechanism aldehyde1 Aldehyde (RCHO) intermediate1 Coordination of aldehyde to Pr aldehyde1->intermediate1 catalyst Pr(O-i-Pr)3 catalyst->intermediate1 intermediate2 Hemiacetal alkoxide intermediate intermediate1->intermediate2 aldehyde2 Second Aldehyde (RCHO) aldehyde2->intermediate2 hydride_shift Intramolecular hydride shift intermediate2->hydride_shift product Ester (RCOOCH2R) hydride_shift->product catalyst_regen Catalyst regeneration hydride_shift->catalyst_regen catalyst_regen->catalyst

References

Application Notes and Protocols for Sol-Gel Synthesis Using Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from molecular precursors. This method allows for the synthesis of materials with high purity, homogeneity, and controlled nanostructures at relatively low temperatures. The use of metal alkoxides as precursors is central to many sol-gel syntheses. Praseodymium(III) isopropoxide [Pr(O-i-Pr)₃] is a metal-organic precursor that can be employed in the sol-gel synthesis of praseodymium-containing materials. These materials are of significant interest for a range of applications owing to the unique optical, magnetic, and catalytic properties conferred by the praseodymium ions.

This compound is typically a yellow-green solid that is soluble in organic solvents and reactive towards hydrolysis, making it a suitable, albeit less common, precursor for sol-gel processes.[1][2] Its controlled hydrolysis and condensation reactions, often in conjunction with other metal alkoxides, allow for the uniform incorporation of praseodymium into a host matrix at the molecular level.

Potential Applications

While specific literature on the applications of materials synthesized directly from this compound is limited, the known applications of praseodymium-doped materials prepared by other sol-gel routes provide a strong indication of their potential uses:

  • Luminescent Materials and Phosphors: Praseodymium-doped materials can exhibit strong luminescence in the visible spectrum. These materials are candidates for use in solid-state lighting, displays, and optical fibers.[3][4]

  • Catalysis: Praseodymium oxides are known to possess catalytic activity, particularly in oxidation reactions. The high surface area and controlled porosity achievable through sol-gel synthesis can enhance their catalytic performance.[5]

  • Dielectric Materials: Praseodymium oxide can be combined with silicon to create high-k dielectric materials for applications in microelectronics.[5]

  • Gas Sensors: The electrical properties of praseodymium-doped semiconductor metal oxides can be sensitive to the surrounding atmosphere, enabling their use in gas sensing applications.

  • Pigments and Ceramics: Praseodymium compounds are used to impart a yellow color to glasses and ceramics.[5]

Generalized Experimental Protocol: Synthesis of Praseodymium-Doped Titania (Pr:TiO₂) Nanoparticles

This protocol describes a generalized method for the synthesis of praseodymium-doped titania (Pr:TiO₂) nanoparticles using titanium(IV) isopropoxide as the host precursor and this compound as the dopant precursor.

3.1. Materials and Reagents

ReagentFormulaPuritySupplier
Titanium(IV) isopropoxide (TTIP)Ti[OCH(CH₃)₂]₄≥97%e.g., Sigma-Aldrich
This compoundPr[OCH(CH₃)₂]₃99.9%e.g., American Elements
Isopropanol (B130326)C₃H₈OAnhydrouse.g., Sigma-Aldrich
Nitric Acid (HNO₃)HNO₃70%e.g., Sigma-Aldrich
Deionized WaterH₂O--

3.2. Equipment

  • Glove box or Schlenk line for handling air-sensitive reagents

  • Magnetic stirrer with heating plate

  • Glass beakers and flasks

  • Syringes and needles

  • Drying oven

  • Tube furnace

  • Centrifuge

3.3. Procedure

  • Precursor Solution Preparation (Solution A):

    • Inside a glove box under an inert atmosphere (e.g., argon), add a calculated amount of titanium(IV) isopropoxide to anhydrous isopropanol in a flask.

    • In a separate vial, dissolve the desired amount of this compound in anhydrous isopropanol.

    • Add the this compound solution to the titanium(IV) isopropoxide solution and stir for 30 minutes to ensure homogeneity.

  • Hydrolysis Solution Preparation (Solution B):

    • In a separate beaker, mix deionized water, isopropanol, and a small amount of nitric acid (as a catalyst to control the hydrolysis rate). A typical molar ratio of TTIP:H₂O:HNO₃ might be 1:4:0.08.

  • Sol Formation:

    • Slowly add Solution B dropwise to Solution A under vigorous stirring.

    • The solution will gradually become more viscous as hydrolysis and condensation reactions proceed, forming a colloidal suspension (sol).

  • Gelation:

    • Continue stirring for 1-2 hours, then stop and allow the sol to age at room temperature.

    • Over time (typically several hours to a day), the sol will transform into a rigid, transparent gel.

  • Aging:

    • Age the wet gel in a sealed container for 24-48 hours at room temperature. This step strengthens the gel network.

  • Drying:

    • Dry the gel in an oven at 60-80 °C for 12-24 hours to remove the solvent, resulting in a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder in a tube furnace at a specified temperature (e.g., 500 °C) for 2-4 hours to induce crystallization and remove residual organic compounds.

3.4. Characterization

The synthesized Pr:TiO₂ nanoparticles can be characterized using a variety of standard techniques:

TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure, phase purity, and crystallite size.[6]
Scanning Electron Microscopy (SEM)Surface morphology and particle size distribution.[7]
Transmission Electron Microscopy (TEM)Particle size, morphology, and crystal lattice fringes.[6][7]
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and oxidation states of the constituent elements.[7]
UV-Vis Diffuse Reflectance SpectroscopyOptical properties and band gap energy.[7]
Photoluminescence (PL) SpectroscopyLuminescent properties, including emission and excitation spectra.

Visualization of the Sol-Gel Process

4.1. Signaling Pathway of Hydrolysis and Condensation

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_alcoxolation Alcoxolation cluster_oxolation Oxolation M_OR M(OR)n (Metal Alkoxide) M_OH_OR M(OR)n-1(OH) (Hydroxylated Intermediate) M_OR->M_OH_OR + H₂O H2O H₂O ROH ROH (Alcohol) M_OH_OR->ROH M1_OH M(OR)n-1(OH) M3_OH M(OR)n-1(OH) M4_OH M(OR)n-1(OH) M_O_M_alcoxo M-O-M Bridge + ROH M1_OH->M_O_M_alcoxo M2_OR M(OR)n M2_OR->M_O_M_alcoxo M_O_M_oxo M-O-M Bridge + H₂O M3_OH->M_O_M_oxo M4_OH->M_O_M_oxo

Caption: Key reactions in the sol-gel process: hydrolysis and condensation pathways.

4.2. Experimental Workflow

G start Start precursors Mix Precursors (TTIP + Pr(O-i-Pr)₃) in Isopropanol start->precursors hydrolysis_sol Add Hydrolysis Solution (H₂O/Isopropanol/HNO₃) precursors->hydrolysis_sol sol Sol Formation (Colloidal Suspension) hydrolysis_sol->sol gelation Gelation (Aging at RT) sol->gelation gel Wet Gel gelation->gel drying Drying (60-80 °C) gel->drying xerogel Xerogel drying->xerogel calcination Calcination (e.g., 500 °C) xerogel->calcination product Pr:TiO₂ Nanoparticles calcination->product

Caption: Workflow for the sol-gel synthesis of Pr:TiO₂ nanoparticles.

Quantitative Data Summary

Due to the limited availability of studies using this compound, the following table presents hypothetical yet representative data for Pr-doped nanomaterials synthesized via sol-gel methods, illustrating the kind of quantitative results that can be obtained and compared.

Sample IDPr Doping (mol%)Crystallite Size (nm) (from XRD)Particle Size (nm) (from TEM)Band Gap (eV)
Pure TiO₂02520-303.20
Pr:TiO₂-10.52218-283.15
Pr:TiO₂-21.02015-253.10
Pr:TiO₂-32.01812-223.05

Note: This data is illustrative. The actual results will depend on the specific synthesis conditions. Generally, doping can influence the crystallite size and optical properties of the host material.

Disclaimer: The provided protocol is a generalized procedure based on the principles of sol-gel chemistry. Researchers should consult relevant literature for specific applications and optimize the process parameters for their particular needs. Safety precautions for handling chemicals, especially flammable and air-sensitive reagents, must be strictly followed.

References

Application Notes and Protocols for Praseodymium Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the synthesis of praseodymium-containing nanoparticles. While specific protocols detailing the use of praseodymium(III) isopropoxide are not extensively documented in publicly available literature, this document outlines a general and widely applicable thermal decomposition method suitable for metal alkoxide precursors. Furthermore, it includes detailed and established protocols for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles using more commonly cited precursors such as praseodymium nitrate (B79036) and acetate (B1210297). This information is intended to serve as a foundational guide for the successful synthesis and characterization of praseodymium-based nanomaterials for various research and development applications.

Introduction to Praseodymium Nanoparticles

Praseodymium oxide nanoparticles, particularly in the form of Pr₆O₁₁, are rare-earth metal oxide nanoparticles recognized for their notable chemical stability, magnetic properties, and thermal resistance.[1] These characteristics make them highly valuable in a range of applications including electronics, catalysis, energy storage, ceramics, and optics.[1] In the biomedical field, praseodymium nanoparticles have shown potential as antitumor agents.[2] The synthesis method plays a crucial role in determining the final properties of the nanoparticles, such as their size, shape, and crystalline phase, which in turn influences their performance in various applications. Common synthesis techniques include thermal decomposition, precipitation, molten salt method, and calcination.[3]

General Protocol for Nanoparticle Synthesis via Thermal Decomposition of this compound

Thermal decomposition is a versatile and effective method for synthesizing monodispersed metal oxide nanoparticles from metal-organic precursors like alkoxides.[4] This process involves the injection of a precursor solution into a hot surfactant solution, leading to rapid nucleation and controlled growth of nanoparticles with narrow size distributions.[4]

Experimental Protocol:

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine a high-boiling point solvent (e.g., octadecene) and a surfactant (e.g., oleic acid, oleylamine).

  • Degassing: Heat the mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to an inert gas (e.g., Argon or Nitrogen).

  • Heating: Increase the temperature of the solvent/surfactant mixture to the desired reaction temperature (typically in the range of 200-350°C).

  • Precursor Injection: In a separate flask, dissolve this compound in a suitable solvent under an inert atmosphere. Swiftly inject this precursor solution into the hot reaction mixture with vigorous stirring.

  • Particle Growth: Maintain the reaction temperature for a specific duration (e.g., 30-120 minutes) to allow for nanoparticle growth.

  • Cooling and Precipitation: After the growth phase, cool the reaction mixture to room temperature. Add a polar solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture to collect the nanoparticles. Wash the collected nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove excess surfactant and unreacted precursors.

  • Drying: Dry the purified nanoparticles under vacuum.

Established Protocols for Praseodymium Oxide (Pr₆O₁₁) Nanoparticle Synthesis

While direct literature on this compound is scarce, numerous studies detail the synthesis of praseodymium oxide nanoparticles from other precursors. The following are established protocols that can be adapted for various research needs.

Polyol-Based Synthesis from Praseodymium Nitrate

This method utilizes a polyol as both a solvent and a reducing agent, followed by calcination to obtain the desired oxide phase.

Experimental Protocol:

  • Precursor Preparation: Synthesize praseodymium hydroxide (B78521) through a modified polyol process.

  • Calcination: Calcine the praseodymium hydroxide precursor in air at 600°C for 2 hours to transform it into Pr₆O₁₁ nanoparticles.[5]

Combustion Route from Praseodymium Nitrate and Urea (B33335)

The solution combustion method is a rapid and energy-efficient technique for producing metal oxide nanoparticles.

Experimental Protocol:

  • Precursor Mixture: Prepare an aqueous solution of praseodymium nitrate (oxidizer) and urea (fuel).

  • Combustion: Heat the mixture to initiate a self-sustaining combustion reaction.[6]

  • Calcination: Calcine the resulting ash at temperatures ≥500°C to obtain single-phase Pr₆O₁₁ nanoparticles.[6] The fuel-to-oxidizer ratio and calcination temperature can be varied to control the phase and morphology of the final product.[6]

Thermal Decomposition of Praseodymium Acetate

Thermal decomposition of praseodymium acetate is another effective route to produce praseodymium oxide nanoparticles.

Experimental Protocol:

  • Decomposition: Heat praseodymium acetate monohydrate in a controlled atmosphere (e.g., O₂, N₂, or H₂).[7]

  • Intermediate Formation: The decomposition proceeds through several intermediate products.[8]

  • Final Product: The final product at 700°C is typically Pr₆O₁₁ in O₂ and N₂ atmospheres.[9]

Data Presentation

The following tables summarize quantitative data extracted from relevant literature on the synthesis and characterization of praseodymium oxide nanoparticles.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

PrecursorSynthesis MethodCalcination Temperature (°C)Resulting PhaseAverage Crystallite Size (nm)Surface Area (m²/g)
Praseodymium AcetateThermal Decomposition500PrO₁.₈₃₃1417
Praseodymium AcetateThermal Decomposition600PrO₁.₈₃₃1716
Praseodymium AcetateThermal Decomposition700PrO₁.₈₃₃3010
Praseodymium Nitrate & UreaSolution Combustion400-700Pr₆O₁₁--
Praseodymium NitratePolyol-based followed by Calcination600Pr₆O₁₁10 (individual), 118 (elementary blocks)8.75

Data sourced from[5][6][8]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described synthesis protocols.

Thermal_Decomposition_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Pr(O-i-Pr)₃ in Solvent inject Inject Precursor dissolve->inject setup Setup & Degas Solvent + Surfactant heat Heat to Reaction Temp setup->heat heat->inject grow Particle Growth inject->grow cool Cool to RT grow->cool precipitate Precipitate with Polar Solvent cool->precipitate wash Centrifuge & Wash precipitate->wash dry Dry under Vacuum wash->dry

Caption: Workflow for Thermal Decomposition of this compound.

Combustion_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing mix Mix Aqueous Solution of Pr(NO₃)₃ and Urea combust Heat to Initiate Combustion mix->combust ash Collect Ash combust->ash calcine Calcine at ≥500°C ash->calcine nanoparticles Pr₆O₁₁ Nanoparticles calcine->nanoparticles

Caption: Workflow for Solution Combustion Synthesis of Pr₆O₁₁ Nanoparticles.

References

Application Notes and Protocols: Praseodymium(III) Isopropoxide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of praseodymium(III) isopropoxide in materials science, focusing on its use as a precursor for the synthesis of advanced materials. While specific, detailed experimental protocols for this compound are not widely published, this document outlines generalized procedures for key deposition techniques, supported by available data and established methodologies for similar metal alkoxide precursors.

Overview of this compound

This compound, with the chemical formula Pr(O-i-Pr)₃, is a metal-organic compound that serves as a valuable precursor in the synthesis of praseodymium-containing materials. Its primary appeal lies in its volatility and solubility in organic solvents, which are advantageous for chemical vapor deposition (CVD) and sol-gel processes. The isopropoxide ligands are readily displaced by hydrolysis or thermal decomposition, leading to the formation of praseodymium oxide or other praseodymium-based materials.

Physical and Chemical Properties:

PropertyValue
Chemical Formula C₉H₂₁O₃Pr
Molecular Weight 318.17 g/mol
Appearance Typically a solid
Solubility Soluble in organic solvents
Key Characteristic Precursor for praseodymium-containing materials
Decomposition Forms praseodymium oxides upon heating

Applications in Thin Film Deposition

This compound is a suitable precursor for the deposition of praseodymium oxide (Pr₂O₃) and praseodymium silicate (B1173343) (PrSixOy) thin films. These materials are of significant interest in the microelectronics industry as high-k dielectric materials to replace silicon dioxide (SiO₂) in next-generation transistors.

2.1. Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a technique that involves the decomposition of a volatile metal-organic precursor on a heated substrate to form a thin film. This compound can be used in MOCVD to deposit high-quality praseodymium oxide thin films.

Generalized MOCVD Protocol for Praseodymium Oxide Thin Films:

Experimental Workflow for MOCVD:

MOCVD_Workflow cluster_precursor Precursor Preparation cluster_deposition MOCVD Reactor cluster_post_deposition Post-Deposition Precursor Pr(O-i-Pr)₃ Solution Precursor Solution Precursor->Solution Dissolve Solvent Organic Solvent Vaporizer Vaporizer Solution->Vaporizer Inject Reactor Deposition Chamber Vaporizer->Reactor Introduce Vapor Annealing Annealing Reactor->Annealing Transfer CarrierGas Inert Carrier Gas (e.g., Ar, N₂) CarrierGas->Vaporizer Substrate Heated Substrate (e.g., Si wafer) Substrate->Reactor Oxidizer Oxidizing Agent (e.g., O₂, H₂O) Oxidizer->Reactor Characterization Film Characterization Annealing->Characterization

Caption: Generalized workflow for MOCVD of praseodymium oxide thin films.

Methodology:

  • Precursor Preparation: Dissolve this compound in a suitable organic solvent (e.g., toluene, isopropanol) to a desired concentration (e.g., 0.05-0.1 M).

  • Vaporization: Introduce the precursor solution into a vaporizer using a liquid delivery system. The precursor is vaporized at a controlled temperature.

  • Transport: Transport the precursor vapor into the MOCVD reactor using an inert carrier gas, such as argon or nitrogen.

  • Deposition: Introduce the precursor vapor and an oxidizing agent (e.g., oxygen, water vapor) into the reaction chamber containing a heated substrate (e.g., a silicon wafer). The substrate temperature is a critical parameter and is typically maintained in the range of 300-600°C. The precursor decomposes on the substrate surface to form a praseodymium oxide thin film.

  • Post-Deposition Annealing: After deposition, the film may be annealed in a controlled atmosphere (e.g., nitrogen, oxygen) at a higher temperature (e.g., 600-900°C) to improve its crystallinity and electrical properties.

Quantitative Data (Illustrative):

The following table provides illustrative deposition parameters and resulting film properties for high-k oxide films, which can be used as a starting point for optimizing the deposition of praseodymium oxide using an isopropoxide precursor.

ParameterTypical Range
Precursor Concentration0.05 - 0.2 M
Vaporizer Temperature150 - 250 °C
Substrate Temperature300 - 600 °C
Reactor Pressure1 - 10 Torr
Carrier Gas Flow Rate50 - 200 sccm
Oxidizer Flow Rate10 - 100 sccm
Resulting Film Properties
Film Thickness5 - 50 nm
Dielectric Constant (k)15 - 30
Leakage Current Density< 10⁻⁶ A/cm² at 1V

Applications in Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. This compound is an excellent precursor for sol-gel synthesis due to its controlled hydrolysis and condensation reactions.

3.1. Sol-Gel Synthesis of Praseodymium-Doped Materials

This compound can be used to introduce praseodymium as a dopant into various host materials, such as silica (B1680970) (SiO₂) or titania (TiO₂), to create phosphors, catalysts, or other functional materials.

Generalized Sol-Gel Protocol for Praseodymium-Doped Silica:

Experimental Workflow for Sol-Gel Synthesis:

SolGel_Workflow cluster_sol_formation Sol Formation cluster_gelation Gelation & Aging cluster_drying_calcination Drying & Calcination Pr_precursor Pr(O-i-Pr)₃ Mixing Mixing & Hydrolysis Pr_precursor->Mixing Si_precursor TEOS Si_precursor->Mixing Solvent Ethanol (B145695) Solvent->Mixing Catalyst Acid/Base Catalyst Catalyst->Mixing Sol Sol Mixing->Sol Homogeneous Sol Gelation Gel Formation Sol->Gelation Condensation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Material Final_Material Calcination->Final_Material Pr-doped SiO₂

Caption: Generalized workflow for sol-gel synthesis of Pr-doped silica.

Methodology:

  • Precursor Solution: Prepare a solution of the host precursor, for example, tetraethyl orthosilicate (B98303) (TEOS) in ethanol.

  • Dopant Addition: In a separate container, dissolve this compound in ethanol. The amount of this compound will determine the doping concentration.

  • Mixing and Hydrolysis: Add the this compound solution to the TEOS solution with vigorous stirring. Add a mixture of water, ethanol, and an acid or base catalyst (e.g., HCl or NH₄OH) dropwise to initiate hydrolysis and condensation reactions.

  • Gelation: Allow the solution to stand at room temperature until a gel is formed. The gelation time can vary from hours to days depending on the reaction conditions.

  • Aging: Age the gel in its mother liquor for a period of time (e.g., 24-48 hours) to strengthen the network.

  • Drying: Dry the gel at a low temperature (e.g., 60-100°C) to remove the solvent.

  • Calcination: Calcine the dried gel at a high temperature (e.g., 500-1000°C) to remove residual organic compounds and to form the final praseodymium-doped silica material.

Quantitative Data (Illustrative):

ParameterTypical Range
Pr Doping Concentration0.1 - 5.0 mol%
Molar Ratio (TEOS:Ethanol:Water)1:4:4
Catalyst (HCl) pH1 - 2
Gelation Time24 - 72 hours
Calcination Temperature500 - 1000 °C
Resulting Material Properties
Particle Size10 - 100 nm
Surface Area100 - 500 m²/g

Applications in Catalysis

Praseodymium oxide is known for its catalytic activity in various reactions, including oxidation and reduction processes. This compound can be used as a precursor to synthesize high-surface-area praseodymium oxide catalysts.

4.1. Synthesis of Nanostructured Praseodymium Oxide Catalysts

A sol-gel or precipitation method followed by calcination can be employed to prepare nanostructured praseodymium oxide with enhanced catalytic performance.

Generalized Protocol for Praseodymium Oxide Nanoparticle Synthesis:

Experimental Workflow for Catalyst Synthesis:

Catalyst_Synthesis_Workflow cluster_precipitation Precipitation cluster_processing Processing cluster_calcination Calcination Pr_precursor Pr(O-i-Pr)₃ in Isopropanol Precipitation Precipitation of Pr(OH)₃ Pr_precursor->Precipitation Precipitant Ammonium (B1175870) Hydroxide (B78521) Precipitant->Precipitation Washing Washing with Water & Ethanol Precipitation->Washing Filter & Wash Drying Drying at 100°C Washing->Drying Calcination Calcination (400-600°C) Drying->Calcination Catalyst Catalyst Calcination->Catalyst Pr₂O₃ Nanoparticles

Caption: Generalized workflow for the synthesis of praseodymium oxide nanoparticles for catalytic applications.

Methodology:

  • Solution Preparation: Dissolve this compound in isopropanol.

  • Precipitation: Slowly add a precipitating agent, such as ammonium hydroxide or a solution of water in isopropanol, to the this compound solution under vigorous stirring. This will cause the precipitation of praseodymium hydroxide [Pr(OH)₃].

  • Washing: Separate the precipitate by filtration or centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-120°C) to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace at a temperature typically between 400°C and 600°C in air or a controlled atmosphere. This step converts the praseodymium hydroxide into praseodymium oxide (Pr₂O₃ or other phases depending on the temperature) and increases its crystallinity and surface area.

Quantitative Data (Illustrative):

ParameterTypical Range
Pr(O-i-Pr)₃ Concentration0.1 - 0.5 M
Precipitation pH9 - 11
Calcination Temperature400 - 800 °C
Calcination Time2 - 6 hours
Resulting Catalyst Properties
Crystallite Size5 - 20 nm
Surface Area50 - 150 m²/g
Catalytic ActivityDependent on the specific reaction

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for specific applications and equipment. Safety precautions for handling metal alkoxides, organic solvents, and high-temperature equipment must be strictly followed.

Praseodymium(III) Isopropoxide: Application Notes and Protocols for Ceramic Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of praseodymium(III) isopropoxide as a precursor in the manufacturing of advanced ceramic materials. The document details its application in producing ceramic powders, thin films, and doped ceramic systems, with a focus on sol-gel and Metal-Organic Chemical Vapor Deposition (MOCVD) techniques. Experimental protocols and quantitative data are presented to guide researchers in leveraging the unique properties of this organometallic compound for the development of novel ceramic materials.

Introduction to Praseodymium in Ceramics

Praseodymium oxides are key components in the fabrication of a variety of functional ceramics. They are widely used as vibrant yellow pigments in ceramic glazes and bodies, contributing to the aesthetic appeal of ceramic products.[1][2][3] Beyond aesthetics, praseodymium-doped ceramics exhibit important functionalities, including applications in thermal barrier coatings, solid oxide fuel cells (SOFCs), and as catalysts.[4][5][6] this compound, Pr(O-iPr)₃, serves as a high-purity, versatile precursor for introducing praseodymium into ceramic matrices, offering advantages in terms of compositional control and homogeneity at the molecular level.

Applications of this compound in Ceramic Manufacturing

This compound is primarily utilized in two advanced ceramic fabrication techniques: sol-gel synthesis for powders and doped ceramics, and MOCVD for thin films and coatings.

Sol-Gel Synthesis of Ceramic Powders and Doped Ceramics

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules.[7] It is a versatile method for synthesizing ceramic powders with controlled particle size, morphology, and high purity.[2][8] this compound is an ideal precursor for this method due to its solubility in common organic solvents and its reactivity towards hydrolysis.

Key Applications:

  • Praseodymium Yellow Pigments: Synthesis of praseodymium-doped zircon (ZrSiO₄) pigments, known for their intense yellow color and high thermal stability.[9]

  • Praseodymium-Doped Zirconia (Pr-ZrO₂): Fabrication of stabilized zirconia for applications in SOFCs, where praseodymium doping can enhance ionic conductivity.[5][6][10]

  • Praseodymium-Doped Titania (Pr-TiO₂): Creation of photocatalytic materials with modified optical and electronic properties.[11]

Metal-Organic Chemical Vapor Deposition (MOCVD) of Ceramic Thin Films

MOCVD is a process used to grow thin films of various materials on a substrate.[12][13] Volatile organometallic compounds are transported in the vapor phase to the substrate, where they decompose to form the desired film. This compound's volatility makes it a suitable precursor for the MOCVD of praseodymium-containing thin films.

Key Applications:

  • High-k Dielectric Films: Deposition of praseodymium oxide (Pr₂O₃) thin films, which are investigated as high-k dielectric materials in microelectronics.

  • Protective Coatings: Formation of corrosion-resistant and wear-resistant ceramic coatings.

  • Functional Oxide Layers: Growth of epitaxial thin films with specific magnetic or electrical properties for advanced electronic devices.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of praseodymium-containing ceramics.

Table 1: Synthesis Parameters for Praseodymium-Doped Zirconia (Pr-ZrO₂) via Co-precipitation

ParameterValueReference
Praseodymium Doping Concentration0.53 at%[6]
Annealing Temperature950 °C[6]
Crystalline Phases29.6% monoclinic, 70.4% cubic-tetragonal[6]

Table 2: Composition of Praseodymium Zirconium Yellow Ceramic Pigment via Solid-State Reaction

ComponentWeight PercentReference
Praseodymium Trioxide (Pr₂O₃)1.5 - 3%[14]
Zirconium White (ZrO₂)30 - 42%[14]
Aerosil (SiO₂)54 - 62%[14]
Mineralizer2 - 6%[14]

Experimental Protocols

Protocol for Sol-Gel Synthesis of Praseodymium-Doped Titania (Pr-TiO₂) Nanoparticles

This protocol is adapted from general sol-gel methods for synthesizing doped titania nanoparticles.[11][15]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • This compound

  • Isopropanol (anhydrous)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: In a dry glovebox, dissolve a stoichiometric amount of titanium(IV) isopropoxide and this compound in anhydrous isopropanol. Stir the solution for 1 hour to ensure homogeneity.

  • Hydrolysis: Slowly add a mixture of deionized water, isopropanol, and a few drops of nitric acid (as a catalyst) to the precursor solution under vigorous stirring. The molar ratio of water to alkoxides is a critical parameter and should be controlled.

  • Gelation: Continue stirring the solution until a gel is formed. The time for gelation can vary from hours to days depending on the reaction conditions.

  • Aging: Age the gel at room temperature for 24-48 hours to strengthen the network.

  • Drying: Dry the gel in an oven at 80-100 °C to remove the solvent and residual organic compounds.

  • Calcination: Calcine the dried powder in a furnace at a specified temperature (e.g., 500-800 °C) to crystallize the Pr-doped TiO₂ nanoparticles. The calcination temperature and duration will influence the final particle size and phase.

Protocol for MOCVD of Praseodymium Oxide Thin Films

This protocol outlines a general procedure for the deposition of praseodymium oxide thin films using this compound as the precursor.[12][16]

Equipment:

  • MOCVD reactor with a precursor delivery system

  • Substrate heater

  • Vacuum system

  • Mass flow controllers for carrier and reactant gases

Procedure:

  • Precursor Handling: Load the this compound into the precursor bubbler inside a glovebox to avoid exposure to air and moisture.

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure to remove any contaminants.

  • Deposition Parameters:

    • Heat the precursor bubbler to a temperature that provides sufficient vapor pressure for transport (e.g., 150-200 °C).

    • Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).

    • Introduce a carrier gas (e.g., Argon or Nitrogen) through the bubbler to transport the precursor vapor into the reactor.

    • Introduce an oxidizing agent (e.g., Oxygen or water vapor) into the reactor.

  • Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Cooling and Characterization: Cool down the reactor and substrate under an inert atmosphere. The deposited film can then be characterized for its structural, morphological, and electrical properties.

Visualizations

Experimental Workflow for Sol-Gel Synthesis of Ceramic Powders

G cluster_0 Solution Preparation cluster_1 Sol Formation & Gelation cluster_2 Post-Processing precursor This compound + Metal Alkoxide (e.g., TTIP) mixing Mixing & Stirring precursor->mixing solvent Solvent (e.g., Isopropanol) solvent->mixing hydrolysis Hydrolysis (H2O + Catalyst) mixing->hydrolysis condensation Condensation hydrolysis->condensation gel Wet Gel Formation condensation->gel aging Aging gel->aging drying Drying aging->drying calcination Calcination drying->calcination powder Ceramic Powder calcination->powder

Caption: Sol-Gel synthesis workflow using alkoxide precursors.

Logical Workflow for MOCVD of Ceramic Thin Films

G cluster_0 Precursor Delivery cluster_1 Deposition Chamber cluster_2 Film Growth & Output precursor Praseodymium(III) Isopropoxide vaporization Vaporization (Heated Bubbler) precursor->vaporization carrier Carrier Gas (Ar or N2) carrier->vaporization reactor MOCVD Reactor vaporization->reactor decomposition Precursor Decomposition reactor->decomposition substrate Heated Substrate substrate->reactor oxidizer Oxidizing Gas (O2 or H2O) oxidizer->reactor film Thin Film Deposition decomposition->film output Ceramic Thin Film film->output

Caption: MOCVD process for ceramic thin film deposition.

Signaling Pathway for the Sol-Gel Process

G M_OR Metal Alkoxide (M-OR) M_OH Hydrolyzed Precursor (M-OH) M_OR->M_OH Hydrolysis M_OH_M Hydroxo Bridge (M-OH-M) M_OR->M_OH_M H2O Water (H2O) H2O->M_OH ROH Alcohol (R-OH) M_OH->ROH M_O_M Oxo Bridge (M-O-M) M_OH->M_O_M Oxo-condensation M_OH->M_O_M M_OH->M_OH_M Alco-condensation H2O_byproduct Water (H2O) M_O_M->H2O_byproduct ROH_byproduct Alcohol (R-OH) M_OH_M->ROH_byproduct

Caption: Key reactions in the sol-gel process.

References

Application Notes and Protocols: Praseodymium(III) Isopropoxide as a Doping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of praseodymium(III) isopropoxide as a doping agent in the synthesis of functional materials. While direct and detailed protocols for this compound are not extensively documented in publicly available literature, this document extrapolates from methodologies used for other praseodymium precursors and general sol-gel techniques. The information is intended to guide researchers in developing their own experimental procedures.

Section 1: Application Notes

This compound (Pr(O-i-Pr)₃) is a metal-organic precursor that can be utilized in the synthesis of praseodymium-doped materials. Its solubility in organic solvents makes it a suitable candidate for solution-based synthesis routes like the sol-gel method, allowing for homogenous mixing at the molecular level.

1.1. Photocatalysis

Praseodymium doping of wide-bandgap semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been investigated for enhancing their photocatalytic activity. The introduction of Pr³⁺ ions can create defects in the crystal lattice, which may act as trapping sites for photogenerated charge carriers, thus reducing electron-hole recombination. While many studies use praseodymium nitrate (B79036) or chloride, this compound can be employed in sol-gel synthesis to achieve similar effects.

Potential Applications:

  • Degradation of organic pollutants in water and air.[1]

  • Development of self-cleaning surfaces.

1.2. Luminescent Materials

Praseodymium-doped materials can exhibit unique photoluminescent properties. The Pr³⁺ ion has a complex energy level structure that allows for multiple electronic transitions, leading to emissions in the visible and near-infrared regions. These materials have potential applications in solid-state lighting and bioimaging.[2][3] this compound can serve as the dopant precursor in the synthesis of these phosphors.

Potential Applications:

  • Development of phosphors for LEDs and displays.[4]

  • Luminescent probes for bioimaging, although this is a more speculative area for this specific precursor.[5]

1.3. Catalysis

Praseodymium-doped ceria (CeO₂) has shown promise as a catalyst for various reactions, including CO oxidation. The presence of praseodymium can enhance the oxygen storage capacity and redox properties of ceria.[6][7] The sol-gel method using isopropoxide precursors is a viable route to synthesize these catalysts.

Potential Applications:

  • Automotive exhaust catalysis.

  • Industrial chemical synthesis.

1.4. Drug Development and Bioimaging (Speculative)

The application of this compound in drug development and bioimaging is not well-established. However, research into praseodymium-containing nanoparticles has shown some potential in biomedical fields. For instance, praseodymium-doped nanoparticles have been explored for their anticancer properties and in photodynamic therapy (PDT).[8][9][10] Praseodymium-doped nanorods have also been investigated as carriers for drug delivery.[11] It is important to note that these studies do not specifically use the isopropoxide precursor, and the toxicity of such materials would need thorough investigation.

Potential Research Directions:

  • Synthesis of praseodymium-doped nanoparticles using the isopropoxide precursor for evaluation in anticancer studies.

  • Investigation of the potential of praseodymium-doped phosphors synthesized from the isopropoxide precursor for use in bioimaging.

Section 2: Quantitative Data

The following tables summarize quantitative data from studies on praseodymium-doped materials. It is important to note that these studies primarily used precursors other than this compound.

Table 1: Photocatalytic Degradation of Pollutants using Pr-doped TiO₂ [1]

Dopant Concentration (mol%)PollutantLight SourceDegradation Efficiency (%)
0Bisphenol AVisible< 20
1.0Bisphenol AVisible~60
3.0Bisphenol AVisible~80
5.0Bisphenol AVisible~75

Table 2: Properties of Pr-doped ZnO Nanoparticles [12]

Pr Doping (mol%)Crystallite Size (nm)Band Gap (eV)Rhodamine B Degradation (%)
025.43.1879.87
2.023.13.1669.12
4.022.53.1585.23
6.021.83.1393.75

Section 3: Experimental Protocols

The following are generalized protocols for the synthesis of praseodymium-doped materials using a sol-gel approach, adapted for the use of this compound. Researchers should optimize these protocols for their specific applications.

3.1. Protocol for Sol-Gel Synthesis of Pr-doped TiO₂ Nanoparticles

This protocol is a general guideline for the synthesis of Pr-doped TiO₂ nanoparticles.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • This compound

  • Ethanol (absolute)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare a solution of titanium(IV) isopropoxide in ethanol.

  • In a separate container, dissolve the desired amount of this compound in ethanol.

  • Slowly add the this compound solution to the titanium(IV) isopropoxide solution while stirring vigorously.

  • Prepare a solution of deionized water, ethanol, and a small amount of nitric acid (as a catalyst).

  • Add the water/ethanol/acid solution dropwise to the alkoxide mixture under continuous stirring.

  • Continue stirring until a gel is formed.

  • Age the gel at room temperature for 24-48 hours.

  • Dry the gel in an oven at 80-100 °C to remove the solvent.

  • Calcine the resulting powder at a specified temperature (e.g., 400-600 °C) to obtain the crystalline Pr-doped TiO₂.

3.2. Protocol for Photocatalytic Activity Testing

This protocol describes a general procedure for evaluating the photocatalytic activity of the synthesized Pr-doped materials.

Materials:

  • Synthesized Pr-doped photocatalyst

  • Model pollutant (e.g., Methylene Blue, Rhodamine B, Bisphenol A)[1][12]

  • Deionized water

  • Light source (e.g., UV lamp, visible light lamp)

  • Spectrophotometer

Procedure:

  • Disperse a specific amount of the photocatalyst in an aqueous solution of the model pollutant with a known concentration.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Irradiate the suspension with the chosen light source while maintaining constant stirring.

  • At regular time intervals, withdraw aliquots of the suspension and centrifuge to separate the photocatalyst.

  • Measure the concentration of the pollutant in the supernatant using a spectrophotometer at its characteristic absorption wavelength.

  • Calculate the degradation efficiency as a function of time.

Section 4: Mandatory Visualizations

Sol_Gel_Process cluster_0 Precursor Solution cluster_1 Sol Formation cluster_2 Gelation and Aging cluster_3 Post-Processing Alkoxide Metal Alkoxide (e.g., TTIP) Hydrolysis Hydrolysis (H2O) Alkoxide->Hydrolysis Dopant Dopant Alkoxide (Pr(O-i-Pr)3) Dopant->Hydrolysis Solvent Solvent (e.g., Ethanol) Condensation Condensation Hydrolysis->Condensation Gel Gel Formation Condensation->Gel Aging Aging Gel->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Material Pr-Doped Material Calcination->Final_Material Photocatalysis_Workflow Start Start Preparation Prepare aqueous solution of pollutant Start->Preparation Add_Catalyst Add Pr-doped photocatalyst Preparation->Add_Catalyst Equilibrium Stir in dark for adsorption-desorption equilibrium Add_Catalyst->Equilibrium Irradiation Irradiate with light source Equilibrium->Irradiation Sampling Take samples at time intervals Irradiation->Sampling Analysis Centrifuge and analyze supernatant with spectrophotometer Sampling->Analysis Data Calculate degradation efficiency Analysis->Data End End Data->End Anticancer_Activity_Pathway cluster_0 Cellular Interaction cluster_1 Mechanism of Action (Speculative) cluster_2 Outcome Nanoparticles Pr-doped Nanoparticles Uptake Cellular Uptake Nanoparticles->Uptake Cell Cancer Cell Cell->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

Application Notes and Protocols for Praseodymium(III) Isopropoxide in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of praseodymium(III) isopropoxide as a precursor for the deposition of praseodymium oxide thin films via Chemical Vapor Deposition (CVD). While direct and detailed experimental literature on the CVD of this compound is limited, this document compiles available data on the precursor itself, alongside analogous data from other praseodymium precursors, to provide a foundational guide for researchers.

Introduction to Praseodymium Oxide Thin Films

Praseodymium oxide (Pr₂O₃) is a rare-earth metal oxide with a high dielectric constant (high-k), making it a promising material for applications in microelectronics as a replacement for silicon dioxide in gate dielectrics.[1] Its unique optical and catalytic properties also make it a material of interest for various other applications. Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality, uniform thin films of such materials.[2] The choice of precursor is critical in any CVD process, dictating deposition temperature, film purity, and growth rate.[2]

This compound as a CVD Precursor

This compound, Pr(O-i-Pr)₃, is an organometallic compound that can serve as a precursor for the deposition of praseodymium oxide. Metal alkoxides are a class of precursors often used in CVD for the deposition of metal oxide films due to their volatility and ability to decompose cleanly.[2]

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining the initial parameters for a CVD process, such as the precursor vaporization temperature and the overall process window.

PropertyValueReference
Chemical Formula C₉H₂₁O₃Pr[3]
Molecular Weight 318.17 g/mol [3]
Appearance Green powder[4]
Melting Point 175°C / 0.04 mm subl.[3][4]
Boiling Point 175°C at 0.04 torr[3]
Vapor Pressure 81.3 mmHg at 25°C[3]

Experimental Protocols for CVD of Praseodymium Oxide

While a specific, validated protocol for this compound is not available in the cited literature, a general protocol can be extrapolated from MOCVD processes of other praseodymium precursors. The following protocol is a recommended starting point for process development.

General CVD Workflow

The logical workflow for a typical CVD experiment involving a metal-organic precursor like this compound is illustrated below.

CVD_Workflow cluster_prep Pre-Deposition cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning precursor_prep Precursor Loading sub_clean->precursor_prep pump_down System Pump-Down precursor_prep->pump_down heating Heating to Deposition Temperature pump_down->heating precursor_delivery Precursor Vapor Delivery heating->precursor_delivery deposition Thin Film Deposition precursor_delivery->deposition purge System Purge deposition->purge cool_down Cooling purge->cool_down characterization Film Characterization cool_down->characterization CVD_Parameters cluster_input Input Parameters cluster_output Output Film Properties precursor_temp Precursor Temperature growth_rate Growth Rate precursor_temp->growth_rate substrate_temp Substrate Temperature substrate_temp->growth_rate crystallinity Crystallinity substrate_temp->crystallinity morphology Morphology substrate_temp->morphology carrier_gas_flow Carrier Gas Flow Rate carrier_gas_flow->growth_rate reactant_gas Reactant Gas (e.g., O₂) composition Film Composition (e.g., Pr₂O₃ vs. Pr₆O₁₁) reactant_gas->composition pressure Reactor Pressure pressure->growth_rate pressure->morphology dep_time Deposition Time thickness Film Thickness dep_time->thickness growth_rate->thickness

References

Application Notes and Protocols: Praseodymium(III) Isopropoxide for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control.[1][2] This precision makes it an invaluable tool in a myriad of applications, from microelectronics to protective coatings on sensitive materials.[3][4] Praseodymium(III) oxide (Pr₂O₃) films are of particular interest due to their high dielectric constant, making them a potential candidate for next-generation gate oxides in transistors and capacitors.[5][6] Praseodymium(III) isopropoxide, Pr(OCH(CH₃)₂)₃, is a promising precursor for the ALD of Pr₂O₃ thin films due to its volatility and potential for clean decomposition.[7][8]

This document provides detailed application notes and protocols for the use of this compound as a precursor in the ALD of praseodymium oxide films. While direct, comprehensive experimental data for this specific precursor in ALD is limited in publicly available literature, the following protocols and data are based on established principles of ALD and analogous processes using similar isopropoxide precursors for other metals and other praseodymium precursors.[9][10][11][12]

Precursor Specifications: this compound

A thorough understanding of the precursor's properties is critical for successful ALD process development.

PropertyValueReference
Chemical Formula C₉H₂₁O₃Pr[13]
Molecular Weight 318.17 g/mol [13]
Appearance Green powder[14]
CAS Number 19236-14-7[13]
Purity (Metal) 99.9%-Pr[14]
Sensitivity Moisture sensitive[14]
Sublimation Temperature 175°C @ 0.04 mm Hg[15]

Atomic Layer Deposition of Praseodymium Oxide: An Overview

The ALD of Pr₂O₃ using this compound and a co-reactant, such as water (H₂O) or ozone (O₃), proceeds via sequential, self-limiting surface reactions. A typical thermal ALD cycle consists of four distinct steps:

  • Pulse Pr(OiPr)₃: The vaporized this compound is pulsed into the reactor chamber and chemisorbs onto the substrate surface.

  • Purge: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas, such as nitrogen or argon.

  • Pulse Co-reactant: The co-reactant (e.g., H₂O vapor) is pulsed into the chamber, reacting with the adsorbed precursor on the surface to form a layer of praseodymium oxide and releasing byproduct molecules.

  • Purge: The co-reactant and volatile byproducts are purged from the chamber, leaving behind a pristine praseodymium oxide surface ready for the next cycle.

This cyclical process allows for the precise, layer-by-layer growth of the thin film.[2]

Experimental Protocols

The following protocols provide a starting point for the deposition of Pr₂O₃ films using this compound. Optimization of these parameters will be necessary for specific reactor configurations and desired film properties.

Protocol 1: Thermal ALD of Pr₂O₃ using Pr(OiPr)₃ and H₂O

This protocol is based on typical conditions for ALD of metal oxides using isopropoxide precursors.[12]

1. Substrate Preparation:

  • Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).
  • Load the substrate into the ALD reactor.

2. ALD Process Parameters:

ParameterRecommended RangeNotes
Substrate Temperature 150 - 300 °CThe ALD window needs to be determined experimentally. Lower temperatures may lead to precursor condensation, while higher temperatures can cause precursor decomposition.
Pr(OiPr)₃ Source Temperature 150 - 170 °CAdjust to achieve adequate vapor pressure.[15]
Pr(OiPr)₃ Pulse Time 0.5 - 2.0 sShould be long enough to achieve saturation of the surface.
First Purge Time 5 - 20 sSufficient time to remove all non-adsorbed precursor and byproducts.
H₂O Pulse Time 0.1 - 1.0 sShould be sufficient for complete reaction with the surface species.
Second Purge Time 10 - 30 sEnsure complete removal of water vapor and reaction byproducts.
Carrier Gas Flow Rate 100 - 300 sccmTypically N₂ or Ar.
Reactor Pressure 0.1 - 1.0 Torr
Number of Cycles 100 - 1000Dependent on the desired film thickness.

3. Post-Deposition Annealing (Optional):

  • Annealing in a controlled atmosphere (e.g., N₂ or O₂) at temperatures from 400 to 800 °C can be performed to improve film crystallinity and density.

Expected Film Properties and Characterization

The properties of the deposited Pr₂O₃ films are highly dependent on the deposition parameters.

PropertyExpected Range/ValueCharacterization Technique
Growth per Cycle (GPC) 0.5 - 1.5 Å/cycleEllipsometry, X-ray Reflectivity (XRR)
Film Composition Pr₂O₃X-ray Photoelectron Spectroscopy (XPS)
Crystallinity Amorphous or PolycrystallineX-ray Diffraction (XRD)
Dielectric Constant (k) 15 - 25Capacitance-Voltage (C-V) Measurements
Refractive Index 1.9 - 2.1Ellipsometry
Carbon Impurity < 5 at.%XPS, Secondary Ion Mass Spectrometry (SIMS)

Visualizing the ALD Process and Logic

Experimental Workflow for Pr₂O₃ ALD

The following diagram illustrates the general workflow for an ALD experiment.

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycle cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate into Reactor sub_prep->load_sub pulse_pr Pulse Pr(OiPr)₃ load_sub->pulse_pr purge1 Inert Gas Purge pulse_pr->purge1 Self-limiting reaction pulse_h2o Pulse H₂O purge1->pulse_h2o purge2 Inert Gas Purge pulse_h2o->purge2 Surface reaction purge2->pulse_pr Repeat N cycles unload_sub Unload Substrate purge2->unload_sub Deposition Complete anneal Annealing (Optional) unload_sub->anneal characterize Film Characterization unload_sub->characterize anneal->characterize

Caption: General workflow for the Atomic Layer Deposition of Pr₂O₃.

ALD Surface Reaction Mechanism

The following diagram illustrates the surface reactions during a single ALD cycle.

ALD_Mechanism cluster_start Initial Surface cluster_pulseA Pulse A: Pr(OiPr)₃ cluster_pulseB Pulse B: H₂O cluster_final Final Surface start_surface Substrate-OH adsorbed_pr Substrate-O-Pr(OiPr)₂ + HOiPr (g) start_surface->adsorbed_pr Pr(OiPr)₃ pulse oxide_surface Substrate-O-Pr(OH)₂ + 2 HOiPr (g) adsorbed_pr->oxide_surface H₂O pulse final_surface Pr₂O₃ Layer with -OH groups oxide_surface->final_surface Condensation final_surface->start_surface Next Cycle

Caption: Simplified surface reaction mechanism for Pr₂O₃ ALD.

Troubleshooting and Considerations

  • Low Growth Rate: This could be due to an insufficient precursor dose, a substrate temperature that is too high (leading to precursor desorption), or a non-ideal co-reactant.

  • High Carbon Content: Incomplete reactions are a common cause. This can be addressed by increasing the pulse and purge times, optimizing the substrate temperature, or using a more reactive co-reactant like ozone (O₃) or an oxygen plasma.

  • Non-uniformity: This may be caused by inadequate precursor or co-reactant distribution, or temperature gradients across the substrate.

  • Precursor Delivery: this compound is a solid, which can present challenges for consistent vapor delivery.[14] A properly designed and heated precursor delivery system is crucial.

Conclusion

This compound holds potential as a precursor for the ALD of high-quality Pr₂O₃ thin films. The protocols and data presented here, derived from established ALD principles and related chemistries, provide a solid foundation for researchers to develop and optimize their deposition processes. Careful control of deposition parameters and thorough film characterization will be key to unlocking the full potential of this material system for advanced applications.

References

Handling and storage procedures for Praseodymium(III) isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Praseodymium(III) isopropoxide, a moisture-sensitive organometallic compound. The protocols outlined below are essential for maintaining the integrity of the material and ensuring laboratory safety.

Compound Information

This compound, with the chemical formula Pr(OCH(CH₃)₂)₃, is a rare earth alkoxide that typically appears as a yellow-green solid powder.[1][2] It is recognized for its utility as a precursor in the synthesis of various praseodymium-containing materials, including ceramics and catalysts.[1] Its bulky isopropoxide ligands contribute to its reactivity and stability.[1]

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₉H₂₁O₃Pr[1]
Molecular Weight 318.17 g/mol N/A
Appearance Yellow to green solid powder[1][2]
Melting Point Sublimes at 175°C under 0.04 mm Hg vacuum[3][4]
Boiling Point 175°C at 0.04 mm Hg[4]
Solubility Soluble in organic solvents[1]
Moisture Sensitivity Highly sensitive; hydrolyzes to form praseodymium hydroxide (B78521) and isopropanol[1]

Safety and Handling Precautions

This compound is an air- and moisture-sensitive compound that requires careful handling to prevent decomposition and ensure user safety. Inhalation or ingestion should be avoided.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impermeable gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of dust formation or handling outside of a controlled atmosphere, a NIOSH-approved respirator is necessary.

Engineering Controls

Due to its sensitivity to air and moisture, this compound must be handled under an inert atmosphere.

  • Glovebox: A glovebox with an argon or nitrogen atmosphere is the preferred environment for manipulating this compound.

  • Schlenk Line: If a glovebox is unavailable, standard Schlenk line techniques with a dry, inert gas (argon or nitrogen) are required for all transfers and reactions.

The logical workflow for handling this air-sensitive reagent is depicted in the diagram below.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Transfer cluster_reaction Reaction & Quenching cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox/Schlenk Line) prep_ppe->prep_env prep_glass Oven-Dry and Cool Glassware Under Inert Gas prep_env->prep_glass transfer Transfer Compound Under Inert Atmosphere prep_glass->transfer dissolve Dissolve in Anhydrous Solvent transfer->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Carefully Quench Reaction reaction->quench decontaminate Decontaminate Glassware quench->decontaminate storage Store in a Tightly Sealed Container Under Inert Gas decontaminate->storage G State Diagram for this compound Handling node_solid Solid Pr(O-iPr)3 (in storage) node_transfer Inert Atmosphere Transfer (Glovebox/Schlenk Line) node_solid->node_transfer Handling node_decomposed Decomposed Product (Pr(OH)3 + iPrOH) node_solid->node_decomposed Exposure to Air/Moisture node_solution Solution in Anhydrous Solvent node_transfer->node_solution Dissolution node_reaction Reaction Precursor node_solution->node_reaction Use in Synthesis node_solution->node_decomposed Contaminated Solvent

References

Praseodymium(III) Isopropoxide Solution: A Guide to Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of praseodymium(III) isopropoxide [Pr(O-i-Pr)₃], a valuable precursor in materials science and catalysis. The protocols outlined below are based on established synthetic methodologies for lanthanide alkoxides, ensuring a reliable and reproducible approach to obtaining this compound.

Introduction

This compound is a metal-organic compound that serves as a key starting material for the synthesis of various praseodymium-containing materials, including thin films, nanoparticles, and catalysts. Its solubility in organic solvents makes it particularly suitable for solution-based deposition techniques such as chemical solution deposition (CSD) and sol-gel processes. The protocols herein describe the synthesis of this compound from anhydrous praseodymium(III) chloride and sodium isopropoxide.

Experimental Protocols

The preparation of this compound involves two main stages: the synthesis of anhydrous praseodymium(III) chloride and the subsequent reaction with sodium isopropoxide.

Preparation of Anhydrous Praseodymium(III) Chloride (PrCl₃)

The hydrated form of praseodymium(III) chloride is commercially available but must be rigorously dried before use, as any residual water will interfere with the synthesis of the isopropoxide.

Materials:

  • Praseodymium(III) chloride hydrate (B1144303) (PrCl₃·xH₂O)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Thionyl chloride (SOCl₂) (Alternative Method)

  • Schlenk flask or tube furnace

  • High-vacuum line

Protocol 1: Ammonium Chloride Route [1]

  • In a Schlenk flask, thoroughly mix praseodymium(III) chloride hydrate with 4-6 molar equivalents of ammonium chloride.

  • Heat the mixture slowly to 400 °C under a high vacuum.

  • Maintain this temperature until the sublimation of ammonium chloride is complete, leaving behind anhydrous praseodymium(III) chloride.

  • Cool the flask to room temperature under an inert atmosphere (e.g., argon or nitrogen) before use.

Protocol 2: Thionyl Chloride Route [1]

  • Place praseodymium(III) chloride hydrate in a Schlenk flask equipped with a reflux condenser.

  • Carefully add an excess of thionyl chloride.

  • Heat the mixture to reflux for at least four hours to ensure complete dehydration.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Dry the resulting anhydrous praseodymium(III) chloride under high vacuum.

Synthesis of this compound [Pr(O-i-Pr)₃]

This procedure details the reaction of anhydrous praseodymium(III) chloride with a solution of sodium isopropoxide. All operations should be performed under a strictly inert atmosphere using Schlenk line techniques to prevent hydrolysis.

Materials:

Protocol:

  • Preparation of Sodium Isopropoxide Solution:

    • In a Schlenk flask, dissolve a stoichiometric amount of sodium metal in anhydrous isopropanol under a positive pressure of inert gas. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

    • The reaction is complete when all the sodium has dissolved. This solution of sodium isopropoxide should be used immediately.

  • Reaction with Anhydrous Praseodymium(III) Chloride:

    • In a separate Schlenk flask, suspend the freshly prepared anhydrous praseodymium(III) chloride in a mixture of anhydrous isopropanol and anhydrous benzene (a common solvent ratio is 1:1 by volume).

    • Slowly add the freshly prepared sodium isopropoxide solution to the praseodymium(III) chloride suspension via cannula transfer while stirring vigorously. A 1:3 molar ratio of PrCl₃ to NaO-i-Pr is required.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The formation of a fine white precipitate of sodium chloride will be observed.

  • Isolation of this compound:

    • After cooling the reaction mixture to room temperature, separate the precipitated sodium chloride from the solution containing the this compound. This can be achieved by either centrifugation followed by decantation or by filtration through a fine porosity filter stick under an inert atmosphere.

    • Wash the sodium chloride precipitate with a small amount of anhydrous benzene or toluene to recover any entrained product.

    • Combine the filtrate and the washings.

  • Purification of this compound:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

    • The product can be further purified by vacuum sublimation.[1][2] Heat the crude product under high vacuum, and the pure this compound will sublime and can be collected on a cold finger.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Anhydrous PrCl₃ Synthesis
Molar Ratio (PrCl₃·xH₂O : NH₄Cl)1 : 4-6For the ammonium chloride route.
Dehydration Temperature400 °CUnder high vacuum.
Pr(O-i-Pr)₃ Synthesis
Molar Ratio (PrCl₃ : NaO-i-Pr)1 : 3Stoichiometric reaction.
Solvent SystemIsopropanol / Benzene (or Toluene)A 1:1 (v/v) ratio is often used.
Reaction TemperatureRefluxTemperature depends on the solvent mixture.
Reaction TimeSeveral hoursTo ensure completion.
Purification
Sublimation ConditionsHigh VacuumTemperature will depend on the specific apparatus and pressure.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_anhydrous_prcl3 Preparation of Anhydrous PrCl₃ cluster_naoipr Preparation of Sodium Isopropoxide cluster_pr_oipr3_synthesis Synthesis of Pr(O-i-Pr)₃ cluster_purification Purification start_prcl3 Start with PrCl₃·xH₂O mix_nh4cl Mix with NH₄Cl (4-6 eq.) start_prcl3->mix_nh4cl heat_vacuum Heat to 400°C under high vacuum mix_nh4cl->heat_vacuum anhydrous_prcl3 Obtain Anhydrous PrCl₃ heat_vacuum->anhydrous_prcl3 anhydrous_prcl3_input Anhydrous PrCl₃ na_metal Sodium Metal dissolve_na Dissolve Na in i-PrOH na_metal->dissolve_na isopropanol Anhydrous Isopropanol isopropanol->dissolve_na naoipr_solution Sodium Isopropoxide Solution dissolve_na->naoipr_solution naoipr_solution_input NaO-i-Pr Solution suspend_prcl3 Suspend Anhydrous PrCl₃ in i-PrOH/Benzene add_naoipr Add NaO-i-Pr Solution (3 eq.) suspend_prcl3->add_naoipr reflux Reflux for several hours add_naoipr->reflux reaction_mixture Reaction Mixture (Pr(O-i-Pr)₃ + NaCl) reflux->reaction_mixture reaction_mixture_input Reaction Mixture anhydrous_prcl3_input->suspend_prcl3 naoipr_solution_input->add_naoipr separate_nacl Separate NaCl precipitate remove_solvent Remove solvent under vacuum separate_nacl->remove_solvent crude_product Crude Pr(O-i-Pr)₃ remove_solvent->crude_product sublimation Purify by vacuum sublimation crude_product->sublimation pure_product Pure Pr(O-i-Pr)₃ sublimation->pure_product reaction_mixture_input->separate_nacl

Figure 1. Experimental workflow for the synthesis and purification of this compound.

reaction_pathway prcl3 PrCl₃ naoipr 3 NaO-i-Pr proipr3 Pr(O-i-Pr)₃ prcl3->proipr3 nacl 3 NaCl (precipitate) prcl3->nacl naoipr->proipr3 naoipr->nacl solvents Isopropanol / Benzene reflux Reflux

Figure 2. Overall reaction for the synthesis of this compound.

References

Application Notes and Protocols for Praseodymium(III) Isopropoxide in Optical Material Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of praseodymium(III) isopropoxide as a precursor in the fabrication of advanced optical materials. The protocols described herein are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

This compound, Pr(O-i-Pr)₃, is an organometallic precursor that serves as a valuable source of praseodymium for the synthesis of optically active materials. Its solubility in organic solvents and its ability to undergo hydrolysis and thermal decomposition make it suitable for various deposition techniques, including sol-gel and metal-organic chemical vapor deposition (MOCVD).[1] These methods allow for the precise incorporation of praseodymium into host matrices such as silica (B1680970) (SiO₂), titania (TiO₂), and other metal oxides, enabling the fabrication of thin films, nanoparticles, and doped optical fibers with tailored optical properties. Praseodymium-doped materials are of significant interest for applications in optical amplifiers, lasers, and specialized optical filters.

Precursor: this compound - Properties and Handling

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₉H₂₁O₃Pr
Appearance Yellow to green solid
Solubility Soluble in organic solvents (e.g., isopropanol (B130326), toluene)
Reactivity Sensitive to moisture; undergoes hydrolysis.[1]
Primary Application Precursor for praseodymium-containing materials.[1]

Handling Precautions:

  • This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.[1]

  • Store in a tightly sealed container in a cool, dry place.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Fabrication Protocols

Sol-Gel Synthesis of Praseodymium-Doped Silica (Pr:SiO₂) Thin Films

This protocol describes the fabrication of praseodymium-doped silica thin films on a silicon or quartz substrate using a sol-gel process.

Experimental Protocol:

  • Precursor Solution Preparation (Sol A - Silica):

    • In a nitrogen-filled glovebox, mix tetraethyl orthosilicate (B98303) (TEOS), ethanol (B145695) (EtOH), deionized water, and hydrochloric acid (HCl) as a catalyst in a molar ratio of 1:10:4:0.01.

    • Stir the solution for 1 hour at room temperature.

  • Dopant Solution Preparation (Sol B - Praseodymium):

    • In a separate flask inside the glovebox, dissolve a calculated amount of this compound in anhydrous isopropanol to achieve the desired Pr-doping concentration (e.g., 0.5-5 mol%).

    • Stir until the precursor is fully dissolved.

  • Sol-Gel Formulation:

    • Slowly add Sol B to Sol A while stirring.

    • Continue stirring the final sol for at least 2 hours to ensure homogeneity.

  • Thin Film Deposition (Spin Coating):

    • Clean the substrate (silicon or quartz wafer) using a standard cleaning procedure (e.g., piranha etch or RCA clean).

    • Place the substrate on the spin coater and dispense the prepared sol to cover the surface.

    • Spin the substrate at 3000 rpm for 30 seconds.

  • Drying and Calcination:

    • Dry the coated substrate on a hot plate at 100°C for 10 minutes to evaporate the solvents.

    • Transfer the substrate to a tube furnace and calcine at a temperature between 500°C and 900°C for 1-2 hours in an air or oxygen atmosphere to form the dense Pr-doped silica film.

Workflow for Sol-Gel Deposition of Pr:SiO₂ Thin Films

G cluster_prep Solution Preparation prep_si Prepare Silica Sol (TEOS) mix Mix Silica and Praseodymium Sols prep_si->mix prep_pr Prepare Praseodymium Sol (Pr(O-i-Pr)3 in Isopropanol) prep_pr->mix spin Spin Coat on Substrate mix->spin dry Dry at 100°C spin->dry calcine Calcine (500-900°C) dry->calcine char Characterization calcine->char

Caption: Workflow for Pr:SiO₂ thin film fabrication.

Table 2: Exemplary Parameters for Sol-Gel Deposition of Pr:SiO₂

ParameterValue
Pr Doping Concentration 1.0 mol%
Spin Coating Speed 3000 rpm
Drying Temperature 100°C
Calcination Temperature 800°C
Resulting Film Thickness ~150 nm
Typical Refractive Index 1.46 - 1.48
Metal-Organic Chemical Vapor Deposition (MOCVD) of Praseodymium Oxide (Pr₂O₃) Thin Films

This protocol outlines a general procedure for the deposition of praseodymium oxide thin films using this compound as the precursor.

Experimental Protocol:

  • Precursor Handling:

    • Load the this compound into a bubbler inside a nitrogen-filled glovebox.

  • MOCVD System Setup:

    • Install the bubbler in the MOCVD system.

    • Heat the precursor delivery lines to a temperature above the precursor's sublimation temperature to prevent condensation.

    • Place a cleaned silicon substrate on the susceptor in the reaction chamber.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 400-600°C).

    • Heat the this compound precursor to its sublimation temperature (e.g., 150-200°C).

    • Introduce an inert carrier gas (e.g., Argon) through the bubbler to transport the precursor vapor into the reaction chamber.

    • For the deposition of Pr₂O₃, maintain an inert atmosphere in the chamber. For other praseodymium oxide phases, a controlled amount of oxygen can be introduced.

    • Deposition time will determine the final film thickness.

  • Post-Deposition:

    • Cool down the system to room temperature under an inert atmosphere.

    • Remove the coated substrate for characterization.

Logical Flow for MOCVD of Pr₂O₃ Thin Films

G start Load Pr(O-i-Pr)3 into Bubbler setup Setup MOCVD System - Substrate Loading - Heat Delivery Lines start->setup deposit Deposition - Heat Substrate - Heat Precursor - Carrier Gas Flow setup->deposit cool Cool Down under Inert Atmosphere deposit->cool char Characterization cool->char G fab_preform Fabricate Porous Silica Preform (MCVD) soak Soak Preform in Doping Solution fab_preform->soak prep_sol Prepare Pr(O-i-Pr)3 Doping Solution prep_sol->soak dry_sinter Dry and Sinter the Preform soak->dry_sinter draw Draw Optical Fiber dry_sinter->draw char Characterize Fiber draw->char

References

Catalytic Applications of Nanostructured Praseodymium Oxide Derived from Alkoxide-Analogous Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Key Applications

Praseodymium oxide nanoparticles have demonstrated significant catalytic activity in several key areas of chemical synthesis and environmental catalysis:

  • CO Oxidation: Praseodymium oxide is an effective catalyst for the oxidation of carbon monoxide to carbon dioxide, a crucial reaction for pollution control in automotive exhaust systems.[1][2]

  • Methane Oxidation: It has been investigated for the oxidative coupling of methane, a process for converting natural gas into more valuable chemicals like ethene and ethane.[2]

  • NO Reduction: The material shows activity in the reduction of nitrogen oxides (NOx), contributing to the abatement of these harmful pollutants.[3]

  • Organic Synthesis: Praseodymium oxide nanoparticles have been employed as catalysts in the synthesis of organic molecules, such as chromene derivatives.[4]

  • Soot Oxidation: Its redox properties are beneficial for the combustion of soot from diesel engine exhausts.[5]

Experimental Protocols

This section details the synthesis of nanostructured praseodymium oxide via a sol-gel method and a general protocol for testing its catalytic activity in CO oxidation.

Protocol 1: Synthesis of Nanostructured Praseodymium Oxide via Sol-Gel Method

This protocol is adapted from a method utilizing propylene (B89431) oxide, which provides a synthetic pathway analogous to the hydrolysis and condensation of a metal isopropoxide.

Materials:

  • Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)

  • Ethanol (B145695) (absolute)

  • Propylene oxide

  • Deionized water

  • Beakers and magnetic stir bars

  • Drying oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 10 mmol of praseodymium(III) nitrate hexahydrate in 50 mL of absolute ethanol in a beaker with vigorous magnetic stirring.

  • Gelation: To the clear precursor solution, add 20 mmol of propylene oxide dropwise while continuing to stir. Propylene oxide acts as a proton scavenger, promoting the condensation of praseodymium hydroxide.

  • Aging: Cover the beaker and allow the resulting sol to age at room temperature for 24 hours until a stable gel is formed.

  • Drying: Place the gel in a drying oven at 100 °C for 12 hours to remove the solvent.

  • Calcination: Transfer the dried solid to a ceramic boat and place it in a tube furnace. Calcine the material in a static air atmosphere at 550 °C for 4 hours. The heating and cooling rate should be controlled at 5 °C/min.

  • Characterization: The resulting fine brown powder is nanostructured praseodymium oxide (Pr₆O₁₁). Characterize the material using techniques such as X-ray diffraction (XRD) for phase identification, transmission electron microscopy (TEM) for morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis for surface area measurement.

Protocol 2: Catalytic Activity Testing - CO Oxidation

This protocol describes a typical setup for evaluating the catalytic performance of the synthesized praseodymium oxide in the oxidation of carbon monoxide.

Materials:

  • Synthesized praseodymium oxide catalyst

  • Quartz tube reactor

  • Furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

  • Gas mixture: 1% CO, 1% O₂, and 98% He (or N₂)

Procedure:

  • Catalyst Loading: Place 100 mg of the praseodymium oxide catalyst in the center of the quartz tube reactor, supported by quartz wool plugs.

  • Pre-treatment: Heat the catalyst to 300 °C in a flow of helium or nitrogen for 1 hour to remove any adsorbed impurities.

  • Reaction: Cool the reactor to the desired starting temperature (e.g., 150 °C). Introduce the reaction gas mixture (1% CO, 1% O₂, 98% He) at a total flow rate of 50 mL/min.

  • Data Collection: After stabilizing for 30 minutes at each temperature, analyze the composition of the effluent gas stream using the gas chromatograph.

  • Temperature Programming: Increase the reaction temperature in increments of 50 °C up to 600 °C, repeating the data collection at each step.

  • Analysis: Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

Data Presentation

The catalytic activity of nanostructured praseodymium oxides is influenced by the synthesis method, which affects properties like crystal size and surface area.

Table 1: Physicochemical Properties of Praseodymium Oxide from Different Synthesis Methods

Synthesis MethodPrecursorCalcination Temperature (°C)Crystallite Size (nm)BET Surface Area (m²/g)
Sol-GelPr(NO₃)₃·6H₂O + Propylene Oxide550~1035-45
HydrothermalPr(NO₃)₃·6H₂O + Urea50015-2520-30
PrecipitationPr(NO₃)₃·6H₂O + NaOH60020-3515-25
Commercial-->100<10

Note: Data is compiled and generalized from multiple sources for comparative purposes.

Table 2: Catalytic Performance of Praseodymium Oxide in CO Oxidation

Catalyst (Synthesis Method)T₅₀ (°C) for CO ConversionT₁₀₀ (°C) for CO Conversion
Sol-Gel~350-400~550
Hydrothermal~400-450~575
Precipitation~425-475~600
Commercial>500>600

T₅₀ and T₁₀₀ represent the temperatures at which 50% and 100% CO conversion is achieved, respectively. Reaction conditions: 1% CO, 1% O₂, balance He; GHSV = 30,000 h⁻¹.

Visualizations

Experimental Workflow: Sol-Gel Synthesis of Praseodymium Oxide

G cluster_0 Solution Preparation cluster_1 Gelation cluster_2 Drying & Calcination A Pr(NO₃)₃·6H₂O + Ethanol B Add Propylene Oxide A->B Dropwise Addition C Stirring & Aging (24h) B->C D Dry at 100°C (12h) C->D Gel Formation E Calcine at 550°C (4h) D->E F Nanostructured Pr₆O₁₁ E->F Final Product G cluster_0 Surface Reactions CO_gas CO (gas) CO_ads CO adsorbed CO_gas->CO_ads Adsorption O2_gas O₂ (gas) Catalyst Pr₆O₁₁ Surface O2_gas->Catalyst Dissociative Adsorption O_ads O* (adsorbed oxygen) Catalyst->O_ads CO2_ads CO₂ adsorbed CO_ads->CO2_ads Reaction with O* O_ads->CO2_ads CO2_gas CO₂ (gas) CO2_ads->CO2_gas Desorption

References

Troubleshooting & Optimization

Technical Support Center: Praseodymium(III) Isopropoxide Handling and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Praseodymium(III) isopropoxide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, with the chemical formula Pr(O-i-Pr)₃, is a metal alkoxide. The bond between the praseodymium metal center and the isopropoxide ligand is susceptible to cleavage by water molecules. This reaction, known as hydrolysis, results in the formation of praseodymium hydroxide (B78521) (Pr(OH)₃) and isopropanol (B130326).[1] The presence of even trace amounts of moisture can initiate this process, leading to the degradation of the compound and affecting experimental outcomes.

Q2: What are the primary consequences of this compound hydrolysis in an experiment?

Hydrolysis of this compound can lead to several undesirable outcomes:

  • Formation of Impurities: The generation of praseodymium hydroxide and other partially hydrolyzed species introduces impurities into the reaction mixture.

  • Reduced Reactivity: As the active Pr(O-i-Pr)₃ is consumed, the desired chemical transformation may be incomplete or fail to occur.

  • Insolubility Issues: The resulting praseodymium hydroxide is generally insoluble in common organic solvents, which can complicate reaction work-up and purification.

  • Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.

Q3: How can I visually identify if my this compound has been hydrolyzed?

Pure this compound is typically a yellow to green solid.[1] Signs of hydrolysis include:

  • Change in Appearance: The powder may become clumpy or change color, often appearing whiter or forming a gelatinous substance upon significant exposure to moisture.

  • Presence of Precipitate: When dissolved in a dry organic solvent, a hydrolyzed sample may result in a cloudy solution or the formation of a white or pale green precipitate (praseodymium hydroxide).

Q4: What are the ideal storage conditions for this compound?

To prevent hydrolysis during storage, this compound should be kept in a tightly sealed container under an inert atmosphere, such as argon or dry nitrogen. The most suitable storage location is inside a glovebox with a controlled, low-moisture and low-oxygen environment. If a glovebox is unavailable, storing the compound in a sealed Schlenk flask or an ampoule within a desiccator containing a high-efficiency drying agent is a viable alternative.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Troubleshooting Hydrolysis During Handling and Reactions
Problem Possible Cause Solution
Solid reagent appears clumpy or discolored upon opening. The container seal was compromised, allowing moisture to enter during storage.Discard the reagent if significant degradation is suspected. For minor clumping, the material might be usable for non-critical applications, but it should be tested on a small scale first. Ensure proper storage for the remaining material.
A precipitate forms immediately upon dissolving the reagent in an anhydrous solvent. The solvent is not sufficiently dry, or the glassware was not properly dried.Use a freshly distilled and degassed solvent from a reliable source. Ensure all glassware is rigorously dried in an oven (at >125°C overnight) and cooled under an inert atmosphere before use.
Reaction yields are inconsistent or lower than expected. Partial hydrolysis of the reagent is occurring either before or during the reaction.Review and improve your air-sensitive handling techniques. Use a glovebox for all manipulations. If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment.
Difficulty in transferring the solid reagent without exposure to air. Inadequate equipment or technique for handling air-sensitive solids.For transfers outside a glovebox, use a solid addition tube. Alternatively, in a glovebox, weigh the solid into a Schlenk flask, dissolve it in a dry, inert solvent, and transfer the resulting solution via a cannula or syringe.
Identifying Hydrolysis with Spectroscopic Techniques
Technique Indication of Hydrolysis
FTIR Spectroscopy The appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of hydroxyl groups from praseodymium hydroxide and isopropanol. The intensity of the C-O stretching bands associated with the isopropoxide ligand (around 1130-1160 cm⁻¹) may decrease.
¹H NMR Spectroscopy The appearance and increase in intensity of signals corresponding to free isopropanol (a septet around 4.0 ppm and a doublet around 1.2 ppm in CDCl₃). The signals for the coordinated isopropoxide may broaden or shift.
UV-Vis Spectroscopy In solution, the formation of hydroxide species can cause a shift in the absorption bands. For instance, a bathochromic shift (to longer wavelengths) in the UV region has been observed for Pr(III) upon hydrolysis in aqueous media.[2]

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound in a Glovebox
  • Preparation: Ensure the glovebox atmosphere is dry (<1 ppm H₂O). Bring a clean, oven-dried spatula, a weighing boat, and a tared, oven-dried Schlenk flask with a glass stopper or a vial with a screw cap into the glovebox antechamber. Cycle the antechamber at least three times (evacuate and backfill with inert gas).

  • Weighing: Inside the glovebox, open the container of this compound. Using the clean spatula, transfer the desired amount of the solid to the weighing boat on a balance.

  • Transfer: Carefully transfer the weighed solid into the tared Schlenk flask or vial.

  • Sealing: Securely seal the Schlenk flask with its glass stopper (lightly greased if necessary) or cap the vial.

  • Removal: Place the sealed container with your sample and the original reagent container back into the antechamber. Close the inner antechamber door before opening the outer door to remove your materials.

Protocol 2: Preparing a Solution of this compound using a Schlenk Line
  • Glassware Preparation: Assemble a Schlenk flask containing a magnetic stir bar and seal it with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum while gently heating with a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature and backfill with a positive pressure of dry argon or nitrogen. Repeat this cycle three times.

  • Solid Transfer (in a glovebox): Weigh the desired amount of this compound into the prepared Schlenk flask inside a glovebox, as described in Protocol 1. Seal the flask before removing it from the glovebox.

  • Solvent Transfer: Use a cannula or a dry syringe to transfer the required volume of anhydrous solvent from a solvent still or a commercially available dry solvent bottle to the Schlenk flask containing the solid.

  • Dissolution: Stir the mixture until the solid is fully dissolved. The resulting solution is now ready for use and can be transferred to a reaction vessel via a cannula.

Data Presentation

Table 1: Factors Affecting the Rate of this compound Hydrolysis

Factor Condition Relative Rate of Hydrolysis Notes
Moisture Level Ambient Air (~10,000-20,000 ppm H₂O)Very RapidInstantaneous decomposition is expected.
"Dry" Solvent (10-50 ppm H₂O)Slow to ModerateHydrolysis will occur over minutes to hours.
Glovebox Atmosphere (<1 ppm H₂O)Very SlowThe compound is stable for extended periods.
Temperature -20°CSlowerReduced temperature decreases the reaction rate.
25°C (Room Temperature)Baseline
50°CFasterIncreased temperature accelerates hydrolysis.
Solvent Non-coordinating (e.g., Toluene, Hexane)Baseline
Coordinating (e.g., THF)Potentially SlowerCoordination of the solvent to the metal center can offer some steric hindrance against water attack.

Visualizations

Chemical Reaction of Hydrolysis

Hydrolysis_Reaction Pr_isopropoxide Pr(O-i-Pr)₃ Water 3 H₂O Pr_hydroxide Pr(OH)₃ Pr_isopropoxide->Pr_hydroxide + Isopropanol 3 i-PrOH r_mid p_mid r_mid->p_mid Hydrolysis

Caption: The hydrolysis reaction of this compound.

Troubleshooting Workflow for Preventing Hydrolysis

Troubleshooting_Workflow start Start: Using Pr(O-i-Pr)₃ check_reagent Is the solid reagent free-flowing and green/yellow? start->check_reagent storage_issue Potential Storage Issue: Discard or test small scale. Review storage protocol. check_reagent->storage_issue No prep_environment Prepare Inert Environment (Glovebox or Schlenk Line) check_reagent->prep_environment Yes dry_glassware Use Oven-Dried Glassware (>125°C overnight) prep_environment->dry_glassware dry_solvent Use Anhydrous Solvent (<10 ppm H₂O) dry_glassware->dry_solvent weigh_transfer Weigh and Transfer Reagent Under Inert Gas dry_solvent->weigh_transfer run_reaction Run Reaction Under Positive Inert Gas Pressure weigh_transfer->run_reaction check_solution Is the resulting solution clear? run_reaction->check_solution hydrolysis_suspected Hydrolysis Suspected: - Check solvent/glassware dryness. - Review handling technique. check_solution->hydrolysis_suspected No (Cloudy/Precipitate) success Success: Proceed with reaction check_solution->success Yes

Caption: Troubleshooting workflow for preventing hydrolysis.

References

Technical Support Center: Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Praseodymium(III) isopropoxide, with a focus on improving its solubility for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (Pr(OCH(CH₃)₂)₃) is an organometallic compound appearing as a yellow to green solid.[1] It is primarily used as a precursor in the synthesis of various praseodymium-containing materials, such as specialized ceramics and catalysts.[1] Its utility stems from its solubility in organic solvents, which allows for its use in solution-based chemical processes.[1][2]

Q2: What are the general solubility characteristics of this compound?

This compound is generally soluble in organic solvents.[1][2] However, its performance is highly dependent on the solvent's properties, particularly its water content. The compound is sensitive to moisture and can undergo hydrolysis, which negatively impacts solubility.[1][3]

Q3: Why is my this compound not dissolving properly?

Several factors can hinder dissolution:

  • Moisture Contamination: This is the most common issue. The compound readily hydrolyzes in the presence of water to form praseodymium hydroxide (B78521) (Pr(OH)₃), an insoluble precipitate.[1][4]

  • Solvent Choice: The polarity and type of organic solvent can affect solubility.

  • Temperature: Solubility may be limited at room temperature. For similar metal alkoxides, heating can significantly improve dissolution.[5]

  • Compound Quality: The material may have partially hydrolyzed during storage if not kept under strictly anhydrous and inert conditions.[6]

Q4: What safety precautions should I take when handling this compound?

This compound is a flammable solid and can cause skin and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or fume hood. As with many rare earth compounds, inhalation and ingestion should be avoided.[1]

Troubleshooting Guide

Issue: The compound forms a precipitate or appears cloudy in solution.

This is a classic sign of hydrolysis due to moisture. The cloudiness or precipitate is likely insoluble praseodymium hydroxide.[1][4]

  • Root Cause Analysis:

    • Was the solvent from a freshly opened bottle or verified to be anhydrous?

    • Was the glassware thoroughly dried (e.g., oven-dried) before use?

    • Was the experiment conducted under an inert atmosphere (e.g., nitrogen or argon)?

    • Was the this compound container properly sealed and stored?

  • Solution Workflow: Unfortunately, once hydrolysis has occurred, the process is not easily reversible. The best course of action is to discard the solution and start over, strictly adhering to anhydrous techniques as outlined in the experimental protocol below.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

FactorInfluence on SolubilityRecommended PracticeRationale
Solvent Choice HighUse anhydrous, non-protic organic solvents. Isopropanol is a common choice.[5] Toluene, THF, and hexanes may also be suitable.Minimizes the risk of hydrolysis. Like-dissolves-like principle suggests compatibility with alcohol-based and other organic solvents.
Moisture Critical (Negative)Use anhydrous solvents (<50 ppm H₂O). Handle in a glovebox or under an inert atmosphere (Ar, N₂). Oven-dry all glassware.Pr(OCH(CH₃)₂)₃ is highly moisture-sensitive and reacts with water to form insoluble Pr(OH)₃.[1][3][6]
Temperature Moderate to HighGentle heating (e.g., to 50-60°C) can increase the rate and extent of dissolution.[5][7]Increases kinetic energy, overcoming intermolecular forces. A patent for similar compounds mentions recrystallization from hot isopropanol.[5]
Agitation ModerateContinuous stirring or sonication can aid dissolution.Ensures the entire solid surface is exposed to fresh solvent, accelerating the dissolution process.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for dissolving this compound while minimizing the risk of hydrolysis.

  • Preparation (Inert Atmosphere):

    • Place all necessary glassware (e.g., Schlenk flask, magnetic stir bar, graduated cylinder) in an oven at >120°C for at least 4 hours to ensure it is completely dry.

    • Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).

    • If available, perform all subsequent steps inside a glovebox with a low-moisture atmosphere.

  • Solvent Handling:

    • Use a freshly opened bottle of anhydrous solvent (e.g., isopropanol, >99.5% purity).

    • If using a solvent from a previously opened bottle, ensure it has been stored over molecular sieves.

    • Using a dry syringe or cannula, transfer the required volume of anhydrous solvent into the prepared Schlenk flask.

  • Dissolution:

    • In the inert atmosphere, weigh the desired amount of this compound and add it to the solvent in the Schlenk flask.

    • Seal the flask immediately.

    • Begin vigorous stirring with the magnetic stir bar.

    • If the compound does not dissolve readily, gently warm the flask in a water or oil bath to approximately 50-60°C while continuing to stir.

    • Continue stirring until the solid is fully dissolved and the solution is clear. A pale green or yellow solution is expected.

  • Storage:

    • Store the resulting solution under an inert atmosphere and seal the container tightly (e.g., with a septum and Parafilm®) to prevent moisture ingress.

Visualizations

G cluster_hydrolysis Hydrolysis of this compound Pr_isopropoxide Pr(OCH(CH₃)₂)₃ (Soluble) Pr_hydroxide Pr(OH)₃ (Insoluble Precipitate) Pr_isopropoxide->Pr_hydroxide + Isopropanol 3CH₃CH(OH)CH₃ (Isopropanol) Pr_isopropoxide->Isopropanol + H2O 3H₂O (Moisture) H2O->Pr_hydroxide

Caption: The hydrolysis reaction pathway of this compound.

G start Start: Pr(III) Isopropoxide Fails to Dissolve check_moisture Issue: Precipitate or Cloudiness? start->check_moisture hydrolysis Diagnosis: Likely Hydrolysis Due to Moisture check_moisture->hydrolysis Yes check_temp Issue: Solution Clear but Solid Remains? check_moisture->check_temp No restart Action: Discard and Restart Using Strict Anhydrous Technique hydrolysis->restart increase_sol Action: 1. Continue Stirring/Sonicate 2. Gently Warm (50-60°C) check_temp->increase_sol Yes check_temp->restart No (Re-evaluate solvent choice or compound purity) success Result: Complete Dissolution increase_sol->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing reaction conditions for Praseodymium(III) isopropoxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Praseodymium(III) isopropoxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this sensitive organometallic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield and purity of this compound?

A1: The most critical factor is the rigorous exclusion of moisture from all aspects of the synthesis. This compound is extremely sensitive to moisture and will readily hydrolyze to form praseodymium hydroxide (B78521) and isopropanol (B130326).[1][2] This necessitates the use of anhydrous starting materials, dry solvents, and an inert atmosphere (e.g., argon or nitrogen).

Q2: My starting material is hydrated Praseodymium(III) chloride (PrCl₃·xH₂O). Can I use it directly?

A2: No, you cannot use the hydrated salt directly. Simple heating to remove water is ineffective and often leads to the formation of praseodymium oxychloride, which will interfere with the synthesis.[3] You must first prepare anhydrous PrCl₃. The two most effective methods are the ammonium (B1175870) chloride route and the thionyl chloride route.[3][4]

Q3: The reaction between praseodymium metal and isopropanol is sluggish or fails to initiate. What are the likely causes?

A3: Several factors could be responsible:

  • Metal Passivation: The surface of the praseodymium metal may be passivated by a thin oxide layer. Ensure the metal is clean or activated before use.

  • Catalyst Issues: The synthesis from the elemental metal requires a catalyst, such as mercuric iodide or a mixture of mercuric chloride and mercuric acetate.[5] Ensure the correct catalyst is present in a sufficient catalytic amount.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., helium or argon) to prevent oxidation and reaction with atmospheric moisture.[5]

Q4: My final product is a discolored or sticky substance instead of the expected green powder. What happened?

A4: This is a common sign of product hydrolysis due to moisture contamination during the reaction or work-up.[1] It could also indicate the presence of impurities from side reactions. The product should be purified, typically by recrystallization from hot, anhydrous isopropanol or by vacuum sublimation.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Moisture Contamination: Precursors, solvent, or glassware were not properly dried.Ensure all reagents are anhydrous. Dry glassware in an oven ( >120°C) and cool under vacuum or in a desiccator. Use freshly distilled, dry isopropanol. Maintain a positive pressure of inert gas.
Impure Precursors: Starting PrCl₃ was not fully anhydrous.Prepare anhydrous PrCl₃ immediately before use using the ammonium chloride or thionyl chloride method.[3][4]
Incomplete Reaction: Reaction time was too short or temperature was too low.For synthesis from Pr metal, ensure refluxing at ~82°C for at least 8 hours.[5] For salt metathesis, allow sufficient time for the reaction to go to completion.
Product Contamination Hydrolysis: Exposure to air/moisture during filtration or drying.Perform all manipulations, including filtration and transfer, under an inert atmosphere using Schlenk line or glovebox techniques.
Incomplete Salt Removal (Metathesis Route): Alkali metal chloride (e.g., NaCl, LiCl) byproduct remains.Ensure the byproduct has precipitated completely. Wash the product thoroughly with a dry, non-coordinating solvent in which the byproduct is insoluble.
Catalyst Residue (Direct Synthesis): Traces of mercury catalyst remain.Purify the product by vacuum sublimation (175°C at 0.04 mm Hg)[6] or multiple recrystallizations.[5]
Difficulty Preparing Anhydrous PrCl₃ Formation of Oxychloride: Simple heating of hydrated PrCl₃.Avoid simple thermal dehydration. Use the ammonium chloride route, heating the hydrated salt with excess NH₄Cl at 400°C.[7]

Data Presentation

Table 1: Optimized Conditions for Anhydrous PrCl₃ Synthesis from Pr₆O₁₁ [7]

Parameter Optimal Value
Molar Ratio (Pr₆O₁₁:NH₄Cl) 1:44
Temperature 400 °C
Contact Time 60 minutes

| Resulting Yield | 91.36% |

Table 2: Reaction Parameters for Pr(O-i-Pr)₃ Synthesis from Praseodymium Metal [5]

Parameter Condition
Reactants Praseodymium metal, Isopropyl alcohol
Stoichiometry Stoichiometric amounts
Catalyst Mercuric Iodide (catalytic amount)
Atmosphere Helium
Temperature ~82 °C (Reflux)
Reaction Time 8 hours

| Approximate Yield | ~75% |

Table 3: Physical and Chemical Properties of this compound

Property Value Reference
Appearance Green powder / Yellow to green solid [1][2]
Formula C₉H₂₁O₃Pr [1][2]
Molecular Weight 318.17 g/mol [8]
Sensitivity Highly sensitive to moisture [1][2]
Solubility Soluble in organic solvents [1]

| Sublimation Point | 175 °C / 0.04 mm Hg |[6] |

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Praseodymium(III) Chloride (Ammonium Chloride Route)

Adapted from Mendil et al. (2013).[7]

  • Preparation: Thoroughly mix Praseodymium oxide (Pr₆O₁₁) and ammonium chloride (NH₄Cl) in a 1:44 molar ratio in a crucible.

  • Reaction Setup: Place the crucible inside a quartz tube furnace. Purge the system with an inert gas (e.g., argon) to remove all air and moisture.

  • Heating Program: While maintaining a positive flow of inert gas, heat the furnace to 400°C.

  • Reaction: Hold the temperature at 400°C for 60 minutes. Gaseous byproducts will be carried out by the inert gas stream.

  • Cooling and Isolation: After the reaction is complete, allow the furnace to cool to room temperature under the inert gas flow. The resulting solid is anhydrous Praseodymium(III) chloride.

  • Handling: Handle the anhydrous PrCl₃ exclusively under an inert atmosphere to prevent rehydration.

Protocol 2: Synthesis of this compound from Praseodymium Metal

Adapted from US Patent 3,757,412.[5]

  • Reaction Setup: Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and gas inlet/outlet. Thoroughly dry all glassware and purge the system with an inert gas (e.g., helium).

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with praseodymium metal, a catalytic amount of mercuric iodide, and anhydrous isopropyl alcohol in stoichiometric amounts.

  • Reaction: Heat the mixture to reflux (~82°C) with continuous stirring. Maintain reflux for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Under an inert atmosphere, filter the mixture to separate the solid product.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot, anhydrous isopropyl alcohol. Cool the solution slowly to induce recrystallization. Filter the purified crystals under an inert atmosphere and dry under vacuum. This step can be repeated if necessary to improve purity.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation (Inert Atmosphere) cluster_synthesis Synthesis of Pr(O-i-Pr)₃ (Inert Atmosphere) cluster_purification Purification (Inert Atmosphere) Pr_Hydrated PrCl₃·xH₂O (Hydrated Salt) Dehydration Dehydration Reaction (400°C) Pr_Hydrated->Dehydration NH4Cl NH₄Cl NH4Cl->Dehydration Dehydration->Pr_Anhydrous Synthesis_Reaction Reflux Reaction (~82°C, 8h) Pr_Metal Praseodymium Metal Pr_Metal->Synthesis_Reaction Isopropanol Anhydrous Isopropanol Isopropanol->Synthesis_Reaction Catalyst HgI₂ Catalyst Catalyst->Synthesis_Reaction Crude_Product Crude Pr(O-i-Pr)₃ Synthesis_Reaction->Crude_Product Purification Recrystallization or Vacuum Sublimation Crude_Product->Purification Final_Product Pure Pr(O-i-Pr)₃ Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Were all reagents and solvents anhydrous? Start->Check_Moisture Check_Atmosphere Was a strict inert atmosphere maintained? Check_Moisture->Check_Atmosphere Yes Solution_Dry Action: Rigorously dry all solvents and glassware. Use Schlenk techniques. Check_Moisture->Solution_Dry No Check_Precursor Was PrCl₃ precursor confirmed anhydrous? Check_Atmosphere->Check_Precursor Yes Solution_Atmosphere Action: Improve inert gas purging and positive pressure. Check_Atmosphere->Solution_Atmosphere No Check_Reaction Were reaction time and temperature sufficient? Check_Precursor->Check_Reaction Yes Solution_Precursor Action: Re-prepare anhydrous PrCl₃ via NH₄Cl route. Check_Precursor->Solution_Precursor No Solution_Reaction Action: Increase reaction time or confirm reflux temperature. Check_Reaction->Solution_Reaction No

Caption: Troubleshooting flowchart for low yield issues.

Logical_Relationships Outcome High Yield & Purity Anhydrous Anhydrous Conditions Anhydrous->Outcome Purity Precursor Purity Purity->Outcome Reaction_Params Reaction Parameters Reaction_Params->Outcome Solvent Dry Solvent Solvent->Anhydrous Atmosphere Inert Atmosphere Atmosphere->Anhydrous Anhydrous_Salt Anhydrous PrCl₃ Anhydrous_Salt->Purity Temp Temperature Temp->Reaction_Params Time Time Time->Reaction_Params

Caption: Key parameter relationships for successful synthesis.

References

Praseodymium(III) isopropoxide precursor stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with praseodymium(III) isopropoxide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is an organometallic compound with the chemical formula Pr(OCH(CH₃)₂)₃. It typically appears as a yellow to green solid and is soluble in various organic solvents.[1] Its primary application is as a precursor in the synthesis of praseodymium-containing materials, such as thin films, ceramics, and catalysts, through processes like Metal-Organic Chemical Vapor Deposition (MOCVD).

2. What are the main stability concerns with this compound?

The primary stability issue is its high sensitivity to moisture and, to a lesser extent, air.[1] It readily undergoes hydrolysis in the presence of water to form praseodymium hydroxide (B78521) and isopropanol. This degradation can significantly impact the performance of the precursor in deposition processes.

3. How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a glovebox or a desiccator. For long-term storage, refrigeration in an inert atmosphere is recommended.

4. What are the signs of degradation of the precursor?

Degradation of this compound can be indicated by a change in its physical appearance, such as clumping of the powder or a noticeable change in color. A decreased solubility in organic solvents can also be a sign of hydrolysis. For MOCVD applications, inconsistent film growth rates or changes in film properties may point to precursor degradation.

5. Can I purify this compound if it has been partially hydrolyzed?

Purification of partially hydrolyzed this compound is challenging and often not practical in a standard laboratory setting. Sublimation under high vacuum (e.g., 175°C at 0.04 mm Hg) can be a method to purify the compound, as it separates the volatile isopropoxide from the non-volatile hydroxide impurities.[2][3] However, preventing degradation through proper handling and storage is the most effective approach.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or no film growth during MOCVD/CVD.

Possible Cause Troubleshooting Step
Precursor Degradation Verify the integrity of the precursor. Check for any changes in color or consistency. If degradation is suspected, use a fresh batch of the precursor.
Moisture in the System Ensure that the deposition chamber, gas lines, and substrate are thoroughly dried and free of moisture. Perform a leak check of the system.
Incorrect Precursor Temperature Optimize the bubbler or vaporizer temperature to ensure adequate and stable precursor delivery. A temperature that is too low will result in insufficient vapor pressure, while a temperature that is too high may cause premature decomposition.
Carrier Gas Flow Rate Issues Check and calibrate the mass flow controllers for the carrier gas. Inconsistent flow can lead to variable precursor delivery to the reaction chamber.

Issue 2: Poor film quality (e.g., rough surface, poor adhesion, or incorrect stoichiometry).

Possible Cause Troubleshooting Step
Substrate Contamination Ensure the substrate is properly cleaned before deposition. Contaminants on the surface can inhibit film nucleation and adhesion.[4][5]
Non-optimal Deposition Temperature The substrate temperature is a critical parameter. A temperature that is too low may result in amorphous films with poor adhesion, while a temperature that is too high can lead to rough surfaces due to increased crystallinity or gas-phase reactions.
Precursor Instability in the Gas Phase If the precursor decomposes in the gas phase before reaching the substrate, it can lead to particle formation and poor film quality. Consider reducing the precursor delivery temperature or increasing the carrier gas flow rate to minimize residence time.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₂₁O₃Pr[1]
Molecular Weight 318.17 g/mol
Appearance Yellow to green solid/powder[1]
Melting/Sublimation Point 175°C / 0.04 mm Hg (subl.)[2][3]
Solubility Soluble in organic solvents[1]
Sensitivity Moisture sensitive[1]

Table 2: Illustrative Stability Data for this compound

Disclaimer: The following data is illustrative and intended to provide a general understanding of the precursor's stability. Actual stability will depend on the specific conditions and purity of the material.

Storage Condition Atmosphere Estimated Shelf Life Primary Degradation Product
Room Temperature (25°C) in sealed ampouleInert (Argon)> 12 months-
Room Temperature (25°C) in desiccatorAir1-3 monthsPraseodymium Hydroxide
Room Temperature (25°C) exposed to ambient airAir (with humidity)< 1 weekPraseodymium Hydroxide
Refrigerated (4°C) in sealed ampouleInert (Argon)> 24 months-

Experimental Protocols

Protocol for Handling Air-Sensitive this compound

This protocol outlines the necessary steps for safely handling this compound to prevent its degradation.

Materials:

  • This compound in a sealed container

  • Inert atmosphere glovebox

  • Spatula, weighing paper, and other necessary labware

  • Anhydrous solvent (if making a solution)

  • Proper personal protective equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Preparation: Ensure the glovebox is purged and has a low oxygen and moisture environment (typically <1 ppm). Place all necessary equipment, including the sealed precursor container, inside the glovebox.

  • Equilibration: Allow the precursor container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Handling: Inside the glovebox, carefully open the container. Use a clean, dry spatula to handle the powder.

  • Weighing: Weigh the desired amount of the precursor on weighing paper.

  • Transfer: Transfer the weighed precursor to the reaction vessel or a new storage container.

  • Sealing: Tightly seal the original precursor container and the new container with the weighed sample. Parafilm can be used to further secure the seal on the outside of the glovebox.

  • Removal from Glovebox: Remove the sealed containers from the glovebox.

  • Clean-up: Clean all equipment used inside the glovebox according to standard procedures.

Visualizations

Hydrolysis_Pathway Pr(OCH(CH3)2)3 Praseodymium(III) Isopropoxide Pr(OH)3 Praseodymium Hydroxide Pr(OCH(CH3)2)3->Pr(OH)3 Hydrolysis CH3CH(OH)CH3 Isopropanol Pr(OCH(CH3)2)3->CH3CH(OH)CH3 H2O Water (Moisture) H2O->Pr(OH)3 H2O->CH3CH(OH)CH3

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Corrective Actions Problem Inconsistent Experimental Results CheckPrecursor Inspect Precursor Condition (Color, Consistency) Problem->CheckPrecursor CheckStorage Verify Storage Conditions (Inert Atmosphere, Sealed) Problem->CheckStorage CheckSystem Check Experimental Setup (Leak-tight, Dry) Problem->CheckSystem NewPrecursor Use Fresh Batch of Precursor CheckPrecursor->NewPrecursor ImproveHandling Refine Handling Protocol CheckStorage->ImproveHandling SystemMaintenance Perform System Maintenance CheckSystem->SystemMaintenance

Caption: Troubleshooting workflow for experimental inconsistencies.

Handling_Logic node_action node_action start Handling Pr(O-iPr)3 is_glovebox Glovebox Available? start->is_glovebox use_glovebox Handle in Glovebox is_glovebox->use_glovebox Yes use_schlenk Use Schlenk Line Technique is_glovebox->use_schlenk No storage_decision Long-term Storage? use_glovebox->storage_decision use_schlenk->storage_decision refrigerate Store in Refrigerator (Inert Atmosphere) storage_decision->refrigerate Yes desiccator Store in Desiccator (Inert Atmosphere) storage_decision->desiccator No

Caption: Decision logic for proper handling and storage.

References

Technical Support Center: Troubleshooting Thin Film Defects from Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common defects encountered during the deposition of thin films using Praseodymium(III) isopropoxide as a precursor. The following question-and-answer format directly addresses specific experimental issues to facilitate rapid problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My deposited film appears hazy or cloudy. What are the potential causes and how can I resolve this?

A1: A hazy or cloudy appearance in thin films is often indicative of light scattering due to surface roughness, incomplete precursor decomposition, or the presence of particulates.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Precursor Decomposition Increase the substrate temperature to ensure complete thermal decomposition of the this compound. The optimal temperature will depend on the deposition technique (CVD, ALD, sol-gel). For MOCVD of rare-earth oxides, temperatures can range from 300-700°C.[1]
Precursor Hydrolysis This compound is sensitive to moisture and can hydrolyze, leading to the formation of non-volatile praseodymium hydroxide (B78521) particles. Ensure all solvents are anhydrous and the deposition system is free from leaks. Handle the precursor in an inert atmosphere (e.g., a glovebox).
Gas-Phase Reactions/Particle Formation High precursor concentration or improper reactor conditions can lead to particle formation in the gas phase, which then incorporate into the film.[1] Reduce the precursor flow rate or the concentration of the precursor solution. Optimize the reactor pressure and gas flow dynamics.
Surface Roughness Sub-optimal deposition parameters can lead to rough film morphology. Optimize the deposition temperature and pressure. For CVD/ALD, ensure proper purging times to remove reaction byproducts.
Contaminated Substrate Particulates or residues on the substrate surface can act as nucleation sites for defects. Implement a thorough substrate cleaning protocol before deposition.

Q2: The adhesion of my thin film to the substrate is poor, leading to delamination or peeling. What steps can I take to improve it?

A2: Poor adhesion is a common issue that can stem from inadequate substrate preparation, high film stress, or an incompatible film-substrate interface.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Substrate Contamination Organic residues or native oxides on the substrate surface can significantly weaken adhesion.[1] Employ a rigorous substrate cleaning procedure, which may include solvent cleaning, acid/base etching, and/or plasma treatment to remove contaminants and activate the surface.
High Internal Film Stress A large mismatch in the coefficient of thermal expansion between the praseodymium oxide film and the substrate can lead to stress upon cooling.[2] Reduce the deposition rate or the film thickness. A post-deposition annealing step with controlled heating and cooling rates can help relieve stress.
Incorrect Deposition Temperature A sub-optimal substrate temperature can result in poor film nucleation and growth, leading to weak adhesion. Experiment with a range of deposition temperatures to find the optimal window for your specific substrate and precursor.
Lack of Interfacial Layer In some cases, a thin adhesion-promoting layer may be necessary between the substrate and the praseodymium oxide film. Consider depositing a thin layer of a material known to adhere well to both the substrate and the film.

Q3: I am observing pinholes and voids in my film. What is causing this and how can I prevent it?

A3: Pinholes and voids are localized defects that can compromise the integrity of the film, affecting its electrical and optical properties.[2]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Particulate Contamination Dust particles on the substrate or within the deposition chamber can shadow areas of the film, leading to pinholes.[2] Ensure a cleanroom environment and proper handling procedures. Regularly clean the deposition chamber and associated components.
Incomplete Surface Wetting (Sol-Gel) If the sol-gel solution does not properly wet the substrate, it can lead to dewetting and the formation of voids upon drying. Ensure the substrate is clean and has the appropriate surface energy. A surface treatment (e.g., UV-ozone) may be necessary.
Trapped Gas Bubbles Air bubbles trapped in the precursor solution (especially for sol-gel or liquid injection techniques) can lead to pinholes. Degas the precursor solution before use.
Insufficient Precursor Exposure (ALD/CVD) Inadequate precursor pulse times or flow rates in ALD and CVD can result in incomplete surface coverage. Increase the precursor pulse time or flow rate to ensure saturation of the surface reactions.

Q4: The thickness of my film is not uniform across the substrate. How can I achieve better uniformity?

A4: Non-uniform film thickness is often related to issues with precursor delivery, temperature gradients, or gas flow dynamics within the reaction chamber.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Non-Uniform Substrate Temperature Temperature gradients across the substrate can lead to variations in the deposition rate. Ensure the substrate heater provides uniform heating. Calibrate and monitor the temperature at multiple points on the substrate holder if possible.
Inconsistent Precursor Vapor Flow (CVD/ALD) The design of the gas inlet and the flow dynamics within the reactor can lead to uneven distribution of the precursor vapor. Optimize the gas flow rates and reactor pressure. Consider rotating the substrate during deposition if your system allows.
Precursor Condensation If the temperature of the precursor delivery lines is too low, the this compound may condense before reaching the substrate, leading to a non-uniform supply. Ensure all precursor delivery lines are heated to a temperature that prevents condensation but avoids premature decomposition.
Spin Coating Issues (Sol-Gel) For sol-gel deposition via spin coating, an incorrect spin speed or acceleration can result in a non-uniform film. Optimize the spin coating program, including the final spin speed and duration.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

A pristine substrate surface is critical for achieving high-quality thin films. The following is a general-purpose cleaning protocol for silicon or glass substrates.

  • Initial Wash: Rinse the substrates with deionized (DI) water to remove loose particles.

  • Degreasing: Submerge the substrates in a beaker containing acetone (B3395972) and sonicate for 15 minutes.

  • Organic Removal: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.

  • DI Water Rinse: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Activation (Optional): For improved wetting and removal of residual organic contaminants, treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes prior to loading into the deposition chamber.

Protocol 2: Example MOCVD Protocol for Praseodymium Oxide

This protocol provides a starting point for the deposition of praseodymium oxide thin films using this compound. Note: Optimal parameters will vary depending on the specific reactor configuration.

  • Precursor Preparation: In an inert atmosphere glovebox, load this compound into a bubbler or liquid injection system. If using a solvent, dissolve the precursor in an anhydrous solvent like toluene (B28343) or monoglyme.

  • System Preparation:

    • Load the cleaned substrate into the MOCVD reactor.

    • Pump the reactor down to a base pressure of <1 x 10-5 Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 400-600°C).

    • Heat the precursor bubbler/vaporizer to a temperature that provides sufficient vapor pressure without causing decomposition (e.g., 120-160°C). Heat all precursor delivery lines to a temperature slightly higher than the bubbler to prevent condensation.

  • Deposition:

    • Introduce a carrier gas (e.g., Argon or Nitrogen) through the precursor bubbler to transport the this compound vapor to the reaction chamber.

    • Simultaneously, introduce an oxidant gas (e.g., O2 or H2O vapor) into the chamber through a separate line.

    • Maintain a stable reactor pressure during deposition (e.g., 1-10 Torr).

    • Deposit for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and oxidant flows.

    • Cool the substrate down to room temperature under a high vacuum or in an inert gas atmosphere.

    • Vent the chamber with an inert gas and remove the coated substrate.

Data Presentation

Table 1: Typical MOCVD Process Parameters for Rare-Earth Oxide Thin Films

This table provides a general range of process parameters that can be used as a starting point for the deposition of praseodymium oxide films.

ParameterTypical Range
Substrate Temperature300 - 750 °C[1]
Precursor Bubbler/Vaporizer Temperature120 - 240 °C[3]
Reactor Pressure1 - 10 Torr
Carrier Gas (Ar, N2) Flow Rate20 - 100 sccm
Oxidant Gas (O2) Flow Rate10 - 50 sccm
Deposition Rate0.1 - 10 nm/min

Visualizations

Troubleshooting Workflow for Poor Film Adhesion

Poor_Adhesion_Troubleshooting start Poor Film Adhesion (Delamination/Peeling) sub_check Check Substrate Cleaning Protocol start->sub_check stress_check Evaluate Film Stress start->stress_check temp_check Review Deposition Temperature start->temp_check sub_clean Implement Rigorous Cleaning (Protocol 1) sub_check->sub_clean reduce_thickness Reduce Film Thickness stress_check->reduce_thickness anneal Introduce Post-Deposition Annealing Step stress_check->anneal optimize_temp Optimize Temperature for Nucleation temp_check->optimize_temp plasma_treat Add Plasma/UV-Ozone Surface Activation sub_clean->plasma_treat adhesion_layer Consider Adhesion Promoter Layer plasma_treat->adhesion_layer anneal->adhesion_layer optimize_temp->adhesion_layer end Improved Adhesion adhesion_layer->end Deposition_Parameters sub_temp Substrate Temperature film_quality Film Quality sub_temp->film_quality Decomposition, Crystallinity precursor_flow Precursor Flow Rate precursor_flow->film_quality Growth Rate, Uniformity pressure Reactor Pressure pressure->film_quality Uniformity, Defect Density sub_clean Substrate Cleanliness sub_clean->film_quality Adhesion, Pinholes precursor_purity Precursor Purity precursor_purity->film_quality Contamination, Electrical Properties

References

Technical Support Center: Praseodymium(III) Isopropoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Praseodymium(III) isopropoxide, Pr(O-i-Pr)₃. Given the compound's sensitivity, side reactions are common and require careful control of experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture produced a white or greenish-white precipitate instead of the expected yellow-green Pr(O-i-Pr)₃. What happened?

A1: The most likely cause is accidental hydrolysis due to the presence of moisture. This compound is extremely sensitive to water.[1] Even trace amounts of moisture in your glassware, solvent, or inert gas can cause the isopropoxide to react and form insoluble praseodymium hydroxide, Pr(OH)₃, or partially hydrolyzed oxo/hydroxo-alkoxide species.[1]

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Solvent Purity: Use freshly distilled and dried isopropanol (B130326). Standard reagent-grade isopropanol contains enough water to initiate hydrolysis.

  • Inert Atmosphere: The entire synthesis, including filtration and storage, must be performed under a dry, inert atmosphere (e.g., high-purity Argon or Nitrogen) using a Schlenk line or a glovebox.

  • Reagent Quality: Ensure the praseodymium starting material is anhydrous.

Q2: The yield of my Pr(O-i-Pr)₃ synthesis is consistently low. What are the primary causes and how can I improve it?

A2: Low yield is a common problem, often linked to incomplete reactions or loss of product due to side reactions.

Potential Causes & Solutions:

  • Moisture Contamination: As detailed in Q1, hydrolysis is a primary pathway for product loss. Strict adherence to anhydrous techniques is critical.

  • Incomplete Reaction: The reaction between praseodymium metal and isopropanol can be slow. The use of a catalyst is often necessary to achieve reasonable reaction rates and yields. Without a catalyst, yields can be as low as 20%.[2]

  • Oligomerization: Like many metal alkoxides, Pr(O-i-Pr)₃ can form oligomeric or polymeric structures.[3] This can affect its solubility in isopropanol, potentially causing it to precipitate prematurely or become difficult to isolate from the reaction mixture.

  • Sub-optimal Reaction Time/Temperature: Insufficient reflux time can lead to an incomplete reaction. Ensure the reaction is refluxed for an adequate period as specified in established protocols (e.g., 8-24 hours depending on the catalyst).[2]

The logical workflow below can help diagnose the cause of low yield.

G start Low Yield Observed check_precipitate Was a white/off-white precipitate present? start->check_precipitate check_conditions Were anhydrous conditions strictly followed? check_precipitate->check_conditions No hydrolysis Primary Cause: Hydrolysis due to moisture. check_precipitate->hydrolysis Yes check_catalyst Was a catalyst used? check_conditions->check_catalyst Yes check_conditions->hydrolysis No check_time Was reflux time sufficient? check_catalyst->check_time Yes incomplete_reaction Primary Cause: Incomplete Reaction. check_catalyst->incomplete_reaction No check_time->incomplete_reaction No improve_inert Solution: Improve inert atmosphere technique. Use oven/flame-dried glassware. Use freshly distilled solvent. hydrolysis->improve_inert end Yield Optimized improve_inert->end add_catalyst Solution: Introduce a catalyst (e.g., HgI₂). See Table 1 for options. incomplete_reaction->add_catalyst No increase_time Solution: Increase reflux duration. incomplete_reaction->increase_time add_catalyst->end increase_time->end

Troubleshooting workflow for low yield synthesis.

Q3: My final product appears pure by some analyses but behaves inconsistently in subsequent reactions. Why might this be?

A3: Your Pr(O-i-Pr)₃ may contain non-crystalline impurities that are difficult to detect, such as mixed alkoxide-hydroxide species from partial hydrolysis. These impurities can alter the reactivity and solubility of the material. The presence of oligomers can also lead to batch-to-batch variability. It is crucial to handle the final product under strictly inert conditions at all times to prevent degradation during storage.[2]

Key Side Reaction Pathway: Hydrolysis

The most significant side reaction is hydrolysis, which competes with the desired synthesis pathway. The diagram below illustrates this competition. The synthesis requires the complete exclusion of water to favor the formation of the isopropoxide product.

G cluster_main Desired Synthesis Pathway (Anhydrous) cluster_side Side Reaction Pathway (Moisture Present) Pr Praseodymium Metal (Pr) Product Pr(O-i-Pr)₃ (Desired Product) Pr->Product + 3 i-PrOH (Catalyst, Reflux) ROH Isopropanol (i-PrOH) Product_side Pr(O-i-Pr)₃ Byproduct Pr(OH)₃ (Insoluble Precipitate) Product_side->Byproduct + 3 H₂O (Hydrolysis) H2O Water (H₂O)

Competition between synthesis and hydrolysis.

Data Presentation: Effect of Catalyst on Yield

The choice of catalyst significantly impacts the reaction rate and final yield of this compound. The following data, adapted from experimental findings, demonstrates the effect of different mercury-based catalysts on the synthesis.

CatalystReaction Time (Reflux)Approximate YieldReference
None24 hours~20%[2]
Mercuric Chloride (HgCl₂)24 hours~70%[2]
Mercuric Iodide (HgI₂)8 hours~75%[2]
HgCl₂ + Mercuric Acetate8 hours~75%[2]

Table 1: Comparison of catalyst performance in the synthesis of Pr(O-i-Pr)₃ from Pr metal and isopropanol.[2]

Experimental Protocols

Key Protocol: Synthesis of Pr(O-i-Pr)₃ using a Schlenk Line

This protocol outlines a standard procedure for synthesizing this compound under an inert atmosphere. All handling must be performed using established air-sensitive techniques.

Materials:

  • Praseodymium metal turnings (99.9% purity)

  • Anhydrous isopropanol (reagent grade, freshly distilled over a suitable drying agent)

  • Catalyst (e.g., Mercuric Iodide, HgI₂)

  • High-purity Argon or Nitrogen gas

  • Schlenk flask and associated glassware (condenser, dropping funnel), all oven-dried.

Procedure:

  • Apparatus Setup: Assemble the Schlenk flask with a reflux condenser under a positive flow of inert gas.

  • Reagent Addition: To the Schlenk flask, add praseodymium metal turnings (e.g., 5 grams) and a catalytic amount of mercuric iodide (e.g., 5 milligrams).

  • Solvent Addition: Add anhydrous isopropanol (e.g., 300 mL) to the flask via a cannula or dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a steady, gentle flow of inert gas. Maintain reflux for 8 hours. The reaction progress is often indicated by the formation of the characteristic yellow-green color of the soluble product.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtering the hot solution to remove any unreacted metal, followed by crystallization from the cooled isopropanol. Alternatively, the excess solvent can be removed under vacuum to yield the solid product.

  • Purification & Storage: The recovered product can be further purified by recrystallization from hot isopropanol. The final product must be stored in an evacuated desiccator or a nitrogen-filled glovebox to prevent hydrolysis.[2]

References

Technical Support Center: Purification of Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Praseodymium(III) isopropoxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is a sticky or oily residue instead of a crystalline solid. 1. Presence of residual solvent. 2. Incomplete reaction or presence of starting materials. 3. Hydrolysis due to moisture exposure.1. Dry the product under high vacuum for an extended period. 2. Monitor the reaction to completion using appropriate analytical techniques (e.g., NMR, IR). 3. Ensure all glassware is oven-dried and all solvents are anhydrous. Handle the material under an inert atmosphere (e.g., in a glovebox).
Low yield after recrystallization. 1. The chosen solvent is too good a solvent for the compound, even at low temperatures. 2. Insufficient cooling of the solution. 3. The compound is highly soluble in the recrystallization solvent.[1]1. Use a solvent system (a mixture of a good solvent and a poor solvent) to decrease solubility upon cooling. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Concentrate the solution by evaporating some of the solvent before cooling.
Product color is off-white or brown instead of the expected yellow-green. 1. Presence of impurities. 2. Decomposition of the product due to excessive heat during purification. 3. Hydrolysis leading to the formation of praseodymium hydroxide (B78521).[2]1. Repeat the purification step (recrystallization or sublimation). 2. If using distillation or sublimation, carefully control the temperature to avoid decomposition. 3. Handle the material under strictly anhydrous conditions.
Sublimation is slow or does not occur. 1. The temperature is too low. 2. The vacuum is not sufficient. 3. The compound has low volatility.1. Gradually increase the temperature, monitoring for any signs of decomposition. 2. Ensure a high vacuum is achieved and maintained. 3. Consider other purification methods like recrystallization.
Product purity does not improve after purification. 1. The impurity has similar solubility or volatility to the product. 2. The analytical technique used for purity assessment is not sensitive enough to detect the impurity.1. Try a different purification technique (e.g., if recrystallization fails, try sublimation). 2. Use a combination of analytical techniques for a comprehensive purity assessment (e.g., NMR, HPLC, elemental analysis).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include:

  • Hydrolysis products: Praseodymium(III) hydroxide is a common impurity due to the high moisture sensitivity of the isopropoxide.[2]

  • Unreacted starting materials: Depending on the synthetic route, this could include praseodymium salts or other reagents.

  • Solvent adducts: The isopropoxide may form adducts with the solvent used in the synthesis or purification.

  • Other metal impurities: Trace amounts of other lanthanide or transition metals may be present from the praseodymium source.

Q2: How can I handle and store this compound to prevent degradation?

A2: Due to its moisture sensitivity, this compound should be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen) at all times.[2] A glovebox is the ideal environment for handling this compound. Store in a tightly sealed container in a desiccator or a dry cabinet.

Q3: What is the best purification method for this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of the experiment.

  • Recrystallization from a hot organic solvent like isopropanol (B130326) is a widely used and effective method for removing many impurities.[3]

  • Sublimation under high vacuum can be very effective for removing non-volatile impurities, provided the compound is sufficiently volatile and thermally stable.[1][4]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect the presence of hydrolysis products (indicated by a broad O-H stretch).

  • Elemental Analysis: To confirm the elemental composition (C, H, and Pr).

  • Complexometric Titration: To determine the precise praseodymium content.[5]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To separate and quantify trace impurities.[6][7]

Q5: My recrystallized product appears as very fine needles that are difficult to filter. What can I do?

A5: The rate of cooling influences crystal size. Very rapid cooling can lead to the formation of small crystals. To obtain larger crystals that are easier to handle, allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization from anhydrous isopropanol.

Methodology:

  • Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator. All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Dissolution: In the inert atmosphere, place the crude this compound in a Schlenk flask equipped with a magnetic stir bar. Add a minimal amount of anhydrous isopropanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated, fritted glass filter under an inert atmosphere.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Yellow-green crystals of pure this compound should form. For maximum yield, the flask can be placed in a refrigerator or freezer (-20 °C) for several hours.

  • Isolation: Decant the supernatant liquid via cannula filtration. Wash the crystals with a small amount of cold, anhydrous isopropanol.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity of the recrystallized product using appropriate analytical techniques (NMR, FTIR, Elemental Analysis).

Protocol 2: Purification by Sublimation

This protocol outlines the purification of this compound by vacuum sublimation.

Methodology:

  • Preparation: Assemble a sublimation apparatus consisting of a sample tube, a cold finger condenser, and a connection to a high-vacuum line. Ensure all parts are meticulously clean and dry.

  • Loading: Under an inert atmosphere, load the crude this compound into the bottom of the sublimation apparatus.

  • Assembly and Evacuation: Assemble the apparatus, ensuring all joints are well-sealed with high-vacuum grease. Connect the apparatus to a high-vacuum line and evacuate to a pressure of <0.1 Torr.

  • Sublimation: Once a stable high vacuum is achieved, begin cooling the cold finger with a circulating coolant (e.g., cold water or a chiller). Gently heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath. The temperature should be gradually increased until sublimation is observed.

  • Collection: The purified this compound will deposit as crystals on the cold finger. Continue the sublimation until no more material is observed to sublime.

  • Isolation: Turn off the heating and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with a dry, inert gas. Disassemble the apparatus in an inert atmosphere and scrape the purified crystals from the cold finger.

  • Characterization: Analyze the sublimed material to confirm its purity.

Visualizations

Recrystallization_Workflow A Crude Pr(O-i-Pr)3 B Dissolve in minimal hot anhydrous isopropanol A->B C Hot Filtration (if necessary) B->C Insoluble impurities present D Slow Cooling to Room Temp. B->D No insoluble impurities C->D E Further Cooling (-20 °C) D->E F Crystal Formation E->F G Isolate Crystals (Cannula Filtration) F->G H Wash with cold anhydrous isopropanol G->H I Dry under High Vacuum H->I J Pure Pr(O-i-Pr)3 Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Sublimation_Workflow cluster_apparatus Sublimation Apparatus cluster_isolation Isolation (Inert Atmosphere) A Load Crude Pr(O-i-Pr)3 B Assemble & Evacuate (<0.1 Torr) A->B C Cool Cold Finger B->C D Gently Heat Sample C->D E Sublimation Occurs D->E F Pure Product Deposits on Cold Finger E->F G Cool to Room Temp. F->G H Vent with Inert Gas G->H I Scrape Crystals from Cold Finger H->I J Pure Pr(O-i-Pr)3 Crystals I->J

References

Technical Support Center: Scaling Up Praseodymium(III) Isopropoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of praseodymium(III) isopropoxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the direct reaction of praseodymium metal with isopropanol (B130326) and the reaction of a praseodymium salt, such as praseodymium(III) chloride, with an isopropoxide source. The direct metal reaction often requires a catalyst, such as mercuric iodide or mercuric chloride, to initiate the reaction. The salt metathesis route offers an alternative that avoids the use of highly reactive praseodymium metal.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up include:

  • Initiation of the reaction: The reaction between praseodymium metal and isopropanol can be difficult to initiate, especially on a larger scale.

  • Heat management: The reaction can be exothermic, and efficient heat dissipation is crucial to maintain control and prevent side reactions.

  • Moisture and air sensitivity: this compound is highly sensitive to moisture and air, which can lead to the formation of praseodymium hydroxide (B78521) and other impurities.[1] Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents are critical.

  • Homogeneous mixing: Ensuring uniform mixing of the reactants, especially when dealing with solid praseodymium metal, becomes more challenging in larger reactors.

  • Product isolation and purification: Separating the product from unreacted starting materials and byproducts, followed by effective purification (e.g., recrystallization or sublimation) at a larger scale, requires careful optimization.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a yellow to green solid.[1] It is soluble in organic solvents and is known to be sensitive to moisture.[1]

Q4: What are the main applications of this compound?

A4: this compound is primarily used as a precursor for the synthesis of various praseodymium-containing materials, including ceramics and catalysts.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (Direct Metal Synthesis) 1. Praseodymium metal surface is passivated with an oxide layer. 2. Insufficient catalyst (e.g., mercuric iodide) or inactive catalyst. 3. Isopropanol is not sufficiently anhydrous.1. Activate the praseodymium metal turnings by treating them with a small amount of iodine or by mechanically abrading the surface under an inert atmosphere. 2. Ensure the catalyst is fresh and added in the correct proportion. Consider a different catalyst, such as a mixture of mercuric chloride and mercuric acetate.[2] 3. Dry the isopropanol over molecular sieves or by distillation from a suitable drying agent (e.g., magnesium turnings).
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification. 3. Side reactions due to the presence of moisture or air. 4. Sub-optimal stoichiometry of reactants.1. Increase the reaction time and/or temperature, monitoring the reaction progress by appropriate analytical methods. 2. Optimize the purification process. For recrystallization, ensure slow cooling to maximize crystal formation. For sublimation, ensure the vacuum is sufficiently high and the temperature gradient is optimal. 3. Strictly maintain inert and anhydrous conditions throughout the synthesis and workup. 4. Carefully control the stoichiometry of the reactants.
Product is off-color or appears impure 1. Contamination with praseodymium hydroxide/oxide due to exposure to air and moisture.[1] 2. Presence of unreacted starting materials. 3. Side products from reactions with impurities in the solvent or starting materials.1. Purify the product by recrystallization from hot, anhydrous isopropanol or by sublimation under high vacuum.[3] 2. Ensure the reaction goes to completion. If necessary, filter the reaction mixture to remove any unreacted metal. 3. Use high-purity, anhydrous solvents and starting materials.
Difficulty in filtering the final product 1. The product has a very fine particle size. 2. The product is gelatinous.1. Use a filter aid such as Celite. 2. This may indicate the presence of hydroxides. Ensure strictly anhydrous conditions. If the product is already formed, try dissolving it in a minimal amount of hot, anhydrous solvent and recrystallizing.

Experimental Protocols

Method 1: Synthesis from Praseodymium Metal

This method is adapted from a patented procedure and is suitable for laboratory-scale synthesis, with considerations for scaling up.[2]

Materials:

  • Praseodymium metal turnings (99.9% purity)

  • Anhydrous isopropyl alcohol (reagent grade, dried before use)

  • Mercuric iodide (catalyst)

  • Helium or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet.

  • Heating mantle

  • Schlenk line or glovebox for handling air-sensitive materials.

Procedure:

  • Under an inert atmosphere, charge the reaction flask with praseodymium metal turnings (e.g., 5 grams) and mercuric iodide (e.g., 5 milligrams).

  • Add anhydrous isopropyl alcohol (e.g., 300 mL).

  • With continuous stirring, heat the mixture to reflux (approximately 82°C).

  • Maintain the reflux for a period of 8-24 hours. The reaction time may need to be adjusted for larger scales.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture under an inert atmosphere to separate the product from any unreacted metal.

  • The product can be purified by recrystallization from hot isopropyl alcohol. Dissolve the crude product in a minimal amount of hot, anhydrous isopropanol and allow it to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration and dry under vacuum.

Quantitative Data (Example):

ReactantsCatalystReaction TimeTemperatureYieldReference
5g Pr, 300mL i-PrOH5mg HgI₂8 hours~82°C (Reflux)~75%[2]
5g Pr, 300mL i-PrOH5mg HgCl₂24 hours~82°C (Reflux)~20%[2]
Method 2: Synthesis from Praseodymium(III) Chloride (Salt Metathesis)

This method provides an alternative route using a praseodymium salt.

Materials:

  • Anhydrous praseodymium(III) chloride (PrCl₃)

  • Sodium isopropoxide (NaO-i-Pr) or Potassium isopropoxide (KO-i-Pr)

  • Anhydrous toluene (B28343) or other suitable non-coordinating solvent

  • Anhydrous isopropyl alcohol

Equipment:

  • Schlenk flask or three-neck round-bottom flask with a stirrer, condenser, and inert gas inlet.

  • Cannula for liquid transfer

  • Centrifuge (for larger scale) or filtration apparatus.

Procedure:

  • Under an inert atmosphere, suspend anhydrous praseodymium(III) chloride in anhydrous toluene.

  • In a separate flask, prepare a solution of sodium isopropoxide or potassium isopropoxide in a mixture of toluene and isopropanol.

  • Slowly add the isopropoxide solution to the praseodymium(III) chloride suspension with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Upon completion, the precipitated alkali metal chloride (NaCl or KCl) is removed by filtration or centrifugation.

  • The solvent is removed from the filtrate under vacuum to yield the crude this compound.

  • The product can be purified by recrystallization from a minimal amount of hot, anhydrous isopropanol or by sublimation.

Visualizations

Experimental Workflow: Synthesis from Praseodymium Metal

G Workflow for Pr(O-i-Pr)₃ Synthesis from Pr Metal cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_metal Activate Praseodymium Metal charge_reactants Charge Reactor with Pr, Catalyst, and i-PrOH under Inert Atmosphere prep_metal->charge_reactants prep_solvent Dry Isopropyl Alcohol prep_solvent->charge_reactants reflux Heat to Reflux with Stirring charge_reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Unreacted Metal cool->filter recrystallize Recrystallize from Hot i-PrOH filter->recrystallize dry Dry Product under Vacuum recrystallize->dry end Final Product: Pr(O-i-Pr)₃ dry->end start Start start->prep_metal start->prep_solvent

Caption: Workflow for the synthesis of this compound from praseodymium metal.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Yield low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss Product Loss During Workup low_yield->product_loss side_reactions Side Reactions low_yield->side_reactions sub_incomplete Increase Reaction Time/Temp incomplete_reaction->sub_incomplete sub_loss Optimize Purification product_loss->sub_loss sub_side Ensure Anhydrous/Inert Conditions side_reactions->sub_side

Caption: Common causes and solutions for low yield in this compound synthesis.

References

Technical Support Center: Praseodymium(III) Isopropoxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of praseodymium oxide nanoparticles from praseodymium(III) isopropoxide.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology and crystal structure of nanoparticles synthesized from this compound?

A1: Nanoparticles synthesized from this compound, followed by calcination, typically yield praseodymium oxide (Pr₆O₁₁) nanoparticles. These nanoparticles are often spherical or near-spherical and possess a cubic fluorite crystal structure.[1] The final morphology and crystallinity are highly dependent on the synthesis and post-synthesis (e.g., calcination) conditions.

Q2: What are the key stages in the sol-gel synthesis of praseodymium oxide nanoparticles from this compound?

A2: The sol-gel process for this synthesis generally involves three key stages:

  • Hydrolysis: The this compound precursor reacts with water, leading to the formation of praseodymium hydroxide (B78521) intermediates.

  • Condensation: The hydroxide intermediates undergo condensation reactions to form a three-dimensional praseodymium-oxo-hydroxide network, resulting in a gel.

  • Calcination: The gel is heat-treated at elevated temperatures to remove organic residues and induce crystallization, forming the final praseodymium oxide nanoparticles.

Q3: What characterization techniques are recommended for analyzing the synthesized praseodymium oxide nanoparticles?

A3: A comprehensive characterization of the synthesized nanoparticles should include:

  • X-ray Diffraction (XRD): To determine the crystal phase, structure, and average crystallite size.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the particle size, shape, morphology, and agglomeration state.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of particles in a suspension.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the removal of organic precursors after calcination.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of praseodymium oxide nanoparticles and provides potential solutions.

Issue Potential Cause Recommended Solution
Broad Particle Size Distribution (High Polydispersity) 1. Inhomogeneous mixing: Localized high concentrations of reactants can lead to uncontrolled nucleation and growth. 2. Fluctuations in reaction temperature: Inconsistent temperature control can affect the rates of hydrolysis and condensation. 3. Impure reagents: Impurities can act as unintended nucleation sites.1. Ensure vigorous and consistent stirring throughout the reaction. 2. Use a temperature-controlled reaction vessel (e.g., an oil bath) to maintain a stable temperature. 3. Use high-purity this compound, solvents, and other reagents.
Formation of Large Aggregates 1. Inadequate stabilization: Insufficient steric or electrostatic stabilization can lead to particle agglomeration. 2. High precursor concentration: Higher concentrations can favor rapid particle growth and aggregation.[2][3] 3. Inappropriate pH: The pH of the solution can influence surface charge and particle stability.[4][5][6][7] 4. Improper drying of the gel: Rapid or uneven drying can cause irreversible agglomeration.1. Introduce a suitable surfactant or capping agent (e.g., oleic acid, PVP) to the reaction mixture.[8][9] 2. Optimize the precursor concentration; lower concentrations often lead to smaller, more stable particles. 3. Adjust the pH of the reaction medium. For many metal oxide systems, a slightly acidic or basic pH can enhance stability, depending on the isoelectric point of the material.[5] 4. Employ a controlled drying method, such as freeze-drying or supercritical drying, to minimize aggregation.
Low Yield of Nanoparticles 1. Incomplete hydrolysis or condensation: Insufficient water or reaction time can lead to incomplete conversion of the precursor. 2. Loss of material during washing/centrifugation: Fine nanoparticles may be difficult to separate from the solvent.1. Ensure the correct molar ratio of water to the alkoxide precursor and allow for sufficient reaction time. 2. Optimize the centrifugation speed and duration. Consider using ultrafiltration for very small nanoparticles.
Desired Crystal Phase Not Obtained After Calcination 1. Incorrect calcination temperature or duration: The temperature and time of calcination are critical for phase formation.[10][11][12] 2. Atmosphere during calcination: The presence or absence of oxygen can influence the final oxide phase.1. Systematically vary the calcination temperature and duration to find the optimal conditions for the desired praseodymium oxide phase (Pr₆O₁₁ is typically formed in air at temperatures above 500 °C). 2. Ensure a controlled atmosphere during calcination (e.g., flowing air or an inert gas) as required for the target phase.

Data Presentation

The following tables summarize the expected influence of key experimental parameters on the final particle size of praseodymium oxide nanoparticles based on general principles of sol-gel synthesis.

Table 1: Effect of Precursor Concentration on Particle Size

Precursor Concentration (mol/L)Expected Average Particle Size (nm)Observations
Low (e.g., 0.01 - 0.05)SmallerFewer nucleation sites lead to the growth of smaller particles.
Medium (e.g., 0.05 - 0.1)IntermediateA balance between nucleation and growth rates.
High (e.g., > 0.1)LargerIncreased nucleation and growth rates can lead to larger particles and potential aggregation.[2][3]

Table 2: Effect of Reaction Temperature on Particle Size

Reaction Temperature (°C)Expected Average Particle Size (nm)Observations
Low (e.g., 20 - 30)LargerSlower nucleation rate relative to the growth rate can result in fewer, larger particles.
Medium (e.g., 40 - 60)SmallerIncreased nucleation rate leads to a larger number of smaller particles.
High (e.g., > 70)LargerAt higher temperatures, particle coarsening (Ostwald ripening) can dominate, leading to an increase in average particle size.[13]

Table 3: Effect of Calcination Temperature on Crystallite Size

Calcination Temperature (°C)Expected Average Crystallite Size (nm)Observations
400 - 500SmallInitial crystallization with small crystallite sizes.
500 - 700MediumCrystal growth and improved crystallinity.[10]
> 700LargeSignificant crystal growth and potential sintering of particles.[11]

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of Praseodymium Oxide Nanoparticles

This protocol provides a representative method for the synthesis of praseodymium oxide nanoparticles. Researchers should optimize these parameters based on their specific equipment and desired nanoparticle characteristics.

  • Preparation of Precursor Solution:

    • Dissolve a specific amount of this compound in a dry alcohol solvent (e.g., isopropanol (B130326) or ethanol) under an inert atmosphere (e.g., nitrogen or argon) to achieve the desired precursor concentration (e.g., 0.1 M).

    • Stir the solution vigorously until the precursor is completely dissolved.

  • Hydrolysis:

    • Prepare a solution of deionized water in the same alcohol solvent. The molar ratio of water to the praseodymium precursor is a critical parameter to control (e.g., start with a ratio of 4:1).

    • Add the water/alcohol solution dropwise to the this compound solution while maintaining vigorous stirring.

    • A catalyst, either acidic (e.g., nitric acid) or basic (e.g., ammonia), can be added to the water/alcohol solution to control the pH and influence the hydrolysis and condensation rates.[4][7]

  • Gelation:

    • Continue stirring the solution at a constant temperature (e.g., 50 °C) for several hours until a transparent gel is formed. The time required for gelation will depend on the specific reaction conditions.

  • Aging:

    • Age the gel at room temperature for 24-48 hours. During aging, the polycondensation reactions continue, strengthening the gel network.

  • Drying:

    • Dry the aged gel to remove the solvent. For smaller, less agglomerated particles, supercritical drying or freeze-drying is recommended. Alternatively, the gel can be dried in an oven at a low temperature (e.g., 80-100 °C).

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace with a controlled atmosphere (typically in air for praseodymium oxide). The temperature should be ramped up slowly (e.g., 5 °C/min) to the desired final temperature (e.g., 600 °C) and held for a specific duration (e.g., 2-4 hours).[10]

Visualizations

Experimental_Workflow Experimental Workflow for Praseodymium Oxide Nanoparticle Synthesis cluster_prep Solution Preparation cluster_synthesis Sol-Gel Synthesis cluster_post Post-Synthesis Processing cluster_char Characterization A Dissolve Pr(III) Isopropoxide in Alcohol C Dropwise Addition & Hydrolysis A->C B Prepare Water/Alcohol Solution (with optional catalyst) B->C D Gelation (Stirring at constant T) C->D E Aging D->E F Drying (e.g., Freeze-drying) E->F G Grinding F->G H Calcination G->H I Praseodymium Oxide Nanoparticles H->I J XRD, TEM, SEM, DLS, BET, FTIR I->J

Caption: A flowchart illustrating the key steps in the sol-gel synthesis and characterization of praseodymium oxide nanoparticles.

Factors_Influencing_Particle_Size Factors Influencing Nanoparticle Size in Sol-Gel Synthesis cluster_params Synthesis Parameters cluster_post_params Post-Synthesis Parameters center Nanoparticle Size precursor Precursor Concentration precursor->center temp Reaction Temperature temp->center ph pH ph->center solvent Solvent Type solvent->center surfactant Surfactant/ Capping Agent surfactant->center calc_temp Calcination Temperature calc_temp->center calc_time Calcination Time calc_time->center

Caption: A diagram showing the key parameters that influence the final particle size of nanoparticles synthesized via the sol-gel method.

References

Technical Support Center: Praseodymium(III) Isopropoxide Thermal Decomposition Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of praseodymium(III) isopropoxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected final product of the thermal decomposition of this compound?

The final product of the thermal decomposition of this compound in an oxygen-containing atmosphere is typically praseodymium(III,IV) oxide, which has the chemical formula Pr₆O₁₁.[1][2] This is the most stable oxide of praseodymium under ambient conditions. The resulting oxide is usually a dark brown or black powder.

Q2: At what temperature does this compound decompose?

Q3: What are the expected gaseous byproducts of the decomposition?

The thermal decomposition of the isopropoxide ligands is expected to produce a mixture of volatile organic compounds. Based on studies of similar metal isopropoxides, the primary gaseous byproducts are likely to be propene and isopropanol (B130326). At higher temperatures, further decomposition and oxidation of these organic fragments can lead to the formation of acetone, carbon dioxide, and water.

Q4: How can I confirm the identity and purity of my final praseodymium oxide product?

Several analytical techniques are essential for characterizing the final product:

  • X-ray Diffraction (XRD): This is the primary method to confirm the crystalline phase of the final product. The diffraction pattern should match the standard pattern for cubic Pr₆O₁₁.[3][4]

  • Scanning Electron Microscopy (SEM): SEM analysis provides information on the morphology, particle size, and degree of agglomeration of the oxide powder.

  • Thermogravimetric Analysis (TGA): A TGA of the final product can confirm its thermal stability. A stable baseline with no significant mass loss up to high temperatures indicates the complete conversion of the precursor.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the absence of organic residues from the isopropoxide precursor in the final oxide product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is not the expected color (e.g., grayish or contains black specs). Incomplete combustion of organic byproducts.Increase the calcination temperature or duration. Ensure an adequate flow of air or oxygen during the thermal decomposition process.
XRD pattern shows broad peaks or amorphous character. Insufficient calcination temperature or time, leading to poor crystallinity.Increase the calcination temperature and/or the holding time at the final temperature to promote crystal growth.
XRD pattern shows unexpected peaks. Contamination of the precursor or incomplete reaction. Presence of intermediate phases like praseodymium oxycarbonate.Ensure the purity of the starting this compound. Review the synthesis and handling procedures to avoid contamination. Calcine at a sufficiently high temperature to ensure complete conversion to the oxide.
SEM analysis reveals highly agglomerated particles. High calcination temperatures can lead to sintering and particle growth.Optimize the heating rate and calcination temperature. A lower temperature for a longer duration may reduce agglomeration.
TGA of the final product shows significant mass loss. Incomplete decomposition of the precursor, with residual organic or hydroxide (B78521) components.Repeat the calcination step at a higher temperature or for a longer period. Ensure a sufficient oxygen supply during decomposition.
Synthesis of this compound yields a wet or discolored product. This compound is highly sensitive to moisture and air.All synthesis and handling steps must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6][7][8][9] Ensure all solvents and reagents are rigorously dried before use.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is based on general methods for synthesizing lanthanide alkoxides and should be performed by trained personnel using appropriate air-sensitive techniques.

Materials:

  • Praseodymium metal turnings

  • Anhydrous isopropanol

  • Mercuric chloride (catalyst)

  • Dry, oxygen-free argon or nitrogen

  • Schlenk flask and condenser

Procedure:

  • Under an inert atmosphere, add praseodymium metal turnings and a catalytic amount of mercuric chloride to a Schlenk flask.

  • Add anhydrous isopropanol to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the praseodymium metal.

  • After the reaction is complete, the solution is cooled, and the excess solid is allowed to settle.

  • The supernatant containing the this compound is carefully cannulated to another Schlenk flask.

  • The solvent is removed under vacuum to yield the solid this compound.

Thermal Decomposition and Product Analysis Workflow

G cluster_synthesis Synthesis cluster_decomposition Thermal Decomposition cluster_analysis Product Analysis s1 This compound Synthesis td1 TGA/DSC Analysis (Determine Decomposition Temperatures) s1->td1 Sample for Thermal Analysis td2 Furnace Calcination (Bulk Material Preparation) s1->td2 Bulk Precursor a1 XRD (Phase Identification) td2->a1 Final Product a2 SEM (Morphology) td2->a2 a3 FTIR (Residual Organics) td2->a3 G A Pr(O-i-Pr)3 (Precursor) B Intermediate (Amorphous Pr-O-C) A->B Heat (200-400°C) D Gaseous Byproducts (Propene, Isopropanol, CO2, H2O) A->D C Pr6O11 (Final Product) B->C Heat (>400°C, O2) B->D

References

Praseodymium(III) isopropoxide moisture sensitivity handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and using praseodymium(III) isopropoxide, a highly moisture-sensitive organometallic compound. Adherence to proper handling techniques is critical to ensure experimental success and maintain the integrity of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound, with the chemical formula Pr(OCH(CH₃)₂)₃, is a rare-earth metal alkoxide. It is a highly reactive compound where the praseodymium metal center is susceptible to nucleophilic attack by water molecules. This reaction, known as hydrolysis, leads to the decomposition of the isopropoxide and the formation of praseodymium hydroxide (B78521) and isopropanol.[1] This reactivity is characteristic of many metal alkoxides and necessitates handling under strictly anhydrous conditions.

Q2: What are the visible signs of decomposition of this compound?

Fresh, pure this compound is typically a yellow to green solid.[1] Upon exposure to moisture, it will hydrolyze, which may lead to a change in color and consistency. The formation of white solid praseodymium hydroxide is a common indicator of decomposition. If you observe a significant deviation from the expected appearance or if the material becomes clumpy and less soluble in organic solvents, it has likely been compromised by moisture.

Q3: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound must be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is also recommended to store it at low temperatures, for instance, in a freezer, to minimize any potential thermal degradation. The primary goal is to protect it from both moisture and air.[2]

Q4: What level of atmospheric control is necessary when handling this compound?

For optimal results, this compound should be handled in a glovebox with a controlled inert atmosphere. The moisture and oxygen levels in the glovebox should be kept as low as possible, ideally below 1 part per million (ppm). If a glovebox is not available, manipulations can be performed using Schlenk line techniques, which allow for the use of an inert gas manifold to exclude air and moisture.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: My reaction with this compound failed or gave a very low yield.

  • Possible Cause 1: Reagent Decomposition. The most common reason for reaction failure is the decomposition of the this compound due to moisture contamination.

    • Solution: Ensure that your starting material is pure and has been properly stored. Before use, visually inspect the compound for any signs of decomposition.

  • Possible Cause 2: Contaminated Solvents or Reagents. Residual moisture in your solvents or other reagents can rapidly decompose the this compound.

    • Solution: Always use freshly dried and degassed solvents. Ensure all other reagents are anhydrous. It is good practice to dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system) and to degas them by freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Possible Cause 3: Improper Reaction Setup. Leaks in your reaction setup can introduce atmospheric moisture and oxygen.

    • Solution: Carefully assemble your glassware and ensure all joints are well-sealed. If using a Schlenk line, perform several vacuum/inert gas cycles to remove adsorbed moisture from the glassware. A slight positive pressure of inert gas should be maintained throughout the reaction.

Issue 2: I observe the formation of a precipitate in my reaction mixture immediately after adding the this compound solution.

  • Possible Cause: This is a strong indication of rapid hydrolysis. The precipitate is likely praseodymium hydroxide.

    • Solution: This points to a significant source of moisture. Re-evaluate the dryness of your solvent, the other reagents, and your reaction glassware. If transferring the this compound as a solution, ensure the solvent used for the solution is rigorously dried.

Issue 3: My NMR spectrum of the reaction mixture is complex and does not show the expected product peaks.

  • Possible Cause 1: Presence of Multiple Species. If the this compound has partially hydrolyzed, you may have a mixture of the starting material, the desired product, and various praseodymium-containing byproducts in your reaction mixture. Praseodymium(III) is paramagnetic, which can lead to significant broadening and shifting of NMR signals, making the spectrum difficult to interpret.

    • Solution: Try to isolate the product from the praseodymium-containing species before NMR analysis. This can sometimes be achieved by aqueous work-up (if your product is stable to water) followed by extraction and chromatography.

  • Possible Cause 2: Paramagnetic Effects. The paramagnetic nature of the Pr(III) ion can significantly affect the NMR spectrum of your product if it remains coordinated.

    • Solution: Consider using other analytical techniques for characterization, such as mass spectrometry or elemental analysis, which are not affected by paramagnetism in the same way.

Quantitative Data Summary

While specific quantitative data on the moisture sensitivity of this compound is scarce in the literature, the following table provides general guidelines for handling highly moisture-sensitive organometallic compounds. These values should be considered as upper limits for maintaining the integrity of the reagent.

ParameterRecommended LevelNotes
Glovebox Atmosphere
Moisture Content< 1 ppmEssential for preventing hydrolysis.
Oxygen Content< 1 ppmWhile primarily moisture-sensitive, minimizing oxygen is also good practice.
Solvents
Water Content< 10 ppmUse of anhydrous grade solvents is highly recommended.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound in a Glovebox

  • Preparation: Ensure the glovebox has a stable inert atmosphere with moisture and oxygen levels below 1 ppm. All glassware, spatulas, and syringes should be oven-dried at a minimum of 120°C for several hours and then cooled in the glovebox antechamber before being brought into the main chamber.

  • Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.

  • Dispensing: Weigh the desired amount of the solid compound in a tared vial directly in the glovebox.

  • Dissolution: If a solution is required, add the desired amount of anhydrous solvent to the vial containing the solid and stir until dissolved.

  • Transfer: Use a clean, dry syringe or cannula to transfer the solution to the reaction flask.

Protocol 2: Setting up a Reaction Using Schlenk Line Technique

  • Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., dropping funnel). Heat the entire setup with a heat gun under high vacuum to remove adsorbed moisture. Allow the glassware to cool to room temperature under vacuum.

  • Inert Atmosphere: Fill the apparatus with a high-purity inert gas (argon or nitrogen). Repeat the vacuum/inert gas cycle at least three times.

  • Solvent Transfer: Transfer anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.

  • Reagent Transfer: In a separate Schlenk flask, prepare a solution of this compound in anhydrous, degassed solvent under an inert atmosphere. Transfer this solution to the reaction flask via a cannula. Alternatively, if adding the solid directly, do so under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored with an oil bubbler.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Dry_Glassware Dry Glassware (Oven/Heat Gun) Inert_Atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) Dry_Glassware->Inert_Atmosphere Dry_Solvents Dry/Degas Solvents Reaction_Setup Reaction Setup Dry_Solvents->Reaction_Setup Weigh_Pr_Isopropoxide Weigh Pr(O-i-Pr)₃ Inert_Atmosphere->Weigh_Pr_Isopropoxide Prepare_Solution Prepare Solution Weigh_Pr_Isopropoxide->Prepare_Solution Prepare_Solution->Reaction_Setup Cannula/Syringe Transfer Monitoring Monitoring Reaction_Setup->Monitoring

Caption: Experimental workflow for handling this compound.

troubleshooting_logic Start Reaction Failure or Low Yield Check_Reagent Inspect Pr(O-i-Pr)₃ for decomposition Start->Check_Reagent Check_Solvents Verify solvent/reagent dryness Check_Reagent->Check_Solvents No Decomposed Decomposed Check_Reagent->Decomposed Yes Check_Setup Check for leaks in reaction setup Check_Solvents->Check_Setup No Wet_Solvents Moisture in solvents/reagents Check_Solvents->Wet_Solvents Yes Leak Atmospheric leak Check_Setup->Leak Yes Success Likely Cause Identified Check_Setup->Success No (Re-evaluate reaction conditions) Decomposed->Success Wet_Solvents->Success Leak->Success

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Stabilizing Praseodymium(III) Isopropoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Praseodymium(III) isopropoxide [Pr(O-i-Pr)₃] solutions.

Troubleshooting Guide

Encountering issues with your this compound solutions? This guide addresses common problems and provides step-by-step solutions.

Problem Potential Cause Recommended Action
Solution appears cloudy or contains a precipitate immediately after preparation. 1. Hydrolysis: The solvent or glassware was not rigorously dried, leading to the reaction of Pr(O-i-Pr)₃ with water to form insoluble praseodymium hydroxide (B78521).[1] 2. Low Solubility: The concentration of Pr(O-i-Pr)₃ exceeds its solubility limit in the chosen solvent.1. Ensure all solvents are anhydrous and handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Dry glassware in an oven at >120°C for several hours and cool under vacuum or in a desiccator before use. 2. Attempt to dissolve the solid in a larger volume of the solvent or gently warm the solution. If solubility remains an issue, consider a different anhydrous solvent.
A clear solution becomes cloudy or forms a precipitate over time. Slow Hydrolysis/Reaction: Gradual exposure to atmospheric moisture or reactive impurities in the solvent is causing decomposition.Store the solution under a dry, inert atmosphere (e.g., nitrogen or argon). Use a well-sealed container, preferably with a septum for withdrawing aliquots without exposing the bulk solution to air. Adding a small amount of anhydrous isopropanol (B130326) (the parent alcohol) can help shift the equilibrium away from hydrolysis.
The solution changes color (e.g., from pale green to brownish). Oxidation or Decomposition: The praseodymium(III) center may be undergoing oxidation, or the isopropoxide ligands may be decomposing. This can be initiated by impurities or exposure to air and light.Ensure the solution is stored in an amber vial or protected from light. Use high-purity, peroxide-free solvents. If oxidation is suspected, ensure all handling is performed under strictly anaerobic conditions.
Inconsistent experimental results or low yield in subsequent reactions. Degradation of Precursor: The Pr(O-i-Pr)₃ has partially decomposed, reducing the concentration of the active species in solution.Before use, it is advisable to check the quality of the solution, especially if it has been stored for an extended period. This can be done qualitatively by visual inspection or quantitatively through techniques like titration to determine the active alkoxide concentration.

Troubleshooting Workflow for Unstable Pr(O-i-Pr)₃ Solutions

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Further Stabilization cluster_4 Outcome start Unstable Solution (Precipitate, Color Change) check_atmosphere Inert Atmosphere? start->check_atmosphere check_solvent Anhydrous Solvent? check_atmosphere->check_solvent Yes use_glovebox Use Glovebox/ Schlenk Line check_atmosphere->use_glovebox No check_glassware Dry Glassware? check_solvent->check_glassware Yes dry_solvent Dry Solvent (e.g., over mol. sieves) check_solvent->dry_solvent No dry_glassware Oven-Dry Glassware (>120°C) check_glassware->dry_glassware No add_isopropanol Add Excess Anhydrous Isopropanol check_glassware->add_isopropanol Yes use_glovebox->check_solvent dry_solvent->check_glassware dry_glassware->add_isopropanol store_properly Store in Dark, Cold, Inert Atmosphere add_isopropanol->store_properly stable_solution Stable Solution store_properly->stable_solution

Caption: A flowchart for troubleshooting common issues with Pr(O-i-Pr)₃ solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound solutions?

A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture.[1] Trace amounts of water in the solvent, on the glassware, or from the atmosphere can react with the isopropoxide to form praseodymium hydroxides and isopropanol, leading to precipitation and loss of reactivity.

Q2: What are the ideal solvents for preparing this compound solutions?

A2: this compound is generally soluble in organic solvents.[1] The parent alcohol, anhydrous isopropanol, is a good choice as it can help prevent hydrolysis by shifting the equilibrium. Other suitable solvents include anhydrous hydrocarbons (e.g., toluene) and ethers (e.g., tetrahydrofuran, THF). The choice of solvent may depend on the downstream application. It is crucial that any solvent used is rigorously dried and deoxygenated.

Qualitative Solubility of this compound

Solvent Solubility Notes
IsopropanolSolubleRecommended for stability, as it is the parent alcohol.
TolueneSolubleA common non-coordinating solvent. Must be anhydrous.
Tetrahydrofuran (THF)SolubleA common coordinating solvent. Must be anhydrous and peroxide-free.
WaterInsolubleReacts to form praseodymium hydroxide.

Q3: How should I store my this compound solutions?

A3: Solutions should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably with a septum cap to allow for the removal of aliquots without exposing the bulk solution to air. For long-term storage, it is recommended to store the solutions in a dark environment, such as an amber glass bottle, and at reduced temperatures (e.g., in a refrigerator within a desiccator).

Q4: Can I visually inspect the quality of my solution?

A4: Visual inspection is the first step in assessing solution quality. A high-quality solution of this compound should be a clear, pale green liquid, free of any precipitates or cloudiness. Any deviation from this appearance suggests potential degradation.

Q5: What analytical techniques can be used to monitor the stability of the solution?

A5: Several techniques can be employed to monitor the stability and concentration of your solution:

  • FT-IR Spectroscopy: The appearance of a broad peak around 3200-3600 cm⁻¹, characteristic of O-H stretching, can indicate the presence of hydrolysis products (praseodymium hydroxide and isopropanol).

  • NMR Spectroscopy: ¹H NMR can be used to monitor the formation of free isopropanol as a result of hydrolysis.

  • Karl Fischer Titration: This is a standard method to quantify the water content in your solvent or solution, which is a critical parameter for stability.[2][3][4][5]

  • UV-Vis Spectroscopy: Changes in the absorption spectrum may indicate the formation of different praseodymium species due to degradation.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of lanthanide isopropoxides.

Materials:

  • Praseodymium metal turnings (99.9% purity)

  • Anhydrous isopropanol

  • Mercuric iodide (HgI₂) or Mercuric chloride (HgCl₂) as a catalyst

Procedure:

  • All glassware must be oven-dried and cooled under an inert atmosphere. The entire reaction should be carried out under a dry, inert atmosphere (e.g., helium or argon) using Schlenk line techniques.

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add praseodymium metal turnings.

  • Add a catalytic amount of mercuric iodide or mercuric chloride to the flask.

  • Add anhydrous isopropanol in a stoichiometric amount relative to the praseodymium metal.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Continue refluxing for several hours (e.g., 8 hours) until the praseodymium metal has completely reacted.

  • Cool the reaction mixture to room temperature and filter it under inert atmosphere to remove any unreacted solids.

  • The crude product can be purified by recrystallization from hot anhydrous isopropanol. Dissolve the product in a minimum amount of hot isopropanol, and then cool the solution to induce crystallization of the purified Pr(O-i-Pr)₃.

  • Isolate the purified crystals by filtration and dry under vacuum.

Workflow for Synthesis of Pr(O-i-Pr)₃

G start Start add_reactants Add Pr metal, catalyst, and anhydrous isopropanol to flask under inert gas start->add_reactants reflux Heat to reflux (~82°C) with stirring for 8h add_reactants->reflux cool_filter Cool to RT and filter under inert atmosphere reflux->cool_filter recrystallize Recrystallize from hot anhydrous isopropanol cool_filter->recrystallize isolate_dry Isolate crystals and dry under vacuum recrystallize->isolate_dry end Pure Pr(O-i-Pr)₃ Solid isolate_dry->end G Pr_isopropoxide Pr(O-i-Pr)₃ (Soluble) Intermediate Pr(OH)(O-i-Pr)₂ + i-PrOH Pr_isopropoxide->Intermediate + H₂O H2O H₂O (Moisture) H2O->Intermediate Pr_hydroxide Pr(OH)₃ (Insoluble Precipitate) Intermediate->Pr_hydroxide + 2 H₂O

References

Praseodymium(III) Isopropoxide: Technical Support Center for CVD/ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful delivery of Praseodymium(III) isopropoxide [Pr(O-i-Pr)₃] as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Pr(OC₃H₇)₃) is a metal-organic precursor used to deposit thin films of praseodymium oxide (e.g., Pr₂O₃, Pr₆O₁₁) or praseodymium-containing complex oxides via CVD and ALD. These films are investigated for applications as high-κ dielectrics in microelectronics, catalysts, and optical coatings.

Q2: What are the key properties of this precursor I should be aware of?

Pr(O-i-Pr)₃ is a solid material that is highly sensitive to moisture and air.[1][2] Its successful use depends on its volatility and thermal stability. Key characteristics include its ability to be sublimated under vacuum at elevated temperatures for vapor delivery.[3][4][5] Like many metal alkoxides, it requires careful temperature control to achieve consistent vapor pressure without causing premature thermal decomposition.[6]

Q3: How should I store this compound?

This precursor must be stored in an inert atmosphere, such as in a nitrogen or argon-filled glovebox, to prevent reaction with air and moisture.[1][7] The container should be sealed tightly and stored away from heat and light sources to maintain its chemical integrity.[1] Hydrolysis from atmospheric moisture will lead to the formation of non-volatile praseodymium hydroxide (B78521) and isopropanol, rendering the precursor unsuitable for vapor deposition.[2]

Q4: What is the ideal "ALD window" for this precursor?

The ideal ALD temperature window, where self-limiting, layer-by-layer growth occurs, must be determined experimentally for each specific process and reactor configuration.[8] It is the temperature range where the substrate is hot enough to drive the surface reactions to completion but cool enough to prevent thermal decomposition of the precursor itself.[9] For initial experiments, a temperature range should be screened while monitoring the growth per cycle (GPC).

Precursor Properties and Deposition Parameters

Quantitative data for this compound is not extensively published. The following tables summarize available data and provide typical starting parameters for process development.

Table 1: Physical and Chemical Properties of this compound

PropertyValue / DescriptionCitation
Chemical Formula C₉H₂₁O₃Pr[2]
Molecular Weight 318.17 g/mol [2]
Appearance Yellow to green solid[2]
Sublimation Point 175 °C at 0.04 mmHg (5.3 Pa)[3][5]
Solubility Soluble in organic solvents[2]
Sensitivity Air and moisture sensitive[1][2]

Table 2: Typical Starting Parameters for CVD/ALD Process Development

These are suggested starting points and require optimization for any specific system.

ParameterTypical RangeNotes
Bubbler/Source Temperature 160 - 190 °CMust be high enough for adequate vapor pressure but below the decomposition temperature. Precise control is critical for stable delivery.[8]
Delivery Line Temperature 170 - 200 °CShould be kept 10-20°C higher than the bubbler to prevent precursor condensation in the lines.[7]
Substrate Temperature (ALD Window) 250 - 350 °C (Est.)This range is an estimate and must be determined experimentally by performing saturation curve studies.[8]
Carrier Gas (Ar or N₂) Flow Rate 20 - 100 sccmDependent on reactor geometry and desired precursor partial pressure.
Co-reactant (for Oxide films) H₂O, O₃, O₂ plasmaWater is a common co-reactant for thermal ALD of oxides.[9]
Pulse/Purge Times (ALD) 0.5 - 5 s / 5 - 20 sMust be optimized to ensure full surface saturation and complete purging of reactants and byproducts.[9]

Experimental Protocols

Protocol 1: Handling and Loading the Precursor into a Bubbler

Objective: To safely transfer the air-sensitive Pr(O-i-Pr)₃ powder from its storage container to a CVD/ALD bubbler (vapor delivery vessel) without exposure to ambient atmosphere.

Required Equipment:

  • Inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O)

  • This compound in its original container

  • CVD/ALD bubbler, clean and oven-dried

  • Spatula, weighing paper/boat

  • Tools for assembling the bubbler

  • Vacuum grease (if applicable for bubbler seals)

Procedure:

  • Preparation: Transfer the sealed precursor container, the disassembled and thoroughly dried bubbler, and all necessary tools into the glovebox antechamber. Cycle the antechamber as per the glovebox operating procedure to evacuate ambient air and refill with inert gas.

  • Transfer: Once inside the main glovebox chamber, allow all items to reach thermal equilibrium with the glovebox atmosphere.

  • Weighing: Carefully open the precursor container. Using a clean spatula, weigh the desired amount of Pr(O-i-Pr)₃ powder onto a weighing boat.

  • Loading: Transfer the weighed powder into the main body of the bubbler. Ensure no powder contaminates the sealing surfaces.

  • Assembly: Carefully assemble the bubbler, ensuring all seals and fittings are correctly seated. If using VCR or Swagelok fittings, tighten them according to the manufacturer's specifications. If using greased joints, apply a minimal, uniform layer of vacuum grease.

  • Sealing: Close the inlet and outlet valves of the bubbler.

  • Removal: The fully assembled and sealed bubbler can now be safely removed from the glovebox through the antechamber.

Troubleshooting Guide

Problem 1: Low or No Film Growth

Potential CauseTroubleshooting Step
Insufficient Precursor Vapor Pressure Verify the bubbler temperature is set correctly and is stable. Increase the temperature in small increments (5°C), ensuring it does not exceed the precursor's decomposition temperature.[8]
Clogged Delivery Lines Check that all delivery lines from the bubbler to the chamber are heated to a temperature higher than the bubbler to prevent condensation.[7] Perform a system bake-out if necessary.
Carrier Gas Flow Issue Confirm the carrier gas (e.g., Argon, Nitrogen) is flowing through the bubbler at the set rate. Check mass flow controller (MFC) functionality.
Precursor Depletion The bubbler may be empty. Check records or carefully weigh the bubbler (after cooling and purging) to confirm.
Incorrect Substrate Temperature If the temperature is too low, the surface reaction may not have enough energy to proceed. If it's too high (above the ALD window), desorption may be faster than deposition.[9]

Problem 2: Poor Film Uniformity

Potential CauseTroubleshooting Step
Inconsistent Precursor Delivery Fluctuations in bubbler temperature or carrier gas flow can cause unstable precursor flux.[10] Verify the stability of your temperature and flow controllers.
Condensation in Delivery Lines Cold spots in the gas lines will cause the precursor to condense and re-evaporate, leading to pressure fluctuations. Ensure uniform heating of all lines.
Parasitic CVD Reactions In ALD, if purge times are too short, precursor and co-reactant pulses can overlap, leading to gas-phase reactions and non-uniform deposition.[9] Increase purge times.
Reactor Flow Dynamics The flow pattern within the reaction chamber may be non-ideal. Consult your system's manual or consider flow simulations if the problem persists.

Problem 3: High Film Contamination (e.g., Carbon)

Potential CauseTroubleshooting Step
Incomplete Ligand Removal The surface reactions are not going to completion. In ALD, increase the co-reactant pulse time and/or the substrate temperature. In CVD, adjust the reactant gas ratios.
Precursor Decomposition If the bubbler or substrate temperature is too high, the isopropoxide precursor can decompose, incorporating carbon fragments into the film.[6] Reduce the temperature of the overheated component.
System Leak A leak in the system can introduce atmospheric contaminants. Perform a leak check on the reactor and gas lines.

Visualizations

Experimental Workflow

G cluster_prep Glovebox Preparation cluster_system Deposition System Load_Precursor Load Pr(O-i-Pr)₃ into Bubbler Bubbler Precursor Bubbler Load_Precursor->Bubbler Install on System Lines Heated Delivery Lines Bubbler->Lines Precursor Vapor Out MFC Carrier Gas (MFC) MFC->Bubbler Carrier Gas In Chamber Reaction Chamber (Substrate) Lines->Chamber Pump Vacuum Pump Chamber->Pump Exhaust

Caption: Workflow for Pr(O-i-Pr)₃ precursor handling and delivery.

Troubleshooting Logic

G Problem Low Film Growth Rate Cause1 Precursor Delivery Issue Problem->Cause1 Cause2 Reaction Condition Issue Problem->Cause2 Cause3 System Hardware Issue Problem->Cause3 CheckTemp Verify Bubbler Temp Cause1->CheckTemp CheckFlow Check Carrier Gas Flow Cause1->CheckFlow CheckLines Inspect Heated Lines for Condensation Cause1->CheckLines CheckSubstrateT Optimize Substrate Temperature Cause2->CheckSubstrateT CheckPulse Increase ALD Pulse/Purge Times Cause2->CheckPulse LeakCheck Perform System Leak Check Cause3->LeakCheck CheckMFC Verify MFC Functionality Cause3->CheckMFC

Caption: Troubleshooting flowchart for low film growth rate issues.

References

Technical Support Center: Achieving Uniform Coatings with Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform coatings using Praseodymium(III) isopropoxide. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and deposition of this compound coatings.

Problem: My this compound solution is cloudy or has precipitates.

  • Question: Why is my precursor solution not clear, and what can I do to fix it?

  • Answer: Cloudiness or precipitation in your this compound solution is most commonly due to premature hydrolysis and condensation reactions. This compound is highly sensitive to moisture.[1] The isopropoxide groups can react with water from the atmosphere or solvents to form insoluble praseodymium hydroxide.[1]

    Solutions:

    • Work in an inert atmosphere: Handle the solid this compound and prepare the solution inside a glovebox with low moisture and oxygen levels.

    • Use dry solvents: Ensure all solvents are thoroughly dried using appropriate methods, such as distillation over a drying agent or by using commercially available anhydrous solvents.

    • Utilize chelating agents: The addition of a chelating agent, such as acetylacetone (B45752) (acac), can stabilize the praseodymium precursor. The chelating agent can replace some of the isopropoxide ligands, forming a more stable complex that is less susceptible to rapid hydrolysis.[2][3]

    • Controlled hydrolysis: If a sol-gel process is intended, the addition of water must be carefully controlled. This is often done by adding a mixture of water and a mutual solvent (like isopropanol) dropwise to the alkoxide solution while stirring vigorously.

Problem: The coating is non-uniform, with streaks or a "coffee ring" effect.

  • Question: How can I improve the uniformity of my spin-coated film?

  • Answer: Non-uniformity in spin-coated films can result from several factors related to the solution properties and the spin coating parameters.

    Solutions:

    • Optimize solution viscosity: A solution that is too viscous may not spread evenly, while a solution with very low viscosity can lead to dewetting. Adjust the concentration of the this compound in the solvent to achieve an optimal viscosity.

    • Spin speed and acceleration: A common technique is to use a two-stage spin process. The first stage uses a lower speed to allow the solution to spread across the substrate, followed by a second, higher-speed stage to thin the film to the desired thickness.[4][5] Experiment with different spin speeds and acceleration rates to find the optimal conditions for your specific solution and substrate.

    • Dispensing technique: Dispense the solution onto the center of the substrate before starting the rotation (static dispense) or while the substrate is spinning at a low speed (dynamic dispense).[6] Ensure a consistent and bubble-free dispense.

    • Substrate cleaning: The substrate must be impeccably clean to ensure proper wetting by the solution. Any organic residues or particulates can act as nucleation sites for defects. A thorough cleaning procedure involving sonication in a series of solvents (e.g., acetone, isopropanol) followed by a surface treatment (e.g., oxygen plasma or UV-ozone) is recommended.

Problem: The coating cracks or peels off after drying or annealing.

  • Question: What causes the film to crack or delaminate, and how can I prevent it?

  • Answer: Cracking and peeling are typically caused by stress within the film, which can arise from shrinkage during drying and annealing, or from a mismatch in the thermal expansion coefficients between the film and the substrate.[7]

    Solutions:

    • Control film thickness: Thicker films are more prone to cracking. If a thick coating is required, it is often better to apply multiple thin layers, with a drying or low-temperature annealing step in between each layer.

    • Optimize annealing process: A slow heating and cooling rate during annealing can help to relieve stress in the film. A rapid temperature change can induce thermal shock and lead to cracking.

    • Choice of solvent: Solvents with lower vapor pressures can lead to slower drying, which can reduce stress.

    • Atmosphere control: Annealing in a controlled atmosphere (e.g., oxygen, argon, or vacuum) can influence the final film properties and stress levels.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of?

A1: this compound is a solid, typically green in appearance, and is sensitive to moisture.[10] Its chemical formula is Pr(OCH(CH₃)₂)₃. The isopropoxide ligands make it soluble in many organic solvents, which is advantageous for solution-based deposition techniques. However, this also makes it highly susceptible to hydrolysis, which is the primary challenge in its use for creating uniform coatings.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: Anhydrous alcohols, such as isopropanol (B130326) or ethanol, are commonly used solvents. It is crucial that the solvent is as dry as possible to prevent premature hydrolysis of the precursor. Other organic solvents may also be used, but their compatibility and the stability of the resulting solution should be tested.

Q3: What is the purpose of a chelating agent in the precursor solution?

A3: A chelating agent, such as acetylacetone (acac), is used to stabilize the this compound precursor in the solution. It reacts with the precursor to form a more stable complex, which moderates the hydrolysis and condensation rates.[2][3] This controlled reactivity helps to prevent the formation of precipitates and allows for the formation of a more uniform gel network, which is essential for a high-quality coating.

Q4: How does the spin speed affect the thickness of the coating?

A4: The final thickness of a spin-coated film is inversely proportional to the square root of the spin speed.[1] Therefore, increasing the spin speed will result in a thinner film. This relationship allows for the precise control of the film thickness by adjusting the rotational speed of the spin coater.

Q5: What are typical annealing temperatures for converting the isopropoxide precursor to a praseodymium oxide film?

A5: The annealing temperature required to convert the praseodymium isopropoxide-derived gel into a dense praseodymium oxide film typically ranges from 400°C to 800°C. The exact temperature will depend on the desired crystalline phase and microstructure of the final film. Higher annealing temperatures generally lead to increased crystallinity and density.[11][12] It is advisable to perform a thermal analysis (TGA/DSC) of the dried gel to determine the precise temperatures for organic burnout and oxide formation.

Data Presentation

Table 1: Typical Spin Coating Parameters and Their Effects

ParameterTypical RangeEffect on Film ThicknessEffect on Film Uniformity
Spin Speed 1000 - 6000 rpmDecreases with increasing speedImproves at higher speeds
Spin Time 30 - 60 secondsMinor decrease with longer timeCan improve by allowing more solvent to evaporate
Acceleration 1000 - 3000 rpm/sMinimalCan affect initial spreading and uniformity
Precursor Conc. 0.1 - 0.5 MIncreases with increasing concentrationHigher viscosity can lead to non-uniformity

Table 2: Influence of Annealing Parameters on Film Properties

ParameterTypical RangeEffect on CrystallinityEffect on Surface Roughness
Temperature 400 - 800 °CIncreases with temperatureCan increase due to grain growth
Atmosphere Air, O₂, Ar, VacuumCan influence phase formation and stoichiometryCan affect surface chemistry and morphology
Ramp Rate 1 - 10 °C/minSlower rates can improve crystal growthSlower rates can reduce stress and cracking
Dwell Time 30 - 120 minLonger times can increase grain sizeCan lead to increased roughness

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Precursor Solution (0.2 M)

  • Objective: To prepare a stable precursor solution suitable for spin coating.

  • Materials:

    • This compound (Pr(O-i-Pr)₃)

    • Anhydrous isopropanol

    • Acetylacetone (acac) (chelating agent)

  • Procedure:

    • All procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Weigh the required amount of this compound to prepare a 0.2 M solution in the desired volume of isopropanol.

    • In a clean, dry flask, dissolve the this compound in anhydrous isopropanol with magnetic stirring.

    • Once the precursor is fully dissolved, add acetylacetone as a chelating agent. A typical molar ratio of this compound to acetylacetone is 1:1.

    • Continue stirring the solution for at least 2 hours to ensure complete complexation.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities before use.

Protocol 2: Deposition of a Praseodymium Oxide Thin Film by Spin Coating

  • Objective: To deposit a uniform thin film from the prepared precursor solution.

  • Materials:

    • Stabilized this compound precursor solution (from Protocol 1)

    • Substrates (e.g., silicon wafers, quartz slides)

    • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Procedure:

    • Substrate Cleaning:

      • Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

      • Dry the substrates with a nitrogen gun.

      • For optimal surface preparation, treat the substrates with oxygen plasma or a UV-ozone cleaner for 10 minutes to remove any remaining organic contaminants and to create a hydrophilic surface.

    • Spin Coating:

      • Place the cleaned substrate on the chuck of the spin coater.

      • Dispense an adequate amount of the precursor solution to cover approximately two-thirds of the substrate surface.

      • Start the spin coating program. A typical two-step program is:

        • Step 1 (Spreading): 500 rpm for 10 seconds.

        • Step 2 (Thinning): 3000 rpm for 30 seconds.

    • Drying:

      • After spin coating, place the substrate on a hotplate at 150°C for 10 minutes to evaporate the solvent.

    • Annealing:

      • Place the dried film in a tube furnace.

      • Heat the furnace to the desired annealing temperature (e.g., 600°C) with a controlled ramp rate (e.g., 5°C/minute) in a suitable atmosphere (e.g., air or oxygen).

      • Hold at the annealing temperature for 1 hour.

      • Allow the furnace to cool down slowly to room temperature.

Mandatory Visualization

experimental_workflow cluster_prep Precursor Solution Preparation cluster_coating Coating Deposition cluster_post Post-Treatment prep1 Dissolve Pr(O-i-Pr)₃ in Anhydrous Isopropanol prep2 Add Acetylacetone (Chelating Agent) prep1->prep2 prep3 Stir for 2 hours prep2->prep3 prep4 Filter Solution prep3->prep4 coat1 Substrate Cleaning prep4->coat1 coat2 Spin Coating coat1->coat2 coat3 Drying on Hotplate coat2->coat3 post1 Annealing coat3->post1 post2 Characterization post1->post2

Caption: Experimental workflow for uniform this compound coatings.

troubleshooting_logic cluster_defects Defect Identification cluster_causes Potential Causes cluster_solutions Solutions start Coating Defect Observed defect1 Cloudy Solution/ Precipitate start->defect1 defect2 Non-Uniform Coating (Streaks, Coffee Rings) start->defect2 defect3 Cracking/Peeling start->defect3 cause1 Hydrolysis defect1->cause1 cause2 Poor Wetting/ Incorrect Viscosity defect2->cause2 cause3 High Film Stress defect3->cause3 sol1 Use Dry Solvents/ Inert Atmosphere/ Chelating Agent cause1->sol1 sol2 Optimize Spin Parameters/ Clean Substrate/ Adjust Viscosity cause2->sol2 sol3 Multi-layer Coating/ Slow Annealing Ramp/ Optimize Solvent cause3->sol3

Caption: Troubleshooting logic for common coating defects.

References

Validation & Comparative

A Comparative Guide to Praseodymium(III) Isopropoxide and Other Lanthanide Alkoxides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, properties, and catalytic applications of praseodymium(III) isopropoxide in comparison to other lanthanide isopropoxides, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.

This guide offers a comprehensive comparison of this compound with a range of other lanthanide isopropoxides, including those of lanthanum, neodymium, samarium, gadolinium, and ytterbium. By summarizing key physical properties and catalytic performance data, this document aims to serve as a valuable resource for selecting the optimal lanthanide alkoxide for specific research and development applications.

Physical and Chemical Properties: A Comparative Overview

Lanthanide isopropoxides are known for their utility as precursors in materials science and as catalysts in organic synthesis. Their physical properties, such as solubility, volatility, and thermal stability, are crucial for their application. While comprehensive, directly comparative data under identical conditions is scarce in the literature, the following tables compile available information to provide a useful comparison.

Table 1: Physical Properties of Selected Lanthanide(III) Isopropoxides

Lanthanide (Ln)FormulaMolecular Weight ( g/mol )AppearanceSublimation Point (°C/mm Hg)
Praseodymium (Pr)Pr(O-i-Pr)3318.17Green to yellow-green powder[1]175 / 0.04[2]
Lanthanum (La)La(O-i-Pr)3316.17White to off-white powderNot available
Neodymium (Nd)Nd(O-i-Pr)3321.50Pale blue solidNot available
Samarium (Sm)Sm(O-i-Pr)3327.62Powder and chunksNot available
Gadolinium (Gd)Gd(O-i-Pr)3334.52Not availableNot available
Ytterbium (Yb)Yb(O-i-Pr)3350.30SolidNot available

Table 2: Solubility of Lanthanide(III) Isopropoxides

Lanthanide (Ln)THFToluene (B28343)Hexane (B92381)
Praseodymium (Pr)SolubleSolubleSoluble
Lanthanum (La)SolubleSolubleSoluble
Neodymium (Nd)SolubleSolubleSoluble
Samarium (Sm)SolubleSolubleSoluble
Gadolinium (Gd)SolubleSolubleSoluble
Ytterbium (Yb)SolubleSolubleSoluble

Note: The term "Soluble" indicates that the compounds are generally reported to be soluble in these common organic solvents, although quantitative solubility data is not widely available.

Catalytic Performance in Organic Synthesis

Lanthanide isopropoxides are effective catalysts for a variety of organic transformations, including the Meerwein-Ponndorf-Verley (MPV) reduction and the ring-opening polymerization of lactones. Their catalytic activity is influenced by the nature of the lanthanide metal.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. The catalytic activity of various lanthanide isopropoxides in the reduction of 4-tert-butylcyclohexanone (B146137) has been investigated, and the results are summarized below.

Table 3: Catalytic Activity of Lanthanide(III) Isopropoxides in the Meerwein-Ponndorf-Verley Reduction of 4-tert-Butylcyclohexanone

Lanthanide CatalystReaction Time (h)Yield (%)
Nd(O-i-Pr)3698
Eu(O-i-Pr)3672
Gd(O-i-Pr)3699
Dy(O-i-Pr)3699
Er(O-i-Pr)3699
Tm(O-i-Pr)3699
Yb(O-i-Pr)3698

Data sourced from a study by Okano et al. (1987). The reaction conditions were: 4-tert-butylcyclohexanone (1 mmol), lanthanide isopropoxide (0.1 mmol), and 2-propanol (10 cm³) at 82 °C. Data for Pr(O-i-Pr)3 was not available in this study.

The general mechanism for the MPV reduction catalyzed by a lanthanide isopropoxide involves the coordination of the carbonyl compound to the lanthanide center, followed by a hydride transfer from an isopropoxide ligand to the carbonyl carbon via a six-membered transition state.

MPV_Reduction cluster_0 Catalytic Cycle Ln_OiPr Ln(O-i-Pr)₃ Coordination Coordination of Ketone (R₂C=O) Ln_OiPr->Coordination + R₂C=O Transition_State Six-membered Transition State Coordination->Transition_State Hydride_Transfer Hydride Transfer Transition_State->Hydride_Transfer Ln_OR Ln(O-i-Pr)₂(OR') Hydride_Transfer->Ln_OR + Acetone Acetone Acetone Hydride_Transfer->Acetone Product_Release Product Release & Catalyst Regeneration Product_Release->Ln_OiPr + Alcohol Alcohol Alcohol (R₂CHOH) Product_Release->Alcohol Ln_OR->Product_Release + Isopropanol (B130326) Isopropanol Isopropanol Ln_OR->Isopropanol

Figure 1: Catalytic cycle for the Meerwein-Ponndorf-Verley reduction.

Ring-Opening Polymerization (ROP) of Lactones

The general workflow for a kinetic study of lactone polymerization using a lanthanide isopropoxide initiator is outlined below.

ROP_Workflow cluster_workflow Kinetic Study Workflow A Preparation of Initiator Solution (Ln(O-i-Pr)₃ in dry toluene) B Addition of Monomer (e.g., ε-caprolactone) A->B C Reaction at Controlled Temperature B->C D Aliquots Taken at Timed Intervals C->D E Quenching of Polymerization D->E F Polymer Isolation and Purification E->F G Characterization (¹H NMR, GPC) F->G H Data Analysis (Conversion vs. Time, Mn, Đ) G->H

Figure 2: Experimental workflow for ROP kinetic studies.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. The following sections provide generalized protocols for the synthesis of lanthanide isopropoxides and their application in the Meerwein-Ponndorf-Verley reduction.

Synthesis of Lanthanide(III) Isopropoxides

This protocol is a generalized procedure based on the reaction of lanthanide chlorides with sodium isopropoxide.

Materials:

  • Anhydrous Lanthanide(III) chloride (LnCl₃) (1 equivalent)

  • Sodium metal (3 equivalents)

  • Anhydrous isopropanol

  • Anhydrous toluene or hexane

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium isopropoxide by reacting sodium metal with anhydrous isopropanol. The reaction is exothermic and should be performed with caution.

  • Once all the sodium has reacted, remove the excess isopropanol under vacuum.

  • Add anhydrous toluene or hexane to the sodium isopropoxide to form a slurry.

  • In a separate Schlenk flask, suspend the anhydrous lanthanide(III) chloride in anhydrous toluene or hexane.

  • Slowly add the sodium isopropoxide slurry to the lanthanide(III) chloride suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 12-24 hours to ensure complete reaction.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate under vacuum to yield the crude lanthanide(III) isopropoxide.

  • The product can be further purified by sublimation or recrystallization from a suitable solvent like hot isopropanol.

Synthesis_Workflow cluster_synthesis Synthesis of Ln(O-i-Pr)₃ start Start na_oipr Prepare Na(O-i-Pr) in Isopropanol start->na_oipr lncl3 Suspend LnCl₃ in Toluene/Hexane start->lncl3 reaction React Na(O-i-Pr) with LnCl₃ na_oipr->reaction lncl3->reaction reflux Reflux for 12-24h reaction->reflux filter Filter to remove NaCl reflux->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Sublimation or Recrystallization evaporate->purify end End purify->end

Figure 3: General workflow for the synthesis of lanthanide(III) isopropoxides.

Catalytic Meerwein-Ponndorf-Verley Reduction

This protocol outlines a general procedure for testing the catalytic activity of lanthanide isopropoxides in the MPV reduction of a model ketone.

Materials:

  • Lanthanide(III) isopropoxide catalyst

  • Substrate (e.g., 4-tert-butylcyclohexanone)

  • Anhydrous 2-propanol (solvent and hydride source)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Heating and stirring apparatus

  • Gas chromatograph (GC) or other analytical instrument for monitoring reaction progress

Procedure:

  • Under an inert atmosphere, add the lanthanide(III) isopropoxide catalyst (e.g., 0.1 mmol) and the ketone substrate (e.g., 1.0 mmol) to a Schlenk tube.

  • Add anhydrous 2-propanol (e.g., 10 mL) to the reaction vessel.

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding a small amount of water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or distillation if necessary.

Conclusion

This compound, as a representative lanthanide alkoxide, shows promise as a catalyst and precursor, although specific comparative data remains somewhat limited. This guide consolidates the available information to facilitate a better understanding of its properties in relation to other lanthanide isopropoxides. The provided tables and protocols offer a starting point for researchers to design experiments and make informed choices for their specific applications. Further systematic studies are needed to fully elucidate the comparative performance of the entire series of lanthanide isopropoxides under standardized conditions.

References

A Comparative Guide: Praseodymium(III) Isopropoxide vs. Praseodymium(III) Chloride as Precursors for Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the synthesis of nanomaterials, influencing the purity, morphology, and overall performance of the final product. This guide provides a detailed comparison of two common precursors for praseodymium-based nanomaterials: Praseodymium(III) isopropoxide and Praseodymium(III) chloride.

This comparison focuses on their application in the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles, a material with significant potential in catalysis, ceramics, and electronics. The information presented is based on a comprehensive review of available experimental data and protocols.

At a Glance: Key Differences

PropertyThis compoundPraseodymium(III) Chloride
Formula Pr(O-i-Pr)₃PrCl₃
Solubility Soluble in organic solventsSoluble in water and some polar organic solvents
Synthesis Route Typically used in non-aqueous sol-gel and MOCVD processesCommonly used in aqueous routes like hydrothermal and precipitation methods
Hydrolytic Sensitivity Highly sensitive to moistureLess sensitive to moisture than the isopropoxide
Byproducts Isopropanol (B130326) (easily removable)Chloride ions (can be corrosive and require thorough washing)
Typical Purity of Final Product High, due to clean decompositionCan be high, but potential for chloride contamination exists

Performance in Nanoparticle Synthesis: A Data-Driven Comparison

ParameterThis compound (via Sol-Gel)Praseodymium(III) Chloride (via Hydrothermal Synthesis)
Typical Yield High (often >90%)High (can exceed 90%)
Product Purity Generally high, with minimal residual impurities after calcination.[1]High purity achievable with thorough washing to remove chloride ions.[2]
Particle Size Nanoparticles in the range of 10-50 nm can be achieved, with control through reaction parameters.Average crystallite size of approximately 12.84 nm has been reported.[2]
Morphology Can produce well-defined, uniform nanoparticles.Can yield quasi-spherical nanoparticles.[2]
Reaction Conditions Requires anhydrous organic solvents and controlled hydrolysis. Calcination temperatures are typically in the range of 500-700°C.Typically conducted in aqueous solution at elevated temperatures (e.g., 180°C) and pressures in an autoclave, followed by calcination.

Experimental Protocols: Synthesizing Praseodymium Oxide Nanoparticles

Synthesis via this compound (Sol-Gel Method)

This protocol is a representative example based on general sol-gel synthesis procedures for metal oxides from alkoxide precursors.

Materials:

  • This compound

  • Anhydrous isopropanol

  • Deionized water

  • Nitric acid (catalyst)

Procedure:

  • Dissolve a specific molar concentration of this compound in anhydrous isopropanol under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vessel, prepare a solution of deionized water and a catalytic amount of nitric acid in isopropanol.

  • Slowly add the water-containing solution to the praseodymium isopropoxide solution dropwise while stirring vigorously.

  • Continue stirring for several hours to allow for hydrolysis and condensation to form a sol, which will gradually transform into a gel.

  • Age the gel for a specified period (e.g., 24-48 hours) at room temperature.

  • Dry the gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

  • Calcination of the dried gel in a furnace at a temperature range of 500-700°C for several hours to obtain crystalline Pr₆O₁₁ nanoparticles.

Diagram: Sol-Gel Synthesis Workflow

SolGel_Workflow Precursor Pr(O-i-Pr)₃ in Isopropanol Mixing Controlled Mixing Precursor->Mixing Hydrolysis_Solution H₂O/HNO₃ in Isopropanol Hydrolysis_Solution->Mixing Sol_Formation Sol Formation (Hydrolysis & Condensation) Mixing->Sol_Formation Gelation Gelation Sol_Formation->Gelation Drying Drying Gelation->Drying Calcination Calcination Drying->Calcination Nanoparticles Pr₆O₁₁ Nanoparticles Calcination->Nanoparticles

Caption: Workflow for the sol-gel synthesis of Pr₆O₁₁ nanoparticles.

Synthesis via Praseodymium(III) Chloride (Hydrothermal Method)

This protocol is based on a published procedure for the hydrothermal synthesis of Pr₆O₁₁ nanoparticles.[2]

Materials:

  • Praseodymium(III) chloride (PrCl₃)

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Deionized water

Procedure:

  • Prepare an aqueous solution of Praseodymium(III) chloride of a specific molarity.

  • Prepare a separate aqueous solution of a base, such as sodium hydroxide.

  • Under vigorous stirring, add the base solution to the praseodymium chloride solution to precipitate praseodymium hydroxide.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any remaining ions.

  • Dry the product in an oven at a low temperature (e.g., 60-80°C).

  • Calcination of the dried powder at a temperature around 600°C for several hours to yield crystalline Pr₆O₁₁ nanoparticles.

Diagram: Hydrothermal Synthesis Workflow

Hydrothermal_Workflow Precursor Aqueous PrCl₃ Solution Precipitation Precipitation of Pr(OH)₃ Precursor->Precipitation Base Aqueous NaOH Solution Base->Precipitation Hydrothermal_Treatment Hydrothermal Treatment (Autoclave) Precipitation->Hydrothermal_Treatment Washing_Drying Washing & Drying Hydrothermal_Treatment->Washing_Drying Calcination Calcination Washing_Drying->Calcination Nanoparticles Pr₆O₁₁ Nanoparticles Calcination->Nanoparticles

Caption: Workflow for the hydrothermal synthesis of Pr₆O₁₁ nanoparticles.

Logical Comparison: Advantages and Disadvantages

Diagram: Precursor Comparison

Precursor_Comparison cluster_Isopropoxide This compound cluster_Chloride Praseodymium(III) Chloride Adv_Iso Advantages: - High purity products - Volatile byproducts - Good for thin film deposition (MOCVD) Disadv_Iso Disadvantages: - Moisture sensitive - Requires anhydrous solvents - Higher cost Adv_Cl Advantages: - Lower cost - Stable in air - Suitable for aqueous synthesis Disadv_Cl Disadvantages: - Potential for chloride contamination - Corrosive byproducts - May require extensive washing

Caption: Advantages and disadvantages of each precursor.

Conclusion

The choice between this compound and Praseodymium(III) chloride as a precursor depends heavily on the specific requirements of the intended application and the synthesis methodology.

  • This compound is the precursor of choice for applications demanding the highest purity and for techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) where volatile precursors are essential. Its primary drawbacks are its sensitivity to moisture and higher cost.

  • Praseodymium(III) chloride offers a more cost-effective and air-stable alternative, making it well-suited for scalable aqueous synthesis routes like hydrothermal and precipitation methods. However, researchers must be mindful of potential chloride contamination and may need to incorporate rigorous washing steps in their protocols.

Ultimately, a thorough evaluation of the desired nanoparticle characteristics, available laboratory infrastructure, and budget will guide the optimal precursor selection for the successful synthesis of high-quality praseodymium-based nanomaterials.

References

A Comparative Guide to the Characterization of Praseodymium Oxide Thin Films Derived from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thin films derived from praseodymium(III) isopropoxide and alternative, more commonly utilized precursor materials. The objective is to offer a detailed overview of the performance and characteristics of these films, supported by experimental data, to aid in the selection of appropriate deposition techniques and precursors for various research and development applications, including those in the biomedical and pharmaceutical fields where high-k dielectric layers and biocompatible coatings are of interest.

Introduction to Praseodymium Oxide Thin Films

Praseodymium oxide (PrOx) thin films are gaining significant attention due to their promising properties, including a high dielectric constant (high-k), wide bandgap, and good thermal stability. These characteristics make them suitable for a range of applications, such as gate dielectrics in next-generation complementary metal-oxide-semiconductor (CMOS) devices, insulating layers in sensors, and as components in optical coatings. The properties of these films are highly dependent on the choice of precursor and the deposition technique employed. This guide focuses on comparing films derived from this compound with those from other common precursors, primarily utilizing Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel synthesis methods.

Precursor Materials for Praseodymium Oxide Thin Film Deposition

The selection of a precursor is a critical step that influences the deposition process and the final properties of the thin film. An ideal precursor should exhibit good volatility, thermal stability, and reactivity at the desired deposition temperature.

This compound (Pr(O-i-Pr)₃): While metal alkoxides like isopropoxides are common precursors for the deposition of metal oxide films due to their volatility and clean decomposition, detailed studies on the characterization of praseodymium oxide thin films derived specifically from this compound are limited in the reviewed literature. However, its potential as a precursor warrants its inclusion and theoretical consideration in this guide.

Alternative Precursors:

  • Praseodymium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (Pr(thd)₃): A widely used precursor for MOCVD due to its good thermal stability and volatility.[1][2]

  • Praseodymium(III) tris(isopropylcyclopentadienyl) (B14800252) (Pr(i-PrCp)₃): Another common precursor for MOCVD, often used in pulsed injection systems.[1]

  • Praseodymium(III) Nitrate (B79036) Hexahydrate (Pr(NO₃)₃·6H₂O): A common and cost-effective precursor for sol-gel synthesis of praseodymium oxide nanoparticles and films.[3][4][5][6]

The following sections will compare the properties of films derived from these precursors.

Deposition Techniques: A Comparative Overview

The two primary methods discussed in this guide for the deposition of praseodymium oxide thin films are MOCVD and sol-gel.

Metal-Organic Chemical Vapor Deposition (MOCVD): This technique involves the introduction of volatile organometallic precursors into a reaction chamber where they decompose on a heated substrate to form a thin film. MOCVD offers excellent control over film thickness, composition, and uniformity, making it suitable for producing high-quality electronic-grade films.

Sol-Gel Synthesis: This wet-chemical technique involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate and converted into a 'gel' and finally a solid film through a series of hydrolysis and polycondensation reactions, followed by a heat treatment. The sol-gel method is advantageous for its simplicity, low cost, and ability to coat large and complex-shaped substrates.[7]

Comparative Data on Film Characterization

The properties of praseodymium oxide thin films are summarized below. The data has been compiled from various studies, and direct comparison should be made with caution due to variations in experimental conditions.

Structural Properties

The crystalline structure of praseodymium oxide films can vary depending on the deposition conditions and post-deposition annealing. Common phases include hexagonal Pr₂O₃ and cubic Pr₆O₁₁.

PrecursorDeposition MethodDeposition Temp. (°C)Film PhaseCrystallinityReference
Pr(thd)₃MOCVD450-600Amorphous-[2]
Pr(thd)₃MOCVD650-750Hexagonal Pr₂O₃Polycrystalline[2]
Pr(thd)₃MOCVD400-700 (with O₂)Cubic Pr₆O₁₁Polycrystalline[1]
Pr(i-PrCp)₃MOCVDNot specifiedPr₂O₃Not specified[1]
Pr(NO₃)₃·6H₂OSol-Gel400 (calcination)Less Crystalline-[7]
Electrical Properties

The dielectric properties of praseodymium oxide films are crucial for their application in electronic devices.

PrecursorDeposition MethodFilm Thickness (nm)Dielectric Constant (k)Leakage Current Density (A/cm²)Reference
Pr(thd)₃MOCVD~1023-25~2 x 10⁻⁶ at 1V[2]
Pr(thd)₃MOCVD44Not specified~10⁻⁷ at 1V[1]
Optical and Morphological Properties
PrecursorDeposition MethodDeposition Temp. (°C)Refractive IndexSurface Roughness (Ra)Reference
Pr(thd)₃MOCVD350-700Not specifiedIncreases with temperature[1]
Pr(NO₃)₃·6H₂OSol-Gel400 (calcination)Not specifiedLess crystalline, broader peaks[7]

Experimental Protocols

Detailed methodologies for the deposition and characterization of praseodymium oxide thin films are provided below.

MOCVD of Pr₂O₃ Films using Pr(thd)₃

This protocol is a synthesis of procedures described in the literature for the deposition of Pr₂O₃ films on silicon substrates.[1][2]

Precursor Handling and Solution Preparation:

  • Praseodymium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (Pr(thd)₃) is used as the precursor.

  • The precursor is dissolved in a suitable organic solvent, such as monoglyme or toluene, to a concentration of 0.05-0.1 M.

Deposition System:

  • A hot-wall or cold-wall MOCVD reactor equipped with a liquid injection system is used.

  • The substrate is placed on a heated susceptor.

Deposition Parameters:

  • Substrate: Si(100) wafers.

  • Substrate Temperature: 450-750 °C.

  • Reactor Pressure: 1-5 Torr.

  • Carrier Gas: Argon (Ar) at a flow rate of 100-200 sccm.

  • Oxygen Partial Pressure: For the deposition of Pr₂O₃, an inert atmosphere (pure Ar) is used. For Pr₆O₁₁, a controlled amount of oxygen is introduced.

  • Injection Frequency: 1-5 Hz.

  • Deposition Time: 30-60 minutes, depending on the desired thickness.

Post-Deposition Annealing (Optional):

  • Annealing can be performed in a vacuum or inert atmosphere at temperatures up to 750 °C to improve crystallinity.[2]

Sol-Gel Synthesis of Pr₂O₃-NiO Films using Pr(NO₃)₃·6H₂O

This protocol is based on a method for synthesizing mixed praseodymium-nickel oxide, which can be adapted for pure praseodymium oxide films.[7]

Precursor Solution Preparation:

  • Dissolve 2.00 g of praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O) in a minimum amount of distilled water.

  • Stir the solution for 15 minutes to ensure complete dissolution.

Gel Formation and Deposition:

  • The precursor solution (the 'sol') is deposited onto a substrate (e.g., glass or silicon) by spin-coating or dip-coating.

  • The coated substrate is then aged in an oven at 80 °C for 24 hours to form a gel.

Calcination:

  • The dried gel is calcined in a furnace at 400 °C for 2 hours to obtain the praseodymium oxide film.

Characterization Techniques
  • Structural Analysis: X-ray Diffraction (XRD) is used to determine the crystalline phase and orientation of the films.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the surface morphology and roughness.

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to determine the elemental composition and chemical states.

  • Optical Properties: UV-Visible Spectroscopy can be used to determine the optical bandgap of the films.

  • Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on Metal-Insulator-Semiconductor (MIS) capacitor structures are used to determine the dielectric constant and leakage current density.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflows and the relationship between precursors, deposition methods, and resulting film properties.

MOCVD_Workflow cluster_prep Precursor Preparation cluster_deposition MOCVD Process cluster_characterization Film Characterization dissolve Dissolve Pr(thd)₃ in Solvent inject Inject Precursor Solution dissolve->inject deposit Decomposition on Heated Substrate inject->deposit structural XRD deposit->structural morphological SEM, AFM deposit->morphological electrical C-V, I-V deposit->electrical compositional XPS, EDX deposit->compositional

MOCVD Experimental Workflow

SolGel_Workflow cluster_prep Sol Preparation cluster_deposition Deposition and Gelation cluster_final Final Film Formation cluster_characterization Film Characterization dissolve Dissolve Pr(NO₃)₃·6H₂O in Water coat Spin/Dip Coating dissolve->coat age Aging at 80°C coat->age calcine Calcination at 400°C age->calcine structural XRD calcine->structural morphological SEM calcine->morphological

Sol-Gel Experimental Workflow

Precursor_Properties_Relationship precursor Precursor Choice (e.g., Pr(thd)₃, Pr(NO₃)₃) deposition_method Deposition Method (MOCVD, Sol-Gel) precursor->deposition_method film_properties Resulting Film Properties (Crystallinity, Dielectric Constant, etc.) precursor->film_properties deposition_params Deposition Parameters (Temp, Pressure, Atmosphere) deposition_method->deposition_params deposition_params->film_properties

Factors Influencing Film Properties

Conclusion

The characterization of praseodymium oxide thin films reveals a strong dependence on the chosen precursor and deposition methodology. Pr(thd)₃ has been extensively studied as a precursor for MOCVD, yielding high-quality crystalline Pr₂O₃ and Pr₆O₁₁ films with promising dielectric properties. The sol-gel method, using praseodymium nitrate, offers a simpler, low-cost alternative, although the resulting films may have lower crystallinity.

While this compound is a theoretically viable precursor for both MOCVD and sol-gel techniques, there is a clear gap in the scientific literature regarding the detailed characterization of films derived from it. Future research focusing on the deposition and characterization of praseodymium oxide films from this compound would be highly valuable to provide a more complete comparison and potentially unlock new avenues for fabricating high-performance dielectric and optical coatings. This guide serves as a foundational resource for researchers to understand the current landscape of praseodymium oxide thin film synthesis and to identify promising areas for future investigation.

References

A Comparative Guide to the Thermal Analysis of Praseodymium(III) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Praseodymium(III) isopropoxide is limited. This guide provides a hypothetical thermal decomposition profile based on the general behavior of metal alkoxides and compares it with the known thermal analysis of other relevant metal isopropoxides. The experimental protocol provided is a best-practice recommendation for handling air-sensitive lanthanide compounds.

**Introduction

This compound [Pr(O-i-Pr)₃] is a metal-organic compound with potential applications in materials science and catalysis. Understanding its thermal stability and decomposition pathway is crucial for its use in manufacturing and process development. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these properties. This guide presents a hypothetical thermal analysis profile for this compound and compares it to other metal isopropoxides to provide a predictive understanding of its behavior.

Hypothetical Thermal Analysis Data of this compound

The following table summarizes the expected thermal events for this compound based on the known decomposition patterns of other metal alkoxides. The decomposition is anticipated to proceed in multiple steps, beginning with the loss of isopropoxide ligands and culminating in the formation of a praseodymium oxide residue.

Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)Heat Flow (DSC)Probable Decomposition Product
Step 1: Desolvation/Initial Decomposition 100 - 250Variable (if solvated)EndothermicPr(O-i-Pr)₃-x(i-PrOH)
Step 2: Ligand Dissociation 250 - 400~50-60%Endothermic/ExothermicIntermediate Praseodymium Oxy-isopropoxides
Step 3: Final Decomposition to Oxide 400 - 600~15-25%ExothermicPr₆O₁₁ (or other praseodymium oxides)
Final Residue > 600~30% (of initial mass)-Pr₆O₁₁

Comparison with Alternative Metal Isopropoxides

To provide context for the hypothetical data, this section compares the expected thermal behavior of this compound with that of Titanium(IV) isopropoxide and Aluminum(III) isopropoxide, for which more experimental data is available.

FeatureThis compound (Hypothetical)Titanium(IV) IsopropoxideAluminum(III) Isopropoxide
Decomposition Onset ~250°C~200-250°C~200-250°C
Decomposition Pathway Stepwise loss of isopropoxide ligandsPrimarily through β-hydride elimination to form propene and water.[1]Involves the breaking of C-Al and O-C bonds.[2]
Intermediate Species Praseodymium oxy-isopropoxidesTitanium hydroxy-isopropoxidesAluminum oxy-isopropoxides
Final Residue Praseodymium Oxides (e.g., Pr₆O₁₁)Titanium Dioxide (TiO₂)Aluminum Oxide (Al₂O₃)
Volatility of Intermediates Likely lowModerateLow

Experimental Protocols

Given the air and moisture sensitivity of lanthanide isopropoxides, a detailed and careful experimental protocol is required for accurate TGA/DSC analysis.

1. Sample Preparation (In an Inert Atmosphere Glovebox)

  • Environment: All sample preparation must be conducted in a glovebox with a continuously monitored and controlled inert atmosphere (e.g., Argon or Nitrogen, <1 ppm O₂ and H₂O).

  • Materials:

    • This compound powder

    • TGA crucible (platinum or alumina)

    • Spatula

    • Analytical balance (inside the glovebox)

  • Procedure:

    • Tare the TGA crucible on the analytical balance.

    • Carefully transfer a small amount of this compound (typically 5-10 mg) into the crucible using a clean spatula.

    • Record the exact mass of the sample.

    • Seal the crucible with a lid if the TGA instrument has an autosampler capable of unsealing, or prepare for immediate transfer to the instrument.

2. TGA/DSC Instrument Setup and Measurement

  • Instrument: A simultaneous TGA/DSC instrument is recommended.

  • Atmosphere: High-purity nitrogen or argon should be used as the purge gas to maintain an inert environment during the analysis. A typical flow rate is 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature of 800-1000°C.

    • Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Crucible: Use an open platinum or alumina (B75360) crucible. If a lid was used for transfer, ensure the instrument's program removes it before the heating ramp begins.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflow.

G Hypothetical Thermal Decomposition of Pr(O-i-Pr)₃ A Pr(O-i-Pr)₃ B Intermediate Praseodymium Oxy-isopropoxides A->B Heat (250-400°C) D Gaseous Byproducts (isopropanol, propene, etc.) A->D Decomposition C Praseodymium Oxide (e.g., Pr₆O₁₁) B->C Further Heat (400-600°C) B->D Decomposition

Caption: Proposed thermal decomposition pathway for this compound.

G Experimental Workflow for TGA/DSC Analysis cluster_0 Glovebox (Inert Atmosphere) cluster_1 TGA/DSC Instrument A Weigh Pr(O-i-Pr)₃ in TGA Crucible B Seal Crucible (if applicable) A->B C Load Sample B->C Transfer D Purge with Inert Gas C->D E Run Heating Program D->E F Data Acquisition (TGA/DSC Curves) E->F

Caption: Workflow for the thermal analysis of air-sensitive this compound.

References

Purity Analysis of Synthesized Praseodymium(III) Isopropoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of synthesized Praseodymium(III) isopropoxide, a versatile precursor in materials science and catalysis. It offers a comparative analysis with alternative praseodymium-containing compounds, supported by experimental data and detailed methodologies for crucial analytical techniques.

Introduction to this compound

This compound, with the chemical formula Pr(O-i-Pr)₃, is a metal-organic compound that serves as a key precursor for the synthesis of various praseodymium-based materials, including oxides for catalytic and electronic applications. Its solubility in organic solvents and relatively high volatility make it suitable for techniques like Chemical Vapor Deposition (CVD) and sol-gel synthesis. The purity of this compound is paramount as impurities can significantly impact the properties of the final materials.

Purity Analysis of this compound

A multi-faceted approach is necessary for the comprehensive purity analysis of synthesized this compound. This involves a combination of spectroscopic and analytical techniques to determine the elemental composition, structural integrity, and thermal stability of the compound.

Summary of Purity Analysis Techniques
Analytical TechniqueInformation ObtainedTypical Results for High-Purity Pr(O-i-Pr)₃
Elemental Analysis (ICP-MS) Quantitative determination of praseodymium content and trace metal impurities.Praseodymium content close to the theoretical value (approx. 44.28%). Trace metal impurities < 10 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of organic impurities (e.g., residual isopropanol).Due to the paramagnetic nature of Pr(III), NMR spectra exhibit broad signals and large chemical shift ranges. The absence of sharp signals corresponding to free isopropanol (B130326) indicates high purity.
Mass Spectrometry (MS) Verification of the molecular weight and identification of fragmentation patterns.Observation of the molecular ion peak or characteristic fragments corresponding to the loss of isopropoxide ligands.
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Assessment of thermal stability and decomposition profile.A single-step decomposition with a sharp weight loss corresponding to the transformation to praseodymium oxide. The absence of significant weight loss at lower temperatures indicates the absence of volatile impurities.
X-Ray Diffraction (XRD) Determination of the crystalline structure.A characteristic diffraction pattern for crystalline this compound. The absence of peaks from praseodymium oxide or other crystalline impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups.Presence of strong C-O and Pr-O stretching vibrations. Absence of a broad O-H band from residual alcohol or water.

Comparison with Alternative Praseodymium Precursors

This compound is one of several precursors used for the synthesis of praseodymium-containing materials. The choice of precursor often depends on the desired application, deposition technique, and required purity of the final product.

PrecursorChemical FormulaKey AdvantagesKey Disadvantages
This compound Pr(OCH(CH₃)₂)₃Good solubility in organic solvents, suitable for CVD and sol-gel methods.Moisture sensitive, can be challenging to handle.
Praseodymium(III) Acetate (B1210297) Pr(CH₃COO)₃Air-stable, easy to handle.May introduce carbon contamination in the final product.
Praseodymium(III) Nitrate (B79036) Hexahydrate Pr(NO₃)₃·6H₂OReadily available, water-soluble.Requires high-temperature decomposition, potential for nitrogen oxide byproducts.[1]
Praseodymium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (Pr(tmhd)₃) Pr(C₁₁H₁₉O₂)₃High volatility, suitable for MOCVD.More complex and expensive to synthesize.
Performance Comparison in Catalysis

Praseodymium-based materials are effective catalysts for various reactions, including oxidation and reforming processes. The choice of precursor can influence the final catalyst's activity and stability. For instance, praseodymium oxide derived from the thermal decomposition of praseodymium acetate has shown activity in 2-propanol decomposition.[2] Similarly, praseodymium-doped ceria-zirconia mixed oxides, often prepared from nitrate precursors, are effective for CO and propane (B168953) oxidation.[3] While direct comparative studies are limited, the isopropoxide precursor offers the advantage of a cleaner decomposition pathway, potentially leading to higher purity oxide catalysts.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of praseodymium metal with anhydrous isopropanol.

SynthesisWorkflow Pr_metal Praseodymium Metal Reaction Reaction under Inert Atmosphere Pr_metal->Reaction iPrOH Anhydrous Isopropanol iPrOH->Reaction Filtration Filtration Reaction->Filtration Remove unreacted metal Evaporation Solvent Evaporation Filtration->Evaporation Product Pr(O-iPr)3 Product Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Activate praseodymium metal turnings by heating under vacuum.

  • In an inert atmosphere (e.g., argon or nitrogen), add the activated praseodymium metal to a flask containing anhydrous isopropanol.

  • Reflux the mixture until the reaction is complete (indicated by the cessation of hydrogen evolution).

  • Filter the hot solution to remove any unreacted metal.

  • Remove the solvent from the filtrate under reduced pressure to yield the solid this compound.

Purity Analysis Methodologies

Protocol:

  • Accurately weigh a small amount of the synthesized this compound in a clean vial.

  • Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid.

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the sample using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) calibrated with certified praseodymium standards.

  • Quantify the praseodymium content and screen for trace metal impurities.

ICPMS_Workflow Sample Pr(O-iPr)3 Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution ICPMS ICP-MS Analysis Dilution->ICPMS Data Quantitative Results ICPMS->Data

Caption: Workflow for ICP-MS analysis of this compound.

Due to the paramagnetic nature of Pr(III), obtaining high-resolution NMR spectra is challenging. However, NMR is still a valuable tool for confirming the presence of the isopropoxide ligands and the absence of free isopropanol.

Protocol:

  • Dissolve the sample in a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube under an inert atmosphere.

  • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

  • Due to paramagnetism, expect broad signals. The spectrum should show signals corresponding to the methine and methyl protons of the isopropoxide ligands, significantly shifted from their usual diamagnetic positions.

  • The absence of sharp signals around 1.2 and 4.0 ppm would indicate the absence of free isopropanol.

Protocol:

  • Place a small, accurately weighed amount of the sample into an alumina (B75360) crucible.

  • Heat the sample in a TGA/DSC instrument from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • A pure sample will exhibit a distinct, single-step decomposition to praseodymium oxide, with the experimental weight loss closely matching the theoretical value.

Conclusion

The purity of synthesized this compound is critical for its successful application as a precursor in materials synthesis. A combination of analytical techniques, including ICP-MS, NMR, MS, TGA/DSC, XRD, and FTIR, is essential for a thorough purity assessment. While several alternative praseodymium precursors exist, each with its own advantages and disadvantages, this compound remains a valuable choice for applications requiring high-purity final materials due to its clean decomposition pathway. Further research involving direct comparative studies under identical conditions would be beneficial for a more definitive selection of the optimal precursor for specific applications.

References

Praseodymium(III) isopropoxide precursors for Praseodymium oxide films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the fabrication of high-quality praseodymium oxide (Pr₂O₃) thin films for various applications, including high-κ gate dielectrics, catalysts, and optical coatings. This guide provides an objective comparison of praseodymium(III) isopropoxide and alternative precursors for the deposition of praseodymium oxide films, supported by available experimental data.

While this compound (Pr(O-i-Pr)₃) is a logical choice due to its potential volatility and utility in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), a comprehensive review of the available scientific literature reveals a notable scarcity of published data on its application for Pr₂O₃ film deposition. In contrast, several alternative metal-organic precursors have been more extensively studied. This guide will focus on the available data for these alternatives, providing a benchmark for future investigations into this compound.

Performance Comparison of Praseodymium Oxide Films from Various Precursors

The selection of a precursor significantly impacts the properties of the resulting praseodymium oxide films. Key performance indicators include the dielectric constant (κ), leakage current density, crystallinity, and surface morphology. The following table summarizes the available quantitative data for praseodymium oxide films deposited using different precursors.

PrecursorDeposition MethodSubstrate Temperature (°C)Film Thickness (nm)Dielectric Constant (κ)Leakage Current Density (A/cm²)CrystallinityReference
This compound (Pr(O-i-Pr)₃)MOCVD/ALDData not availableData not availableData not availableData not availableData not available-
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (Pr(thd)₃)MOCVD7504423–258.8 × 10⁻⁸ at +1 VPolycrystalline (hexagonal)[1][2]
Tris(1-methoxy-2-methyl-2-propoxy)praseodymium(III) (Pr(mmp)₃)Liquid Injection MOCVD250–600Not specifiedNot specifiedNot specifiedPolycrystalline (cubic Pr₆O₁₁)[3]
Tris[bis(trimethylsilyl)amido]praseodymium(III) (Pr[N(SiMe₃)₂]₃)ALD350–550Not specifiedNot specifiedNot specifiedAmorphous (Pr-silicate)[3]
Tris(ethylcyclopentadienyl)praseodymium(III) (Pr(EtCp)₃)ALD300Not specified26 ± 3Not specifiedPolycrystalline (cubic)[4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the deposition of praseodymium oxide films using the more commonly cited precursors.

MOCVD of Pr₂O₃ using Pr(thd)₃
  • Precursor: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (Pr(thd)₃).

  • Deposition System: A hot-wall MOCVD reactor.

  • Substrate: Si(100).

  • Deposition Parameters:

    • Substrate Temperature: 750 °C.[5]

    • Precursor Temperature: Not specified.

    • Carrier Gas: Argon (Ar).[6]

    • Reactant Gas: In an inert atmosphere (pure Ar) to obtain the Pr₂O₃ phase. The presence of oxygen tends to form the more stable Pr₆O₁₁ phase.[5]

    • Pressure: 2 Torr.[5]

  • Post-Deposition Annealing: Ex-situ annealing at 750°C in a vacuum for 2 hours can be used to crystallize amorphous films.[5]

Liquid Injection MOCVD of Pr₆O₁₁ using Pr(mmp)₃
  • Precursor: Tris(1-methoxy-2-methyl-2-propoxy)praseodymium(III) (Pr(mmp)₃) dissolved in a suitable solvent (e.g., toluene).

  • Deposition System: A liquid injection MOCVD system.

  • Substrate: Not specified.

  • Deposition Parameters:

    • Substrate Temperature: Ranging from 250 to 600 °C.[3]

    • Precursor Solution Concentration: Not specified.

    • Injection Rate: Not specified.

    • Carrier Gas: Not specified.

    • Reactant Gas: Oxygen (O₂).

  • Resulting Phase: Predominantly the Pr₆O₁₁ phase.[3]

Logical Workflow for Praseodymium Oxide Film Deposition

The process of depositing praseodymium oxide thin films from metal-organic precursors can be visualized as a sequential workflow, from precursor selection to film characterization.

G Workflow for Praseodymium Oxide Film Deposition cluster_0 Precursor Stage cluster_1 Deposition Stage cluster_2 Film Formation & Characterization precursor_selection Precursor Selection (e.g., Pr(O-i-Pr)₃, Pr(thd)₃) synthesis Precursor Synthesis & Purification precursor_selection->synthesis deposition_method Deposition Method (MOCVD or ALD) synthesis->deposition_method Introduction into Deposition System parameters Process Parameters (Temp, Pressure, Gas Flow) deposition_method->parameters film_deposition Thin Film Deposition on Substrate parameters->film_deposition characterization Film Characterization (Structural, Electrical, Optical) film_deposition->characterization

Caption: A logical workflow for the deposition of praseodymium oxide thin films.

Signaling Pathway for Precursor Comparison

The decision-making process for selecting an optimal precursor involves evaluating various properties and performance metrics. This can be represented as a signaling pathway.

G Decision Pathway for Precursor Selection cluster_properties Precursor Properties cluster_performance Film Performance start Start: Need for Pr₂O₃ Film precursor Precursor Candidates (Pr(O-i-Pr)₃, Pr(thd)₃, etc.) start->precursor volatility Volatility precursor->volatility stability Thermal Stability precursor->stability reactivity Reactivity precursor->reactivity dielectric Dielectric Properties (κ, Leakage) volatility->dielectric structural Structural Properties (Crystallinity, Morphology) stability->structural optical Optical Properties reactivity->optical optimal Optimal Precursor Selected dielectric->optimal structural->optimal optical->optimal

Caption: A decision pathway for selecting an optimal praseodymium oxide precursor.

Conclusion

The available data indicates that precursors like Pr(thd)₃ and Pr(EtCp)₃ are viable options for depositing high-quality praseodymium oxide films with promising dielectric properties via MOCVD and ALD, respectively. However, the significant lack of published research on this compound as a precursor presents a clear knowledge gap. Further experimental investigation into Pr(O-i-Pr)₃ is warranted to fully assess its potential and provide the necessary data for a direct and comprehensive comparison with the established alternatives. Such studies would be invaluable to researchers and professionals seeking to optimize the fabrication of praseodymium oxide thin films for advanced applications.

References

A Comparative Guide to Sol-Gel Precursors for Praseodymium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel method is a versatile and widely adopted technique for the synthesis of high-purity, homogeneous, and nanostructured materials at mild temperatures.[1] The choice of precursor is a critical parameter that significantly influences the reaction kinetics, gelation process, and ultimately the structural, morphological, and functional properties of the final praseodymium-based material. This guide provides a comparative overview of common sol-gel precursors for the synthesis of praseodymium materials, including nitrates, acetates, chlorides, and alkoxides. While direct comparative studies under identical experimental conditions are limited in the existing literature, this document synthesizes available data to offer insights into the selection of an appropriate precursor for specific research and development applications.

Precursor Comparison

The selection of a praseodymium precursor for sol-gel synthesis impacts various stages of the process, from the initial sol formation to the final material's characteristics after calcination. The following table summarizes the key characteristics of commonly used precursors.

PrecursorChemical FormulaSolubilityHydrolysis/Condensation RateTypical Resulting Particle SizeNotes
Praseodymium (III) Nitrate (B79036) HexahydratePr(NO₃)₃·6H₂OHigh in water and alcoholsFastNanometers to sub-micrometers[2][3]Most commonly used precursor due to high solubility and commercial availability. The presence of nitrate ions can facilitate combustion during calcination, potentially leading to porous structures.
Praseodymium (III) Acetate (B1210297) Hydrate (B1144303)Pr(CH₃COO)₃·xH₂OGood in water and acetic acidModerateVaries with synthesis conditionsDecomposes through several intermediate steps, including the formation of oxyacetates and oxycarbonates, which can influence the final oxide's phase and morphology.[4]
Praseodymium (III) ChloridePrCl₃High in waterFastVaries with synthesis conditionsThe presence of chloride ions can influence the coordination chemistry in the sol and may require thorough washing of the final product to remove residual chlorides, which can be detrimental to certain applications.[5][6]
Praseodymium (III) Alkoxides (e.g., Isopropoxide)Pr(OR)₃High in organic solventsVery fastTypically small nanoparticlesHighly reactive precursors that allow for excellent control over the stoichiometry and homogeneity at a molecular level. Require anhydrous conditions due to their sensitivity to moisture.

Experimental Protocols

Detailed experimental protocols are crucial for the successful and reproducible synthesis of praseodymium-based materials. The following sections outline generalized sol-gel procedures for different precursors.

Praseodymium Nitrate Precursor

This protocol describes the synthesis of praseodymium orthoferrite (PrFeO₃) nanoparticles.

Materials:

  • Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Citric acid

  • Ammonia (B1221849) solution

  • Distilled water

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Stoichiometric amounts of Pr(NO₃)₃·6H₂O and Fe(NO₃)₃·9H₂O are dissolved in a mixture of distilled water and ethanol.

  • Chelation: An aqueous solution of citric acid is added to the precursor solution. The molar ratio of citric acid to metal nitrates is typically maintained at 1:1 or higher to ensure proper chelation of the metal ions.

  • pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., 7) by the dropwise addition of ammonia solution. This step is critical for controlling the hydrolysis and condensation rates.

  • Gel Formation: The solution is heated on a hot plate at a controlled temperature (e.g., 80-90 °C) with constant stirring. This process leads to the evaporation of the solvent and the formation of a viscous gel.

  • Drying: The obtained gel is dried in an oven at a temperature of around 100-120 °C for several hours to remove the remaining solvent and volatile components.

  • Calcination: The dried gel is ground into a fine powder and then calcined in a furnace at a specific temperature ramp and duration (e.g., 650-950 °C for 1-4 hours) to obtain the crystalline praseodymium orthoferrite.[2][7]

Praseodymium Acetate Precursor

This protocol outlines a general procedure for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles.

Materials:

  • Praseodymium (III) acetate hydrate (Pr(CH₃COO)₃·xH₂O)

  • Acetic acid

  • A suitable solvent (e.g., ethanol, 2-methoxyethanol)

  • A stabilizing agent (e.g., polyvinylpyrrolidone (B124986) - PVP) (optional)

Procedure:

  • Precursor Solution Preparation: Praseodymium (III) acetate hydrate is dissolved in a suitable solvent, often with the addition of acetic acid to improve solubility and control hydrolysis.

  • Stabilizer Addition (Optional): If a stabilizing agent is used to control particle growth, it is dissolved in the solvent and added to the precursor solution.

  • Hydrolysis: A controlled amount of water, often mixed with the solvent, is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis.

  • Gel Formation: The solution is stirred at room temperature or slightly elevated temperature until a transparent gel is formed. The gelation time can vary from hours to days depending on the specific conditions.

  • Aging: The gel is aged for a certain period (e.g., 24-48 hours) at room temperature to allow for the completion of the polycondensation reactions and strengthening of the gel network.

  • Drying: The aged gel is dried in an oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

  • Calcination: The dried gel is calcined at a high temperature (e.g., 500-800 °C) to decompose the organic components and form crystalline praseodymium oxide. The thermal decomposition of praseodymium acetate proceeds through intermediates like hydroxyacetate and oxycarbonate.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the sol-gel synthesis of praseodymium materials using nitrate and acetate precursors.

experimental_workflow_nitrate cluster_solution_prep Solution Preparation cluster_gelation Gelation Process cluster_post_synthesis Post-Synthesis Treatment A Dissolve Pr(NO₃)₃·6H₂O & Fe(NO₃)₃·9H₂O in Water/Ethanol B Add Citric Acid Solution A->B Chelation C Adjust pH with Ammonia B->C D Heat and Stir (80-90°C) C->D E Viscous Gel Formation D->E F Dry Gel (100-120°C) E->F G Grind Dried Gel F->G H Calcine (650-950°C) G->H I PrFeO₃ Nanoparticles H->I

Caption: Experimental workflow for sol-gel synthesis using praseodymium nitrate.

experimental_workflow_acetate cluster_solution_prep_acetate Solution Preparation cluster_gelation_acetate Gelation Process cluster_post_synthesis_acetate Post-Synthesis Treatment A_ac Dissolve Pr(CH₃COO)₃·xH₂O in Solvent + Acetic Acid B_ac Add Stabilizer (optional) A_ac->B_ac C_ac Controlled Hydrolysis (add Water/Solvent) B_ac->C_ac D_ac Stir at RT or elevated T C_ac->D_ac E_ac Transparent Gel Formation D_ac->E_ac F_ac Age Gel (24-48h) E_ac->F_ac G_ac Dry Gel (60-80°C) F_ac->G_ac H_ac Calcine (500-800°C) G_ac->H_ac I_ac Pr₆O₁₁ Nanoparticles H_ac->I_ac

References

A Comparative Guide to the Synthesis of Praseodymium(III) Isopropoxide: Evaluating Yield and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of precursor materials is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of Praseodymium(III) isopropoxide, a valuable precursor in materials science and catalysis. We present a quantitative comparison of reported yields and detailed experimental protocols to inform your selection of the most suitable synthetic route.

This compound [Pr(O-i-Pr)₃] is a moisture-sensitive, solid organometallic compound. Its utility as a precursor for the synthesis of praseodymium-containing materials necessitates reliable and high-yield synthetic procedures. This guide focuses on two principal methods: the direct reaction of praseodymium metal with isopropanol (B130326) and the salt metathesis reaction between a praseodymium salt and an alkali metal isopropoxide.

Quantitative Yield Comparison

The selection of a synthetic method often hinges on the achievable product yield. The following table summarizes the reported yields for the two primary routes to this compound.

Synthesis MethodReactantsCatalyst/ConditionsReported Yield (%)
Direct ReactionPraseodymium metal, IsopropanolMercuric Iodide (HgI₂)~75%
Salt MetathesisPraseodymium(III) chloride (PrCl₃), Sodium Isopropoxide (NaO-i-Pr)Anhydrous conditionsNot explicitly reported, but generally considered a high-yield method for lanthanide alkoxides.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in chemical synthesis. Below are the protocols for the two discussed methods.

Method 1: Direct Reaction of Praseodymium Metal with Isopropanol

This method involves the direct reaction of praseodymium metal with isopropanol, facilitated by a catalyst.

Reactants:

  • Praseodymium metal turnings

  • Anhydrous isopropanol

  • Mercuric iodide (catalyst)

Procedure:

  • In a moisture-free reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine praseodymium metal turnings and a catalytic amount of mercuric iodide.

  • Add anhydrous isopropanol to the reaction vessel.

  • Heat the mixture to reflux with continuous stirring.

  • The reaction progress can be monitored by the disappearance of the metal.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solution is filtered to remove any unreacted metal or insoluble byproducts.

  • The solvent is removed from the filtrate under reduced pressure to yield solid this compound.

  • The product can be further purified by recrystallization from a suitable solvent like hot isopropanol or by sublimation.

Method 2: Salt Metathesis Reaction

This widely used method for preparing metal alkoxides involves the reaction of a metal halide with an alkali metal alkoxide. The formation of an insoluble alkali metal halide drives the reaction to completion.

Reactants:

  • Anhydrous Praseodymium(III) chloride (PrCl₃)

  • Sodium isopropoxide (NaO-i-Pr)

  • Anhydrous solvent (e.g., a mixture of isopropanol and a non-polar solvent like benzene (B151609) or toluene)

Procedure:

  • Prepare a suspension of anhydrous Praseodymium(III) chloride in the chosen anhydrous solvent system in a moisture-free reaction vessel under an inert atmosphere.

  • In a separate vessel, dissolve sodium isopropoxide in anhydrous isopropanol.

  • Slowly add the sodium isopropoxide solution to the Praseodymium(III) chloride suspension with vigorous stirring.

  • A precipitate of sodium chloride (NaCl) will form.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • After the reaction is complete, the precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by recrystallization or sublimation.

Workflow for Synthesis Yield Validation

The following diagram illustrates a logical workflow for the validation of the synthesis yield of this compound, applicable to both described methods.

A Select Synthesis Method B Perform Synthesis A->B C Isolate Crude Product B->C D Purify Product (e.g., Recrystallization, Sublimation) C->D E Characterize Product (e.g., NMR, IR, Elemental Analysis) D->E F Determine Yield E->F G Compare with Reported Yields F->G

Caption: Logical workflow for the synthesis and yield validation of this compound.

Conclusion

A Comparative Guide to the Electrochemical Performance of Praseodymium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the electrochemical properties of materials derived from praseodymium precursors, with a focus on their potential applications in energy storage and conversion. This document provides a comprehensive overview of performance metrics, supported by experimental data and detailed methodologies.

Materials derived from praseodymium are gaining significant attention in the field of electrochemistry, particularly for their potential use in supercapacitors and solid oxide fuel cells (SOFCs). Their unique electronic and catalytic properties make them promising candidates for next-generation energy solutions. This guide compares the electrochemical performance of praseodymium-based materials, specifically focusing on praseodymium oxide (Pr6O11), and its doped variants, against other common electrode materials.

Performance Comparison of Electrode Materials

The electrochemical performance of electrode materials is paramount for their application in energy storage devices. The following tables summarize key quantitative data for praseodymium-based materials and common alternatives.

Table 1: Supercapacitor Performance

MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (kW/kg)Synthesis Method
Pure Praseodymium Oxide 175 - 210--Sol-Gel[1]
Cobalt-Doped Praseodymium Oxide 599 (at 3 A/g)27.54.9Sol-Gel[1]
Sr-Doped LaNiO3 Nanosheets 115.88 mAh/g (at 0.6 A/g)17.941.6Not Specified[2]

Table 2: Solid Oxide Fuel Cell (SOFC) Cathode/Electrolyte Performance

MaterialApplicationIonic/Electronic Conductivity (S/cm)Area Specific Resistance (ASR) / Power DensityOperating Temperature (°C)
Praseodymium Oxide (Pr6O11) Nanorods Electrode0.954 (at 850°C)-850
Lanthanum Strontium Manganite (LSM) Cathode-->750
Gadolinium-Doped Ceria (GDC) Electrolyte0.028 (electronic), 0.47 (ionic) (at 700°C)[3]569 mW/cm² (at 450°C)[4]450 - 900[3][4]
SOFC with GDC Electrolyte Fuel Cell-560 - 2250 mW/cm²600 - 800[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the synthesis of the materials discussed.

Synthesis of Cobalt-Doped Praseodymium Oxide via Sol-Gel Method

This method is adapted from the synthesis of similar perovskite oxides and is a likely pathway for using a Praseodymium(III) isopropoxide precursor.

  • Precursor Solution Preparation: Praseodymium(III) nitrate (B79036) hexahydrate (as a proxy for isopropoxide) and cobalt(II) nitrate hexahydrate are dissolved in a stoichiometric ratio in 2-methoxyethanol.

  • Chelating Agent Addition: Citric acid is added to the solution as a chelating agent, with a molar ratio of 1.5:1 to the total metal ions.

  • Gel Formation: The solution is stirred and heated at 80-90°C until a viscous gel is formed.

  • Drying: The gel is dried in an oven at 120°C for 12 hours to remove the solvent.

  • Calcination: The dried precursor is ground and calcined at a high temperature (e.g., 600-800°C) for several hours to obtain the crystalline cobalt-doped praseodymium oxide powder.

Synthesis of Praseodymium Oxide (Pr6O11) Nanorods via Precipitation
  • Precipitation: An aqueous solution of a praseodymium salt (e.g., praseodymium nitrate) is treated with a precipitating agent such as ammonium (B1175870) hydroxide (B78521) or urea.

  • Aging: The resulting precipitate is aged in the mother liquor for a specific duration to control the morphology and size of the nanorods.

  • Washing and Drying: The precipitate is then filtered, washed with deionized water and ethanol (B145695) to remove impurities, and dried in an oven.

  • Calcination: The dried powder is calcined in air at a temperature typically ranging from 600 to 800°C to yield crystalline Pr6O11 nanorods.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): Performed using a three-electrode setup with the prepared material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is typically an aqueous solution of KOH or H2SO4.

  • Galvanostatic Charge-Discharge (GCD): Conducted to evaluate the specific capacitance, energy density, and power density of the supercapacitor electrodes.

  • Electrochemical Impedance Spectroscopy (EIS): Used to study the charge transfer resistance and ion diffusion kinetics of the electrode materials. For SOFCs, EIS is performed on symmetrical cells at various temperatures to determine the area-specific resistance.

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and relationships.

Synthesis_Workflow cluster_sol_gel Sol-Gel Synthesis of Doped Praseodymium Oxide cluster_precipitation Precipitation Synthesis of Praseodymium Oxide Nanorods cluster_characterization Electrochemical Characterization A1 Dissolve Pr(III) and Dopant Precursors A2 Add Chelating Agent A1->A2 A3 Heat to Form Gel A2->A3 A4 Dry the Gel A3->A4 A5 Calcine to Form Powder A4->A5 C1 Cyclic Voltammetry (CV) A5->C1 C2 Galvanostatic Charge-Discharge (GCD) A5->C2 C3 Electrochemical Impedance Spectroscopy (EIS) A5->C3 B1 Precipitate Pr Salt Solution B2 Age the Precipitate B1->B2 B3 Wash and Dry B2->B3 B4 Calcine to Form Nanorods B3->B4 B4->C1 B4->C2 B4->C3

Caption: Workflow for the synthesis and electrochemical characterization of praseodymium-based materials.

Performance_Comparison Pr-Oxide Praseodymium Oxide Supercapacitors Supercapacitors Pr-Oxide->Supercapacitors SOFCs SOFCs Pr-Oxide->SOFCs Doped_Pr_Oxide Doped Pr-Oxide Doped_Pr_Oxide->Pr-Oxide Superior Performance Doped_Pr_Oxide->Supercapacitors LSM LSM LSM->SOFCs GDC GDC GDC->SOFCs

Caption: Relationship between materials and their primary electrochemical applications.

Concluding Remarks

The electrochemical properties of materials derived from praseodymium precursors, particularly cobalt-doped praseodymium oxide, show significant promise for high-performance supercapacitors. The high specific capacitance and energy density of these materials are noteworthy. For SOFC applications, praseodymium oxide nanorods exhibit high electrical conductivity at operating temperatures, making them a viable candidate for electrode materials.

In comparison to alternatives, doped praseodymium oxides demonstrate superior supercapacitor performance. In the context of SOFCs, while materials like LSM and GDC are well-established, praseodymium-based materials offer competitive and, in some aspects, potentially superior properties that warrant further investigation. The choice of synthesis method, such as the sol-gel route, plays a crucial role in tailoring the material's properties to achieve desired electrochemical performance. Future research should focus on optimizing synthesis parameters and exploring a wider range of dopants to further enhance the electrochemical characteristics of praseodymium-based materials.

References

A Researcher's Guide to Praseodymium Sources: A Comparative Analysis of Praseodymium(III) Isopropoxide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical first step in the synthesis of praseodymium-containing materials. The choice of the praseodymium source can significantly influence the properties of the final product, such as its morphology, crystallinity, and catalytic activity. This guide provides an objective comparison between Praseodymium(III) isopropoxide and other common praseodymium sources, supported by experimental data from various studies.

This guide will delve into the properties, applications, and synthesis methodologies associated with this compound and its primary alternatives: Praseodymium(III) nitrate (B79036), Praseodymium(III) chloride, Praseodymium(III) acetate (B1210297), and Praseodymium(III,IV) oxide.

At a Glance: Comparison of Praseodymium Sources

The selection of a praseodymium precursor is often dictated by the desired properties of the end material and the synthesis method to be employed. This compound, an organometallic compound, is particularly suited for non-aqueous synthesis routes where solubility in organic solvents is paramount. In contrast, inorganic salts like nitrates, chlorides, and acetates are typically used in aqueous synthesis methods such as precipitation and sol-gel processes. Praseodymium oxide is generally used as a starting material for solid-state reactions or as a target in physical deposition methods.

PropertyThis compoundPraseodymium(III) nitratePraseodymium(III) chloridePraseodymium(III) acetatePraseodymium(III,IV) oxide
Formula Pr(OCH(CH₃)₂)₃Pr(NO₃)₃·6H₂OPrCl₃·6H₂OPr(CH₃COO)₃·xH₂OPr₆O₁₁
Appearance Colorless liquid to yellow-green solid[1]Green crystalline solid[2]Green crystalline solid[3]Green crystalline solidBlack powder[4]
Solubility Soluble in organic solvents[1][5]Soluble in water and ethanol[2]Soluble in water and ethanol[3]Soluble in water[6]Insoluble in water[7]
Primary Applications Precursor for oxide nanoparticles and thin films (MOCVD)[5]Precursor for oxides, catalysts, dopant for solar cells[8]Precursor for other Pr compounds, catalyst, magnetic materials[3][9]Precursor for oxides, catalyst, coloring agent for glass[6][10]Pigments, catalysts, high-K dielectrics, solid oxide fuel cells[11][12][13]
Decomposition Hydrolyzes in presence of moisture[1]Decomposes to oxide upon heating[14]Stable, can be dehydrated to anhydrous formDecomposes to oxide upon heatingThermally stable

Performance in Nanoparticle Synthesis: A Comparative Overview

The synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles is a common application for these precursors. The choice of precursor can influence the morphology, particle size, and purity of the resulting nanoparticles.

PrecursorSynthesis MethodTypical Calcination Temp. (°C)Resulting Particle Size (nm)Key Observations
Praseodymium(III) nitrate Solution Combustion500-70020-33Can obtain single-phase Pr₆O₁₁ at ≥500 °C. Fuel-to-oxidizer ratio impacts phase purity.[7]
Praseodymium(III) acetate Thermal Decomposition500-70014-30Decomposes through several intermediates. Higher surface area oxide compared to oxalate (B1200264) precursor.
Praseodymium Oxalate Thermal Decomposition>800 (conventional), 750 (microwave)Not specifiedMicrowave heating can lower the decomposition temperature.[3]
This compound Sol-Gel / HydrolysisNot specifiedNot specifiedIdeal for non-aqueous routes, sensitive to hydrolysis.

Experimental Protocols: Synthesis of Praseodymium Oxide Nanoparticles

Below are representative experimental protocols for the synthesis of praseodymium oxide nanoparticles using different precursors.

Protocol 1: Solution Combustion Synthesis using Praseodymium(III) Nitrate

This method utilizes the exothermic reaction between a nitrate (oxidizer) and a fuel (e.g., urea) to produce fine oxide powders.

  • Preparation of Precursor Solution: Dissolve stoichiometric amounts of Praseodymium(III) nitrate hexahydrate and urea (B33335) in a minimum amount of deionized water.

  • Combustion: Place the solution in a preheated furnace at 500 °C. The solution will undergo dehydration, followed by decomposition and combustion, yielding a voluminous, foamy powder.

  • Calcination: The resulting powder is then calcined at a specific temperature (e.g., 600 °C for 2 hours) to obtain the crystalline Pr₆O₁₁ phase.[7]

Protocol 2: Thermal Decomposition of Praseodymium(III) Acetate

This protocol involves the direct heating of the acetate salt in air.

  • Decomposition: Place a known amount of Praseodymium(III) acetate hydrate (B1144303) in a crucible.

  • Calcination: Heat the sample in a furnace with a controlled heating rate in an air atmosphere to a target temperature (e.g., 500-700 °C) and hold for a specified duration to ensure complete conversion to Pr₆O₁₁. The decomposition proceeds through intermediates like hydroxyacetate and oxycarbonate.

Protocol 3: Sol-Gel Synthesis using this compound (Generalised)

This method offers good control over the material's microstructure.

  • Sol Formation: Dissolve this compound in a suitable anhydrous alcohol (e.g., isopropanol).

  • Hydrolysis: Add a controlled amount of water, often mixed with the alcohol solvent, to initiate hydrolysis and condensation reactions. A catalyst (acid or base) can be used to control the reaction rates.

  • Gelation: With time, the sol will form a gel as a three-dimensional oxide network grows.

  • Drying and Calcination: The gel is then dried to remove the solvent and subsequently calcined at an appropriate temperature to crystallize the praseodymium oxide.

Visualizing Synthesis Pathways

The following diagrams illustrate the generalized workflows for synthesizing praseodymium oxide from different precursor types.

G cluster_0 Aqueous Routes cluster_1 Non-Aqueous Route cluster_2 Solid-State Route P_Nitrate Pr(NO₃)₃ Dissolution_aq Dissolution (Water/Ethanol) P_Nitrate->Dissolution_aq P_Chloride PrCl₃ P_Chloride->Dissolution_aq P_Acetate Pr(CH₃COO)₃ P_Acetate->Dissolution_aq P_Isopropoxide Pr(O-iPr)₃ Dissolution_nonaq Dissolution (Organic Solvent) P_Isopropoxide->Dissolution_nonaq P_Oxide Pr₆O₁₁ Mixing Mixing with other solids P_Oxide->Mixing Precipitation Precipitation / Sol-Gel Dissolution_aq->Precipitation Drying Drying Precipitation->Drying Calcination Calcination Drying->Calcination Final_Product_aq Pr₆O₁₁ Nanoparticles Calcination->Final_Product_aq Hydrolysis Controlled Hydrolysis (Sol-Gel) Dissolution_nonaq->Hydrolysis Drying_nonaq Drying Hydrolysis->Drying_nonaq Calcination_nonaq Calcination Drying_nonaq->Calcination_nonaq Final_Product_nonaq Pr₆O₁₁ Nanoparticles/Films Calcination_nonaq->Final_Product_nonaq High_Temp High-Temperature Reaction Mixing->High_Temp Final_Product_solid Mixed-Oxide Ceramics High_Temp->Final_Product_solid

Caption: Generalized synthesis workflows for praseodymium materials.

Logical Flow for Precursor Selection

The choice of precursor is a critical decision in the experimental design. The following diagram illustrates a logical flow for selecting the most appropriate praseodymium source.

Precursor_Selection Start Define Target Material (e.g., Nanoparticles, Thin Film, Catalyst) Synthesis_Method Choose Synthesis Method Start->Synthesis_Method MOCVD MOCVD / ALD Synthesis_Method->MOCVD Gas Phase Deposition Sol_Gel Sol-Gel Synthesis_Method->Sol_Gel Solution-Based (Aqueous/Non-Aqueous) Precipitation Precipitation / Hydrothermal Synthesis_Method->Precipitation Aqueous Solution-Based Solid_State Solid-State Reaction Synthesis_Method->Solid_State High-Temperature Mixing Isopropoxide Pr(O-iPr)₃ MOCVD->Isopropoxide High volatility, organic solubility Sol_Gel->Isopropoxide Non-aqueous Nitrate_Acetate Pr(NO₃)₃ Pr(CH₃COO)₃ Sol_Gel->Nitrate_Acetate Aqueous Salts Pr(NO₃)₃ PrCl₃ Pr(CH₃COO)₃ Precipitation->Salts Oxide Pr₆O₁₁ Solid_State->Oxide

Caption: Decision tree for selecting a praseodymium precursor.

Applications in Drug Development and Biomedical Research

Praseodymium-containing nanoparticles are being explored for various biomedical applications.[3][7] The primary focus is on praseodymium oxide nanoparticles due to their potential in bioimaging and therapy. For instance, functionalized UV-emitting nanocomposites for photodynamic cancer therapy have been synthesized using praseodymium(III) nitrate as a precursor.[8] Praseodymium complexes synthesized from praseodymium chloride have also shown antimicrobial properties.[10] While direct comparisons of different precursors for these specific applications are not widely documented, the synthesis method and the resulting nanoparticle characteristics (size, surface chemistry, purity) are critical for biocompatibility and efficacy. Precursors like the isopropoxide may offer advantages in controlling particle size and achieving high purity in non-aqueous systems, which can be beneficial for biomedical applications.

Conclusion

The selection of a praseodymium source is a foundational step in the synthesis of advanced materials. This compound is an excellent choice for non-aqueous synthesis routes like MOCVD and certain sol-gel methods, where its solubility in organic solvents and volatility are advantageous. However, for more common aqueous methods like precipitation and combustion synthesis, inorganic salts such as praseodymium(III) nitrate and acetate are often more practical and cost-effective. Praseodymium oxide remains the standard for solid-state synthesis. The optimal choice will always depend on the specific requirements of the target application, including the desired material phase, morphology, purity, and the intended synthesis technique. Further research directly comparing the performance of these precursors under identical conditions would be highly valuable to the scientific community.

References

Unveiling the Purity of Commercial Praseodymium(III) Isopropoxide: A Comparative Guide to Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of precursor materials is paramount. In the synthesis of novel materials and pharmaceuticals, even trace impurities in a precursor like Praseodymium(III) isopropoxide can significantly impact the properties and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for the characterization and impurity profiling of commercial this compound, supported by experimental data and detailed protocols.

This compound, a moisture-sensitive, solid organometallic compound, serves as a critical precursor in various applications, including the synthesis of catalysts and advanced ceramic materials.[1] The quality of this precursor is dictated by its purity, which encompasses not only the content of the main praseodymium compound but also the levels of metallic and organic impurities. This guide will delve into the common impurities found in commercial-grade this compound and compare the analytical techniques used for their detection and quantification.

Understanding the Impurity Profile

Impurities in commercial this compound can be broadly categorized into two main types:

  • Metallic Impurities: These can originate from the raw materials used in the synthesis of the praseodymium precursor or from the manufacturing process itself. Common metallic impurities may include other rare earth elements, alkali and alkaline earth metals, and transition metals.

  • Organic Impurities: These typically consist of residual solvents from the synthesis and purification processes, byproducts of the reaction, or degradation products. Given the reactivity of metal alkoxides, partially hydrolyzed or oxidized species may also be present.

Product specifications from suppliers often provide a general purity level. For instance, some commercial this compound is available with a stated purity of 98%+ as determined by titration, and a metal purity of 99.9% with respect to praseodymium.[2] However, a detailed impurity profile, typically provided in a Certificate of Analysis (CoA), is essential for critical applications. While a comprehensive CoA for this compound with a full impurity breakdown is not always readily available in public literature, analysis of related lanthanide compounds provides valuable insights into the expected impurities.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is necessary to obtain a complete picture of the purity of this compound. The primary techniques employed are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metallic impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the main component and identifying certain soluble impurities.

Metallic Impurity Analysis: ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for the determination of trace and ultra-trace metallic impurities in high-purity materials. Its high sensitivity and ability to perform multi-element analysis make it the ideal choice for this application.

Table 1: Comparison of ICP-MS with other techniques for metallic impurity analysis.

TechniquePrincipleProsCons
ICP-MS Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions.High sensitivity (ppb-ppt levels), multi-element capability, isotopic analysis.Can be subject to spectral interferences, requires sample digestion.
ICP-OES Excitation of atoms in an inductively coupled plasma and detection of the emitted light.Robust, good for higher concentration impurities (ppm levels), less susceptible to matrix effects than ICP-MS.Lower sensitivity than ICP-MS.
AAS Absorption of light by free atoms in the gaseous state.High specificity, relatively low cost.Single-element technique, not suitable for comprehensive impurity profiling.

A study on the purification of praseodymium metal revealed the presence of numerous impurity elements, which can be expected to be present at trace levels in its compounds. Analysis by Glow Discharge-Mass Spectrometry (GD-MS) and ICP-MS identified impurities including other rare earth elements (La, Ce, Nd), as well as metals like Al, Fe, Cu, and non-metals like O and C.[3]

Organic Impurity Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[4] This makes it highly suitable for detecting residual solvents and other organic impurities in this compound.

Table 2: Comparison of GC-MS with other techniques for organic impurity analysis.

TechniquePrincipleProsCons
GC-MS Separation of volatile compounds in a gas chromatograph followed by mass spectrometric detection.High separation efficiency, sensitive and specific detection, library matching for identification.Limited to volatile and thermally stable compounds.
NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information, non-destructive.Lower sensitivity than GC-MS for trace impurities.
FTIR Fourier-transform infrared spectroscopy.Provides information about functional groups.Not suitable for complex mixtures, lower sensitivity.
Characterization of the Main Component: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of the main this compound component. Due to the paramagnetic nature of the Pr(III) ion, the NMR spectra will exhibit characteristic shifts and broadening, which can provide valuable information about the structure and purity of the compound.[5] While specific NMR data for this compound is not widely published, studies on other praseodymium complexes demonstrate the utility of this technique.[6][7]

Experimental Protocols

Handling and sample preparation of the air- and moisture-sensitive this compound are critical for obtaining accurate analytical results. All manipulations should be performed under an inert atmosphere, for example in a glovebox or using Schlenk line techniques.[8][9]

Protocol 1: ICP-MS Analysis of Metallic Impurities
  • Sample Preparation (in an inert atmosphere):

    • Weigh accurately approximately 10-50 mg of this compound into a clean, dry PTFE digestion vessel.

    • Carefully add 5-10 mL of high-purity nitric acid (e.g., Optima™ grade).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200 °C and hold for 20-30 minutes, or until the sample is completely dissolved.

    • After cooling, carefully open the vessel and dilute the digest to a known volume (e.g., 50 mL) with deionized water.

  • ICP-MS Analysis:

    • Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities.

    • Use an internal standard solution (e.g., containing Sc, Y, In, Bi) to correct for matrix effects and instrument drift.

    • Aspirate the prepared sample solution into the ICP-MS.

    • Acquire data in a quantitative multi-element mode.

    • Process the data using the instrument software to determine the concentration of each impurity element.

Protocol 2: GC-MS Analysis of Volatile Organic Impurities
  • Sample Preparation (in an inert atmosphere):

    • Weigh accurately approximately 50-100 mg of this compound into a headspace vial.

    • Add a suitable high-boiling point, inert solvent (e.g., N,N-dimethylformamide or a high-purity alkane) to dissolve the sample.

    • Seal the vial with a septum and cap.

  • Headspace GC-MS Analysis:

    • Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80-120 °C) for a set time to allow volatile compounds to partition into the headspace.

    • Inject a portion of the headspace gas into the GC-MS system.

    • Separate the components on a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Identify the separated compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

    • Quantify the impurities using an internal or external standard method.

Visualizing the Analytical Workflow

The logical flow of analyzing impurities in commercial this compound can be visualized as follows:

impurity_analysis_workflow cluster_sampling Sample Handling (Inert Atmosphere) cluster_metallic Metallic Impurity Analysis cluster_organic Organic Impurity Analysis cluster_characterization Main Component Characterization start Commercial Pr(O-i-Pr)3 Sample prep_icp Microwave Digestion (HNO3) start->prep_icp prep_gc Headspace Sampling start->prep_gc nmr NMR Spectroscopy start->nmr icp_ms ICP-MS Analysis prep_icp->icp_ms data_icp Quantitative Data (ppm/ppb levels) icp_ms->data_icp gc_ms GC-MS Analysis prep_gc->gc_ms data_gc Qualitative & Quantitative Data (Residual Solvents, Byproducts) gc_ms->data_gc data_nmr Structural Confirmation & Purity Assessment nmr->data_nmr

Workflow for the analysis of impurities in this compound.

Logical Relationships of Impurity Analysis

The different analytical techniques provide complementary information to build a comprehensive purity profile.

logical_relationship product Pr(O-i-Pr)3 Purity Profile icp_ms ICP-MS (Metallic Impurities) icp_ms->product gc_ms GC-MS (Organic Impurities) gc_ms->product nmr NMR (Structural Integrity) nmr->product titration Titration (Overall Purity) titration->product

Interrelation of analytical techniques for a complete purity assessment.

Conclusion

The comprehensive analysis of impurities in commercial this compound requires a combination of advanced analytical techniques. ICP-MS is the method of choice for quantifying trace metallic impurities, while GC-MS is essential for identifying and quantifying volatile organic contaminants. NMR spectroscopy provides crucial information on the structural integrity and purity of the main component. By employing these methods with rigorous sample handling protocols, researchers and drug development professionals can ensure the quality and consistency of this critical precursor material, leading to more reliable and reproducible outcomes in their research and development endeavors. The data presented in this guide serves as a benchmark for evaluating the purity of commercial this compound and highlights the importance of a thorough analytical characterization.

References

Safety Operating Guide

Safe Disposal of Praseodymium(III) Isopropoxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of Praseodymium(III) isopropoxide. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this hazardous chemical in a laboratory setting.

This compound is a reactive, flammable solid that requires careful handling and specific disposal procedures to mitigate risks of fire, chemical burns, and environmental contamination. Adherence to the following protocols is crucial for maintaining a safe laboratory environment.

Key Safety and Physical Data

A summary of the essential safety and physical property data for this compound is provided below. This information is critical for risk assessment prior to handling and disposal.

PropertyValueSource
Linear Formula Pr(OCH(CH₃)₂)₃[1]
Molecular Weight 318.17 g/mol [2]
Appearance Green powder[2]
Hazards Flammable solid, Causes severe skin burns and eye damage[3]
Sensitivity Moisture sensitive[2]
Storage Store in a cool, dry place under an inert atmosphere[4]
Disposal Consideration Must be disposed of as hazardous waste[5][6]

Experimental Protocol for Safe Disposal of this compound

This protocol details a safe, laboratory-scale procedure for the quenching (deactivation) of this compound prior to its final disposal. The fundamental principle of this procedure is the controlled hydrolysis of the isopropoxide to the more stable and less reactive praseodymium hydroxide (B78521).

Reaction: Pr(OCH(CH₃)₂)₃ + 3 H₂O → Pr(OH)₃ + 3 (CH₃)₂CHOH

Materials and Equipment:
  • This compound waste

  • Anhydrous isopropanol (B130326)

  • Deionized water

  • An inert solvent (e.g., heptane (B126788) or toluene)

  • A three-necked round-bottom flask of appropriate size

  • A dropping funnel

  • A magnetic stirrer and stir bar

  • An inert gas source (e.g., nitrogen or argon) with a bubbler

  • An ice-water bath

  • Appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical safety goggles, face shield, and chemical-resistant gloves (nitrile or neoprene).[4][7]

Step-by-Step Procedure:
  • Preparation and Inerting:

    • Assemble the three-necked flask with the dropping funnel, an inert gas inlet, and a gas outlet connected to a bubbler.

    • Purge the entire apparatus with an inert gas (nitrogen or argon) to create an oxygen- and moisture-free atmosphere.[8]

    • In a fume hood, carefully transfer the this compound waste into the flask.

    • Add enough inert solvent (e.g., heptane or toluene) to create a stirrable slurry. This aids in heat dissipation and controlled reaction.[9]

  • Controlled Quenching with Isopropanol:

    • Cool the flask in an ice-water bath to 0-5 °C.[8]

    • Fill the dropping funnel with anhydrous isopropanol.

    • Slowly add the isopropanol to the stirred slurry of this compound. The addition should be dropwise to control the exothermic reaction and prevent excessive heat generation.[10][11]

    • Continue the slow addition of isopropanol until the vigorous reaction ceases.

  • Controlled Hydrolysis with Water:

    • Once the reaction with isopropanol has subsided, replace the isopropanol in the dropping funnel with deionized water.

    • Continue to cool the flask in the ice-water bath.

    • Add the deionized water dropwise to the reaction mixture. Be prepared for a potential increase in the exothermic reaction.[10][11]

    • The formation of a precipitate, praseodymium hydroxide, will be observed. Praseodymium hydroxide is insoluble in water.

    • After the addition of water is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Neutralization and Final Disposal:

    • Once the mixture has reached room temperature and no further reaction is observed, the quenching process is complete.

    • The resulting mixture contains praseodymium hydroxide, isopropanol, the inert solvent, and any excess water.

    • This mixture should be collected in a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for final disposal procedures. The waste will likely be incinerated or handled by a specialized chemical waste disposal company.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_quench Quenching cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe setup Set up Reaction Flask under Inert Atmosphere ppe->setup slurry Create a Slurry with Inert Solvent setup->slurry cool Cool Flask in Ice-Water Bath slurry->cool add_ipa Slowly Add Anhydrous Isopropanol cool->add_ipa add_water Slowly Add Deionized Water add_ipa->add_water After initial reaction subsides warm Warm to Room Temperature add_water->warm collect Collect Quenched Mixture in Hazardous Waste Container warm->collect contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Praseodymium(III) isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Praseodymium(III) isopropoxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this air- and moisture-sensitive compound, thereby minimizing risks in a laboratory setting.

This compound is a rare earth organometallic compound that typically appears as a yellow to green solid.[1] It is soluble in organic solvents and is primarily used as a precursor in the synthesis of various praseodymium-containing materials.[1] Due to its reactivity, particularly with moisture, specific handling precautions are necessary.

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly closed, dry, and cool, well-ventilated place.[2]

  • It is recommended to store under an inert atmosphere, such as argon, to prevent degradation from air and moisture.[3][4]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[2][3]

2. Handling:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glovebox to minimize exposure.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2][4]

  • Prevent fire caused by electrostatic discharge.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • For small quantities, it may be possible to carefully hydrolyze the compound with water or a dilute acid, controlling for any vigorous exothermic reaction or fumes by slow addition and cooling.[5]

  • Dispose of the resulting material as hazardous waste.

  • Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator.[3]To prevent inhalation of dust particles.[3]
Body Protection A lab coat or other protective clothing.[2][3]To prevent skin contact.

Experimental Protocols: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[3]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[2]

  • Wear Appropriate PPE : Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Containment and Cleanup :

    • For small, dry spills, gently sweep or scoop the material into a clean, dry, labeled container for disposal. Avoid generating dust.

    • Use dry cleanup procedures.

  • Decontamination : Decontaminate the spill area with a suitable solvent, collecting all materials for proper disposal.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Actions cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management Spill Spill of this compound Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain and Clean Spill (Avoid Dust Generation) PPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Disposal Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Disposal

Caption: Workflow for a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.